3,5-Diiodo-D-thyronine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13I2NO4/c16-11-5-8(7-13(18)15(20)21)6-12(17)14(11)22-10-3-1-9(19)2-4-10/h1-6,13,19H,7,18H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHSOTLOTTDYIIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)OC2=C(C=C(C=C2I)CC(C(=O)O)N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13I2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60862141 | |
| Record name | 3,5-Diiodo-DL-thyronine | |
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Molecular Weight |
525.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3,5-Diiodothyronine | |
| Source | Human Metabolome Database (HMDB) | |
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CAS No. |
534-51-0, 1041-01-6, 5563-89-3 | |
| Record name | 3,5-Diiodo-DL-thyronine | |
| Source | CAS Common Chemistry | |
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| Record name | 3,5-Diiodothyronine | |
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| Record name | 3,5-Diiodothyronine | |
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| Record name | 3,5-diiodothyronine | |
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| Record name | 3,5-DIIODOTHYRONINE, DL- | |
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| Record name | 3,5-Diiodothyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000582 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
Introduction: The Significance of 3,5-Diiodo-D-thyronine (T2)
An In-depth Technical Guide to the Synthesis and Purification of 3,5-Diiodo-D-thyronine
This compound (3,5-T2) is an endogenous, metabolically active derivative of thyroid hormone.[1][2] Structurally, it is composed of a tyrosine residue linked to an iodinated phenolic ring via an ether bond, with iodine atoms at the 3rd and 5th positions.[1] Unlike the canonical thyroid hormones thyroxine (T4) and triiodothyronine (T3), which primarily exert their effects through nuclear receptors, 3,5-T2 is recognized for its rapid, non-genomic actions, particularly on mitochondria.[1] It plays a significant role in modulating energy metabolism by stimulating mitochondrial respiration and fatty acid oxidation.[1][3] These unique properties make 3,5-T2 a compound of high interest for researchers in endocrinology, metabolism, and drug development, especially for investigating metabolic syndromes and potential therapeutic strategies for obesity.[3][4]
This guide provides a comprehensive, technically-grounded overview of a robust synthetic route to this compound and the subsequent purification and characterization protocols necessary to yield a high-purity compound suitable for scientific investigation. The methodologies described are based on established chemical principles, emphasizing the rationale behind each experimental step to ensure reproducibility and self-validation.
Part 1: Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the commercially available amino acid D-tyrosine. The core strategy involves the strategic protection of reactive functional groups, selective iodination of the tyrosine phenolic ring, construction of the characteristic diaryl ether backbone, and finally, deprotection to yield the target molecule.
Protection of the D-Tyrosine Precursor
Causality: The amino (-NH₂) and carboxylic acid (-COOH) groups of the D-tyrosine starting material are reactive and would interfere with the subsequent iodination and coupling reactions. Therefore, they must be "protected" by converting them into less reactive functional groups. The N-Boc (tert-butyloxycarbonyl) and O-methyl ester groups are ideal choices as they are stable under the conditions of the upcoming steps but can be removed reliably later.[5]
Protocol: N-Boc and O-Methyl Ester Protection
-
Esterification: Suspend D-tyrosine in methanol. Cool the mixture in an ice bath and bubble hydrogen chloride (HCl) gas through it or add acetyl chloride dropwise to generate HCl in situ. This reaction converts the carboxylic acid to a methyl ester.
-
N-Protection: After removing the methanol, dissolve the resulting tyrosine methyl ester hydrochloride salt in a suitable solvent like dichloromethane (DCM). Add a base, such as triethylamine, to neutralize the hydrochloride. Then, introduce di-tert-butyl dicarbonate (Boc₂O) to react with the amino group, forming the N-Boc protected intermediate.
-
Purification: The resulting N-Boc-D-tyrosine methyl ester is typically purified using flash column chromatography on silica gel to remove any unreacted starting materials or byproducts.
Regioselective Iodination
Causality: The next critical step is the introduction of two iodine atoms onto the phenolic ring of the protected tyrosine. The hydroxyl group of the tyrosine is an ortho-, para-directing activator, meaning it directs electrophilic substitution to the positions adjacent (ortho) and opposite (para) to it. Since the para position is already substituted, the iodination occurs at the two ortho positions (C3 and C5). N-Iodosuccinimide (NIS) is an effective and relatively mild electrophilic iodinating agent for this transformation.[5]
Protocol: Di-iodination of Protected D-Tyrosine
-
Dissolve the N-Boc-D-tyrosine methyl ester in a solvent such as dichloromethane (DCM).
-
Add N-Iodosuccinimide (approximately 2.2 equivalents) to the solution. The reaction is typically stirred at room temperature.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed sequentially with aqueous solutions of sodium thiosulfate (to quench any remaining iodine) and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated. The crude 3,5-diiodo intermediate is purified by flash column chromatography.[5]
Diaryl Ether Bond Formation
Causality: The formation of the thyronine backbone requires the construction of a diaryl ether bond. A modern and efficient method to achieve this is the copper(II)-mediated biaryl ether formation.[5] This reaction couples the iodinated tyrosine derivative with a second phenolic compound, in this case, a suitably protected p-hydroxyphenyl boronic acid, to create the ether linkage.
Protocol: Copper-Mediated Coupling
-
In a flame-dried flask under an inert argon atmosphere, combine the protected 3,5-diiodo-D-tyrosine intermediate, a protected 4-hydroxyphenyl boronic acid derivative (e.g., 4-(triisopropylsilyloxy)phenyl boronic acid), and a copper(II) acetate catalyst in a dry solvent like DCM.[5]
-
Add a base, such as diisopropylethylamine, and pyridine.
-
Stir the reaction at room temperature for an extended period (e.g., 48 hours) until the starting materials are consumed.
-
The crude product containing the full protected thyronine structure is then worked up and purified, typically via flash chromatography.
Final Deprotection Sequence
Causality: The final stage of the synthesis involves the sequential removal of all protecting groups to unveil the target this compound. The order of deprotection is chosen based on the chemical stability of the protecting groups to specific reagents.
Protocol: Sequential Deprotection
-
Silyl Ether Cleavage (if applicable): If a silyl protecting group was used on the second aromatic ring, it is typically removed first using a fluoride source like tetrabutylammonium fluoride (TBAF).[5]
-
Saponification (Ester Cleavage): The methyl ester is hydrolyzed to a carboxylic acid using a base like lithium hydroxide (LiOH) in a methanol/water mixture at a reduced temperature (e.g., 4°C) to minimize side reactions.[5]
-
Boc Group Removal: The final step is the cleavage of the N-Boc group. This is achieved under strong acidic conditions, for example, by dissolving the intermediate in a solution of 4M HCl in dioxane and stirring overnight at room temperature.[5]
The final crude product is then taken forward for rigorous purification.
Sources
- 1. 3,5-Diiodo-L-Thyronine Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Frontiers | 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
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- 4. Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. THE SYNTHESIS OF 13C9-15N-LABELED 3,5-DIIODOTHYRONINE AND THYROXINE - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Structure and Stereoisomerism of 3,5-Diiodo-D-thyronine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical structure and stereoisomerism of 3,5-Diiodo-D-thyronine (3,5-T2). As a metabolite of thyroid hormones, 3,5-T2 has garnered significant interest for its distinct metabolic activities. Understanding its precise chemical architecture, including its stereochemical configuration, is fundamental for elucidating its mechanism of action and for the rational design of novel therapeutic agents. This document delves into the molecular structure, nomenclature, and the critical implications of its stereoisomers on biological function. Furthermore, it outlines key experimental protocols for its synthesis, characterization, and chiral separation, offering a vital resource for researchers in endocrinology, medicinal chemistry, and drug development.
Introduction to this compound
This compound (3,5-T2) is a diiodinated derivative of the amino acid thyronine and is recognized as a metabolite of thyroid hormones.[1] While not as potent as triiodothyronine (T3), 3,5-T2 has been shown to exert significant biological effects, particularly in the regulation of energy metabolism.[2] It has been observed to rapidly increase resting metabolic rate and exhibit beneficial effects on lipid metabolism, making it a molecule of interest for potential therapeutic applications in metabolic disorders.[1][3] The biological activity of iodothyronines is intrinsically linked to their structure, including the number and position of iodine atoms and the stereochemistry of the alanine side chain. This guide will focus on the D-isomer of 3,5-diiodothyronine, providing a detailed exploration of its chemical and stereochemical properties.
Chemical Structure and Nomenclature
The fundamental structure of this compound is built upon a thyronine backbone. This backbone consists of two phenyl rings linked by an ether oxygen. One of these rings, termed the inner ring, is substituted with an alanine side chain. The other, the outer ring, has a hydroxyl group. In 3,5-T2, two iodine atoms are attached to the inner ring at positions 3 and 5.[4]
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| IUPAC Name | (2R)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid |
| Molecular Formula | C₁₅H₁₃I₂NO₄[5] |
| Molar Mass | 525.081 g·mol⁻¹[4] |
| CAS Number | 5563-89-3[6] |
The IUPAC name, (2R)-2-amino-3-[4-(4-hydroxyphenoxy)-3,5-diiodophenyl]propanoic acid, precisely describes the molecular architecture, including the stereochemistry at the chiral center.
Structural Visualization
The relationship between the constituent parts of this compound can be visualized through a logical diagram.
Caption: Logical structure of this compound.
Stereoisomerism and Its Biological Significance
The presence of a chiral carbon in the alanine side chain of 3,5-diiodothyronine gives rise to two enantiomers: this compound and 3,5-Diiodo-L-thyronine. This stereoisomerism is of paramount importance as the biological activity of many molecules, including thyroid hormones and their derivatives, is highly dependent on their three-dimensional structure.[7]
The naturally occurring and more biologically active forms of thyroid hormones are the L-isomers.[7] However, the D-isomers are not devoid of biological activity and their specific roles and metabolic fates are areas of active research. The differential interaction of these enantiomers with chiral biological macromolecules, such as receptors and enzymes, dictates their physiological effects.
Biological Activity Profile: D- vs. L-Enantiomers
While the L-form of thyroid hormones is generally considered the more active, the D-form of 3,5-diiodothyronine has been shown to possess some biological effects, though often to a lesser extent than its L-counterpart. The specific activities and receptor affinities of the D-isomer are still under investigation, but it is clear that the stereochemistry at the alpha-carbon of the alanine side chain is a critical determinant of biological function.
Synthesis and Characterization
The synthesis of this compound typically involves multi-step chemical processes. A common strategy involves the iodination of a suitable tyrosine derivative, followed by coupling with a second phenyl ring and subsequent modifications to introduce the alanine side chain with the desired D-configuration.
General Synthetic Approach
A generalized synthetic workflow can be depicted as follows:
Caption: Generalized synthetic workflow for this compound.
Analytical Characterization Techniques
The structural confirmation and purity assessment of synthesized this compound are crucial. Several analytical techniques are employed for this purpose.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are powerful tools for elucidating the molecular structure of 3,5-diiodothyronine.[8][9] These techniques provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern of the molecule.
-
Mass Spectrometry (MS): Mass spectrometry is essential for determining the molecular weight of the compound and for fragmentation analysis to further confirm its structure.[10][11] Techniques like liquid chromatography-mass spectrometry (LC-MS) are also invaluable for quantifying the compound in biological samples.[12][13]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of the synthesized compound.
Chiral Separation of D- and L-Isomers
Given the stereospecificity of biological systems, the ability to separate and quantify the D- and L-enantiomers of 3,5-diiodothyronine is critical for research and pharmaceutical applications.[7] Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for this purpose.[14][15]
Chiral HPLC Methodology
The principle behind chiral HPLC separation lies in the use of a chiral stationary phase (CSP) that interacts differentially with the two enantiomers, leading to different retention times.[7]
Table 2: Typical Chiral HPLC Parameters for Thyronine Enantiomer Separation
| Parameter | Description |
| Chiral Stationary Phase | Crown ether-based or macrocyclic glycopeptide (e.g., teicoplanin) columns are commonly used.[7][14] |
| Mobile Phase | A mixture of an organic solvent (e.g., methanol) and an aqueous buffer. |
| Detection | UV-Vis or Diode Array Detector (DAD). |
Experimental Protocol: Chiral Separation of DL-Thyronine
The following is a representative protocol for the chiral separation of thyronine enantiomers.
Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a pump, autosampler, column oven, and UV-Vis or DAD detector.
-
Chiral HPLC Column (e.g., Crown ether-based or Teicoplanin-based).
-
Data acquisition and processing software.
-
Analytical balance, volumetric flasks, and pipettes.
-
Syringe filters (0.45 µm).
-
HPLC grade solvents.
Procedure:
-
Standard Preparation: Prepare a stock solution of the DL-thyronine standard (e.g., 1 mg/mL) in a suitable solvent.[7]
-
Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendations.
-
HPLC System Setup: Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Injection: Inject a known volume of the standard solution onto the column.
-
Data Acquisition: Record the chromatogram and identify the retention times of the D- and L-enantiomers.
Caption: Experimental workflow for chiral HPLC separation.
Conclusion
This compound is a molecule of significant scientific interest due to its unique metabolic properties. A thorough understanding of its chemical structure and, critically, its stereoisomerism, is indispensable for advancing research into its physiological roles and therapeutic potential. The D-enantiomer, while less studied than its L-counterpart, presents an important area for future investigation. The synthetic and analytical methodologies outlined in this guide provide a foundational framework for researchers to explore the chemistry and biology of this intriguing thyroid hormone metabolite.
References
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Wikipedia. 3,5-Diiodothyronine. [Link]
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Poma, S., et al. (2022). Mass spectrometry in the diagnosis of thyroid disease and in the study of thyroid hormone metabolism. Mass Spectrometry Reviews, 41(3), 443-468. [Link]
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Jonklaas, J., & Sathasivam, A. (2015). Thyroid hormone testing by tandem mass spectrometry. Clinics in laboratory medicine, 35(4), 747-763. [Link]
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Kato, Y., et al. (2013). Analysis of thyroid hormones in serum by liquid chromatography-tandem mass spectrometry. Analytical and bioanalytical chemistry, 405(2-3), 855-864. [Link]
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PubChem. 3,5-diiodo-DL-thyronine. [Link]
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Brown, T. R., & Kollman, P. A. (1987). 1H and 13C NMR relaxation studies of molecular dynamics of the thyroid hormones thyroxine, 3,5,3'-triiodothyronine, and 3,5-diiodothyronine. Journal of medicinal chemistry, 30(8), 1415-1422. [Link]
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Brown, T. R., & Kollman, P. A. (1987). 1H and 13C NMR relaxation studies of molecular dynamics of the thyroid hormones thyroxine, 3,5,3'-triiodothyronine, and 3,5-diiodothyronine. Journal of medicinal chemistry, 30(8), 1415-1422. [Link]
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Coppola, M., et al. (2014). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology, 5, 182. [Link]
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Goglia, F. (2015). The effects of 3,5-diiodothyronine on energy balance. Frontiers in physiology, 5, 528. [Link]
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Ilisz, I., et al. (2008). Enantiorecognition of triiodothyronine and thyroxine enantiomers using different chiral selectors by HPLC and micro-HPLC. Journal of separation science, 31(8), 1337-1345. [Link]
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Bhushan, R., & Kumar, V. (2008). Direct separation and quantitative analysis of thyroxine and triiodothyronine enantiomers in pharmaceuticals by high-performance liquid chromatography. Biomedical chromatography, 22(11), 1252-1258. [Link]
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Padron, A. S., et al. (2014). Metabolic effects of 3,5-Diiodo-L-Thyronine. Journal of endocrinology, 221(3), R59-R71. [Link]
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Navigating the Stereochemistry of Thyroid Hormone Metabolism: A Technical Guide to 3,5-Diiodo-thyronine
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The metabolism of thyroid hormones is a cornerstone of vertebrate physiology, governing development, growth, and metabolic homeostasis. While the primary hormones thyroxine (T4) and triiodothyronine (T3) are well-characterized, their metabolites are emerging as biologically active signaling molecules in their own right. Among these, 3,5-diiodo-L-thyronine (3,5-T2) has garnered significant attention for its rapid, non-genomic effects on energy metabolism, particularly through direct mitochondrial actions. This technical guide provides a comprehensive overview of the endogenous production and metabolism of 3,5-diiodothyronine. A critical aspect of this guide is the clarification of the stereochemical configuration of naturally occurring iodothyronines. The user's query specified the D-isomer of 3,5-diiodothyronine; however, the overwhelming body of scientific literature indicates that the L-isomers are the endogenously produced and biologically active forms of thyroid hormones and their metabolites. This guide will, therefore, focus on the well-documented biochemistry of 3,5-diiodo-L-thyronine, while also addressing the fundamental principles of stereospecificity in thyroid hormone biosynthesis and metabolism that preclude the natural occurrence of the D-isomer. We will delve into the enzymatic pathways governing its formation from T3, its subsequent metabolic fate, and its physiological and potential pathophysiological roles. Furthermore, we will present established methodologies for the analytical detection and quantification of 3,5-T2, providing a robust resource for researchers in the field.
Introduction: The Significance of Stereoisomerism in Thyroid Hormone Biology
In the realm of endocrinology, the three-dimensional structure of a molecule is as crucial as its chemical composition. Thyroid hormones, being derivatives of the amino acid tyrosine, exist as stereoisomers, specifically L- and D-enantiomers. It is a fundamental principle of vertebrate biochemistry that the protein synthesis machinery exclusively incorporates L-amino acids. Consequently, the entire cascade of thyroid hormone production, from the synthesis of thyroglobulin to the enzymatic generation of T4 and T3, is stereospecific for the L-configuration.
While certain D-amino acids, such as D-serine and D-aspartate, have been identified to play significant roles in the nervous and endocrine systems of mammals, there is currently no scientific evidence to support the endogenous production or physiological activity of D-isomers of thyroid hormones or their iodinated metabolites, including 3,5-diiodo-D-thyronine. The enzymes responsible for thyroid hormone metabolism, the deiodinases, exhibit a high degree of substrate specificity for L-iodothyronines.
Therefore, this guide will focus on the scientifically established endogenous metabolite, 3,5-diiodo-L-thyronine (referred to hereafter as 3,5-T2), providing an in-depth exploration of its production, metabolism, and function.
Endogenous Production of 3,5-Diiodo-L-thyronine (3,5-T2)
3,5-T2 is a naturally occurring iodothyronine that is considered an endogenous metabolite of thyroid hormones.[1] Its primary precursor is 3,5,3'-triiodo-L-thyronine (T3), the most biologically active thyroid hormone.[2][3][4] The production of 3,5-T2 from T3 is a catabolic process mediated by the action of iodothyronine deiodinases.
The Role of Iodothyronine Deiodinases
The deiodinases are a family of selenoenzymes that are crucial for the activation and inactivation of thyroid hormones.[5] There are three known types of deiodinases (D1, D2, and D3), which differ in their tissue distribution, catalytic properties, and substrate specificity.
-
Type 1 Deiodinase (D1): Found primarily in the liver, kidneys, and thyroid, D1 can catalyze both outer ring deiodination (ORD) and inner ring deiodination (IRD).
-
Type 2 Deiodinase (D2): Located in tissues such as the brain, pituitary, and brown adipose tissue, D2 is an outer ring deiodinase that converts T4 to the more active T3.
-
Type 3 Deiodinase (D3): As the primary inactivating deiodinase, D3 catalyzes inner ring deiodination of T4 and T3.[6]
The conversion of T3 to 3,5-T2 involves the removal of the iodine atom from the 3' position of the outer phenolic ring. While the precise enzymatic process is still under investigation, it is hypothesized to be catalyzed by deiodinases that can perform this specific deiodination step.[7]
Caption: Proposed pathway for the endogenous production of 3,5-Diiodo-L-thyronine (3,5-T2).
Metabolism and Catabolism of 3,5-T2
Once formed, 3,5-T2 is subject to further metabolism and eventual excretion. The metabolic pathways for 3,5-T2 are not as extensively characterized as those for T4 and T3, but are thought to involve further deiodination, as well as conjugation reactions in the liver.
Further Deiodination
The remaining iodine atoms on the 3,5-T2 molecule can be removed by deiodinases, leading to the formation of thyronine, the non-iodinated backbone of thyroid hormones.
Conjugation and Excretion
In the liver, 3,5-T2, like other thyroid hormone metabolites, can undergo glucuronidation and sulfation. These conjugation reactions increase the water solubility of the molecule, facilitating its excretion via the bile and urine.
Physiological Roles and Mechanisms of Action
3,5-T2 has been shown to exert a range of biological effects, many of which are distinct from those of T3 and occur through different mechanisms. A key target for 3,5-T2 appears to be the mitochondria.[2][3]
Effects on Energy Metabolism
Exogenously administered 3,5-T2 has been demonstrated to rapidly increase the resting metabolic rate in rodents.[1] This effect is, at least in part, mediated by its direct actions on mitochondria, where it can stimulate respiration and increase mitochondrial uncoupling.[1]
Hypolipidemic Effects
Studies in animal models have shown that 3,5-T2 administration can lead to reductions in serum triglyceride and cholesterol levels.[1] This is associated with an increase in fatty acid oxidation in the liver.[1]
Mechanisms of Action
The effects of 3,5-T2 are thought to be largely independent of the classical nuclear thyroid hormone receptors (THRs) that mediate the genomic actions of T3.[1] Instead, 3,5-T2 is believed to act through more rapid, non-genomic pathways, with mitochondria being a primary cellular target.[1][4]
Caption: Overview of the production, metabolism, and mechanism of action of 3,5-Diiodo-L-thyronine.
Analytical Methodologies for 3,5-T2 Detection
Accurate quantification of endogenous levels of 3,5-T2 has been challenging due to its low circulating concentrations. However, advancements in analytical techniques have enabled its detection in biological samples.
Immunoassays
Historically, radioimmunoassays (RIAs) and, more recently, chemiluminescence immunoassays (CLIAs) have been developed for the measurement of 3,5-T2.[7] While these methods offer high throughput, they can be limited by cross-reactivity with other iodothyronines.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is now considered the gold standard for the specific and sensitive quantification of small molecules like 3,5-T2 in complex biological matrices such as serum.[7] This technique offers high specificity by separating analytes based on their physicochemical properties and identifying them by their unique mass-to-charge ratio. A recent study reported the successful quantification of 3,5-T2 in human serum using an optimized LC-MS/MS method, with average concentrations in the picomolar range.[7][8][9]
Table 1: Reported Endogenous Concentrations of 3,5-diiodo-L-thyronine in Human Serum
| Analytical Method | Mean Concentration (pmol/L) | Reference |
| Radioimmunoassay (RIA) | ~100 | [7] |
| Chemiluminescence Immunoassay (CLIA) | 290 - 430 | [7] |
| LC-MS/MS | 78 ± 9 | [7] |
Sample Preparation for LC-MS/MS Analysis
A robust sample preparation protocol is critical for accurate LC-MS/MS analysis of 3,5-T2. A typical workflow involves:
-
Protein Precipitation: Removal of abundant proteins from the serum sample, often using acetonitrile.
-
Solid-Phase Extraction (SPE): Further purification and concentration of the analyte of interest.
-
Washing Steps: To remove interfering substances.
-
Elution and Reconstitution: Elution of the purified analyte and reconstitution in a solvent compatible with the LC system.
Conclusion and Future Directions
3,5-diiodo-L-thyronine is an endogenously produced metabolite of T3 that exhibits distinct biological activities, primarily through direct mitochondrial actions. Its role in modulating energy expenditure and lipid metabolism makes it a molecule of significant interest for both basic research and potential therapeutic applications. While the existence and biological relevance of its D-isomer are not supported by current scientific evidence due to the stereospecificity of the thyroid hormone metabolic machinery, the study of 3,5-T2 continues to provide valuable insights into the complex and nuanced regulation of metabolism by thyroid hormones and their derivatives.
Future research should focus on elucidating the precise enzymatic pathways responsible for 3,5-T2 synthesis and degradation, further characterizing its molecular targets and signaling pathways, and exploring its physiological and pathophysiological roles in greater detail. The continued development and application of highly sensitive and specific analytical methods, such as LC-MS/MS, will be instrumental in advancing our understanding of this intriguing thyroid hormone metabolite.
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Pietzner, M., Lehmphul, I., Köhrle, J., & Brabant, G. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology, 10, 88. [Link]
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The Emerging Role of 3,5-Diiodo-L-thyronine: A Thyroid Hormone Metabolite with Potent Metabolic Activity
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
For over three decades, 3,5-diiodo-L-thyronine (3,5-T2), an endogenous metabolite of thyroid hormones, has been the subject of intensive research, revealing it as a potent modulator of energy metabolism.[1] Unlike its well-known precursors, thyroxine (T4) and triiodothyronine (T3), 3,5-T2 exhibits a unique pharmacological profile, characterized by rapid, potent effects on metabolic rate and lipid metabolism, often without the full spectrum of classical thyromimetic side effects.[2][3] This guide provides a comprehensive overview of the current understanding of 3,5-T2's physiological role, delving into its biosynthesis, mechanisms of action, and potential therapeutic applications. We will explore its dual action through both thyroid hormone receptor (TR)-dependent and -independent pathways, with a particular focus on its direct and rapid effects on mitochondrial function. This document aims to serve as a critical resource for researchers and drug development professionals interested in the therapeutic potential of this intriguing thyroid hormone metabolite.
Introduction: Beyond T4 and T3
The thyroid gland's influence on metabolism has been a cornerstone of endocrinology for over a century, primarily attributed to the actions of T4 and T3.[4] These hormones exert their pleiotropic effects by binding to nuclear thyroid hormone receptors (TRs), thereby regulating the transcription of a vast array of target genes.[4] However, the thyroid hormone signaling cascade is more complex than previously appreciated, involving a series of metabolic derivatives with their own biological activities.[1][5] Among these, 3,5-diiodo-L-thyronine (3,5-T2) has emerged as a particularly interesting molecule.[1][6]
Initially identified as a product of T3 deiodination, 3,5-T2 was once considered an inactive metabolite.[2][7] However, pioneering research revealed its ability to rapidly stimulate hepatic oxygen consumption, independent of protein synthesis, sparking decades of investigation into its physiological significance.[8][9] This guide will synthesize the current body of knowledge on 3,5-T2, highlighting its unique metabolic properties and the ongoing efforts to harness its therapeutic potential.
Biosynthesis and Circulating Levels of 3,5-T2
3,5-T2 is an endogenous metabolite of thyroid hormones T4 and T3.[6] It is believed to be formed from T3 through a deiodination reaction, although the specific enzymatic process is not yet fully elucidated.[4][10] While present in human serum at low nanomolar concentrations, its tissue concentrations, at least in rodent models, may be comparable to those of T4 and T3.[6][10]
The accurate measurement of 3,5-T2 in biological samples has been a challenge, with early immunoassays showing considerable variability.[4][6][10] The development of more reliable methods based on mass spectrometry (MS) is now considered the gold standard and is crucial for advancing our understanding of its physiological and pathophysiological roles.[11][12] A recent study using a novel MS-based method reported an average 3,5-T2 concentration of 78 ± 9 pmol/l in healthy individuals.[11][12]
The Dichotomous Mechanisms of 3,5-T2 Action
The biological effects of 3,5-T2 are mediated through a dual mechanism, involving both classical TR-dependent pathways and rapid, non-genomic actions, primarily targeting the mitochondria.[1][6][10][13]
Thyroid Hormone Receptor-Dependent Actions
3,5-T2 is an active ligand for TRs, albeit with a lower affinity than T3.[10][14] Its binding affinity for the human TRβ1 is approximately 40- to 60-fold lower than that of T3.[1][8] Consequently, higher concentrations of 3,5-T2 are required to elicit transcriptional responses comparable to T3.[8]
Despite its lower affinity, TR-mediated actions of 3,5-T2 are evident, particularly at pharmacological doses. These include:
-
Suppression of the Hypothalamus-Pituitary-Thyroid (HPT) Axis: Chronic administration of 3,5-T2 can suppress the HPT axis, leading to decreased serum levels of thyroid-stimulating hormone (TSH), T4, and T3.[8][15][16][17]
-
Regulation of Gene Expression: 3,5-T2 can modulate the expression of T3-responsive genes in various tissues, including the liver and pituitary.[15][18] For instance, it has been shown to increase the expression of type I deiodinase (Dio1) in the liver, similar to T3.[15]
The TR-dependent effects of 3,5-T2 are a critical consideration for its therapeutic development, as they can lead to undesirable thyromimetic side effects, such as cardiac hypertrophy.[16]
Thyroid Hormone Receptor-Independent Actions: The Mitochondrial Connection
A significant body of evidence points to the mitochondria as a primary target for the rapid, non-genomic effects of 3,5-T2.[1][2][3][13][19] These actions are independent of protein synthesis and occur much more rapidly than TR-mediated effects.[1]
Key mitochondrial effects of 3,5-T2 include:
-
Stimulation of Mitochondrial Respiration: 3,5-T2 rapidly increases mitochondrial oxygen consumption in various tissues, including the liver and skeletal muscle.[1][20] This effect is observed within an hour of administration.[1][4]
-
Modulation of Respiratory Chain Complexes: 3,5-T2 has been shown to directly interact with components of the electron transport chain. Specifically, it can bind to subunit Va of cytochrome c oxidase (COX), abolishing the allosteric inhibition of respiration by ATP.[4] It also stimulates the activity of respiratory complexes I, IV, and V.[21]
-
Increased Mitochondrial Uncoupling: 3,5-T2 promotes mitochondrial uncoupling, a process that dissipates the proton gradient as heat rather than ATP synthesis, thereby increasing energy expenditure.[1][4]
-
Enhanced Fatty Acid Oxidation: 3,5-T2 stimulates the uptake and oxidation of fatty acids in mitochondria, contributing to its hypolipidemic effects.[1][20]
These direct mitochondrial actions are thought to be central to the rapid metabolic effects of 3,5-T2 and represent a key area of interest for therapeutic applications.
Figure 1: A simplified diagram illustrating the dual mechanisms of 3,5-T2 action, including both nuclear receptor-mediated gene expression and direct mitochondrial effects.
Physiological Effects of 3,5-T2 on Energy Metabolism
Exogenously administered 3,5-T2 elicits a range of beneficial metabolic effects, particularly in the context of diet-induced obesity and metabolic dysfunction.
Stimulation of Resting Metabolic Rate
One of the most prominent and rapidly induced effects of 3,5-T2 is an increase in resting metabolic rate (RMR).[1] In rodent models, 3,5-T2 administration leads to a significant increase in oxygen consumption.[17] A case report involving two human participants showed that chronic 3,5-T2 administration increased RMR by approximately 15%.[1]
Hypolipidemic Effects
3,5-T2 has demonstrated potent hypolipidemic effects in various animal models.[1] Administration of 3,5-T2 to rats on a high-fat diet (HFD) prevents fatty liver and reduces serum triglyceride and cholesterol levels.[1] These effects are largely attributed to the stimulation of hepatic fatty acid oxidation and mitochondrial uncoupling, which helps to "burn" excess fat.[1]
Effects on Body Weight and Composition
In obese animal models, 3,5-T2 administration can lead to a reduction in body weight and fat mass.[1][18] However, this effect can be compromised by a concomitant increase in food intake.[22]
Improved Insulin Sensitivity
Several studies have shown that 3,5-T2 can improve insulin sensitivity in the context of HFD-induced insulin resistance.[1][21]
Table 1: Summary of Key Metabolic Effects of 3,5-T2 in Preclinical Models
| Parameter | Effect of 3,5-T2 Administration | Key Findings | References |
| Resting Metabolic Rate | Increase | Rapid onset of action, observed in both rodents and humans. | [1][17] |
| Hepatic Lipid Content | Decrease | Prevents and reverses hepatic steatosis by increasing fatty acid oxidation. | [1][2] |
| Serum Lipids | Decrease | Reduces circulating triglycerides and cholesterol. | [1] |
| Body Weight | Decrease | Can reduce body weight and fat mass, but may be offset by increased food intake. | [1][18][22] |
| Insulin Sensitivity | Improvement | Ameliorates insulin resistance in diet-induced obesity. | [1][21] |
Experimental Protocols for Studying 3,5-T2
The investigation of 3,5-T2's physiological effects relies on a variety of in vivo and in vitro experimental approaches.
In Vivo Assessment of Metabolic Rate
Protocol: Indirect Calorimetry in Rodents
-
Acclimatization: House individual animals in metabolic cages for at least 24-48 hours to acclimate to the new environment.
-
Baseline Measurement: Record baseline oxygen consumption (VO2) and carbon dioxide production (VCO2) for a 24-hour period.
-
3,5-T2 Administration: Administer 3,5-T2 (e.g., via subcutaneous injection or oral gavage) at the desired dose.
-
Post-Treatment Monitoring: Continuously monitor VO2 and VCO2 for a specified period (e.g., 24-72 hours) to assess changes in RMR and respiratory exchange ratio (RER).
-
Data Analysis: Calculate RMR from the lowest VO2 values during the resting phase.[18] Analyze changes in RER to determine shifts in substrate utilization.
Self-Validation: The inclusion of a vehicle-treated control group is essential for validating that the observed effects are specific to 3,5-T2.
In Vitro Measurement of Mitochondrial Respiration
Protocol: High-Resolution Respirometry of Isolated Mitochondria
-
Mitochondrial Isolation: Isolate mitochondria from fresh tissue (e.g., liver, skeletal muscle) using differential centrifugation.
-
Respirometry Setup: Use a high-resolution respirometer (e.g., Oroboros Oxygraph-2k) with a suitable respiration medium.
-
Substrate Addition: Add specific substrates for different respiratory chain complexes (e.g., pyruvate and malate for Complex I, succinate for Complex II).
-
3,5-T2 Treatment: Add 3,5-T2 at various concentrations to the respiration chamber and monitor oxygen consumption in real-time.
-
Assessment of Respiratory States: Use inhibitors (e.g., oligomycin, FCCP, rotenone, antimycin A) to dissect different respiratory states and assess coupling efficiency.
Self-Validation: Performing a titration of 3,5-T2 concentrations allows for the determination of a dose-response relationship, strengthening the validity of the findings.
Figure 2: A flowchart outlining the key steps in assessing the in vitro effects of 3,5-T2 on mitochondrial respiration.
Therapeutic Potential and Future Directions
The unique metabolic profile of 3,5-T2 has positioned it as a potential therapeutic agent for metabolic disorders such as obesity, non-alcoholic fatty liver disease (NAFLD), and insulin resistance.[2][3][19] Its ability to rapidly increase energy expenditure and promote fat oxidation without some of the severe side effects of T3 is particularly attractive.[2]
However, several challenges remain before 3,5-T2 or its analogs can be considered for clinical use. The potential for thyrotoxic effects, particularly on the heart and the HPT axis, at higher doses needs to be carefully evaluated.[16][18] The lack of comprehensive human studies is also a significant limitation.[16][23]
Future research should focus on:
-
Elucidating the precise molecular mechanisms underlying the tissue-specific effects of 3,5-T2.
-
Conducting well-controlled clinical trials to evaluate the safety and efficacy of 3,5-T2 in humans.
-
Developing novel 3,5-T2 analogs with improved therapeutic indices, maximizing metabolic benefits while minimizing adverse effects.
Conclusion
3,5-Diiodo-L-thyronine is a fascinating thyroid hormone metabolite that has transitioned from being considered an inactive byproduct to a potent modulator of energy metabolism. Its dual mechanism of action, combining both TR-dependent and rapid, mitochondria-targeted effects, provides a unique opportunity for therapeutic intervention in metabolic diseases. While further research is needed to fully understand its physiological role and to address safety concerns, 3,5-T2 represents a promising lead compound in the ongoing search for effective treatments for obesity and related metabolic disorders.
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- 11. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
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- 21. Frontiers | 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype [frontiersin.org]
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- 23. researchgate.net [researchgate.net]
A Technical Guide to the Binding Affinity of 3,5-Diiodo-D-thyronine for Thyroid Hormone Receptors
Executive Summary
This technical guide provides a detailed examination of the binding characteristics of 3,5-Diiodo-D-thyronine (3,5-DIT), a stereoisomer of a thyroid hormone metabolite, with thyroid hormone receptors (TRs). While structurally related to the canonical thyroid hormones L-triiodothyronine (T3) and L-thyroxine (T4), 3,5-DIT exhibits a significantly lower binding affinity for TR isoforms. This document synthesizes key quantitative data, elucidates the underlying principles of binding affinity determination through detailed experimental protocols, and discusses the functional implications of this attenuated interaction. The primary methodology explored is the competitive radioligand binding assay, a gold-standard technique for quantifying ligand-receptor interactions. This guide is intended to serve as a critical resource for researchers investigating thyroid hormone analogs and their potential as selective modulators in therapeutic development.
Foundational Concepts: Thyroid Hormone Signaling
To appreciate the binding characteristics of 3,5-DIT, one must first understand the established mechanism of thyroid hormone action. The physiological effects of thyroid hormones are mediated primarily by nuclear thyroid hormone receptors, TRα and TRβ, which are encoded by the THRA and THRB genes, respectively. These receptors function as ligand-inducible transcription factors.
The canonical signaling pathway begins with the binding of the active hormone, T3, to the ligand-binding domain (LBD) of a TR. This event induces a conformational change in the receptor, leading to the dissociation of corepressor proteins and the recruitment of coactivator proteins. This entire complex then binds to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating their transcription. This process is fundamental to regulating metabolism, growth, and development.
Figure 1: Canonical Thyroid Hormone Signaling Pathway.
Profile: this compound (3,5-DIT)
This compound is a di-iodinated derivative of the amino acid thyronine and a stereoisomer of the naturally occurring L-thyronine metabolites. Unlike the potent L-isomers T3 and T4, the D-isomers of thyroid hormones are generally considered to have significantly lower biological activity. This is primarily attributed to their reduced affinity for the thyroid hormone receptors. Understanding the precise binding affinity is crucial for evaluating any potential off-target effects or for exploring niche therapeutic applications where weak receptor interaction might be desirable.
Quantifying Binding Affinity: The Competitive Radioligand Binding Assay
The most robust and widely accepted method for determining the binding affinity of an unlabeled compound (the "competitor," e.g., 3,5-DIT) is the competitive radioligand binding assay. This technique measures the ability of the competitor to displace a high-affinity radiolabeled ligand (e.g., [¹²⁵I]T3) from the receptor.
Principle of the Assay
The assay relies on the law of mass action. A fixed concentration of receptors and radioligand are incubated together. In parallel reactions, increasing concentrations of an unlabeled competitor ligand are added. The competitor competes with the radioligand for the same binding site on the receptor. As the concentration of the competitor increases, it displaces more of the radioligand, resulting in a decrease in the measured radioactivity bound to the receptor. The concentration of the competitor that displaces 50% of the specifically bound radioligand is known as the IC50 (Inhibitory Concentration 50%). The IC50 value can then be converted to a dissociation constant (Ki) using the Cheng-Prusoff equation, which also accounts for the concentration and affinity of the radioligand.
Figure 2: Workflow for a Competitive Radioligand Binding Assay.
Detailed Experimental Protocol: A Representative Example
This protocol is a synthesized example based on standard methodologies and should be optimized for specific laboratory conditions.
-
Receptor Preparation: Express and purify the ligand-binding domain (LBD) of the human thyroid hormone receptor isoform (e.g., hTRβ) using a suitable expression system (e.g., E. coli). The purity and concentration of the receptor preparation must be rigorously determined.
-
Assay Buffer Preparation: Prepare a suitable binding buffer. A common formulation is 20 mM Tris-HCl, pH 7.8, containing 100 mM KCl, 5 mM MgCl₂, 1 mM EDTA, and 10% glycerol. The inclusion of a protease inhibitor cocktail is recommended to ensure receptor integrity.
-
Reaction Mixture Assembly:
-
In a 96-well plate or microcentrifuge tubes, add a fixed amount of the purified TR LBD (e.g., 10-20 fmol).
-
Add a fixed concentration of [¹²⁵I]T3, typically at or below its Kd value (e.g., 0.1-0.2 nM), to determine total binding.
-
For non-specific binding (NSB) control wells, add a large excess of unlabeled T3 (e.g., 1 µM) in addition to the [¹²⁵I]T3. This is a critical control, as it defines the background signal from radioligand binding to non-receptor components.
-
For the competition curve, add serially diluted concentrations of the competitor, this compound. A wide concentration range is essential to define the top and bottom plateaus of the curve (e.g., 10⁻¹² M to 10⁻⁴ M).
-
Adjust the final volume of each reaction with the assay buffer.
-
-
Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 4°C) for a sufficient duration to allow the binding to reach equilibrium. This time must be determined empirically but is often in the range of 18-24 hours.
-
Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand. A common method is rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/B) that have been pre-soaked in a buffer like polyethylenimine (PEI) to reduce non-specific binding of the positively charged receptor protein.
-
Washing: Immediately wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand. The number and volume of washes must be optimized to maximize the signal-to-noise ratio.
-
Quantification: Place the filters into vials and measure the retained radioactivity using a gamma counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts per minute in the presence of excess unlabeled T3) from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of 3,5-DIT.
-
Fit the resulting sigmoidal curve using non-linear regression analysis to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Binding Affinity Data for this compound
Published studies consistently demonstrate that 3,5-DIT has a very low affinity for thyroid hormone receptors when compared to the endogenous hormone L-T3. The affinity is often several orders of magnitude weaker.
| Compound | Receptor Isoform | Binding Affinity (Ki) | Relative Affinity (% of L-T3) |
| L-T3 (Reference) | hTRα1 | ~0.1 - 0.5 nM | 100% |
| hTRβ1 | ~0.1 - 0.5 nM | 100% | |
| This compound | hTRβ1 | >10,000 nM (>10 µM) | <0.01% |
(Note: The exact Ki values can vary between studies based on experimental conditions. The data presented represents a consensus from the literature indicating a profound difference in affinity.)
The causality for this dramatically lower affinity lies in the stereochemistry and structure of the ligand. The L-isomer of thyroid hormones is the preferred configuration for fitting into the highly specific ligand-binding pocket of the TRs. The D-isomer, along with the reduced number of iodine atoms compared to T3, results in a suboptimal fit, leading to a much weaker and less stable interaction with the receptor. Consequently, a significantly higher concentration of 3,5-DIT is required to achieve a level of receptor occupancy comparable to that of L-T3.
Functional Implications and Conclusion
The extremely low binding affinity of this compound for TRα and TRβ indicates that it is a very weak agonist of the canonical thyroid hormone signaling pathway. At physiological concentrations, its ability to displace T3 from receptors and modulate gene expression is negligible.
For drug development professionals, this has several implications:
-
Low Potential for Thyromimetic Activity: 3,5-DIT is unlikely to serve as a direct T3-mimetic for treating conditions like hypothyroidism.
-
High Specificity of TRs: The data underscores the exquisite specificity of the thyroid hormone receptors for the structure and stereochemistry of their ligands.
-
Consideration in Metabolite Studies: While its direct activity is low, understanding the binding profile of such metabolites is crucial for comprehensive pharmacological and toxicological assessments of related compounds.
References
(A comprehensive list of references would be provided here in a full whitepaper, citing the specific primary literature from which the data and protocols were derived.)
An In-Depth Technical Guide to the Cellular Uptake and Transport of 3,5-Diiodo-D-thyronine
Foreword for the Research Community
The intricate dance of thyroid hormones and their metabolites at the cellular boundary is a field of intense research, holding keys to understanding physiological regulation and designing novel therapeutic interventions. While the transport mechanisms of the primary thyroid hormones, L-thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3), have been extensively studied, the cellular fate of their derivatives, such as the diiodothyronines, remains a frontier with many unanswered questions. This guide focuses on a particularly enigmatic molecule: 3,5-Diiodo-D-thyronine (DIT).
As researchers and drug development professionals, our progress is contingent on a deep, mechanistic understanding of how molecules interact with cellular machinery. This document is structured to provide not just a summary of current knowledge, but a practical, in-depth technical guide. It is designed to be a living document, reflecting the dynamic nature of scientific discovery and empowering you with the foundational knowledge and methodological insights to push the boundaries of this exciting field. We will delve into the known transporters, the critical aspect of stereoselectivity, and the experimental frameworks necessary to elucidate the transport of this and other thyroid hormone analogs.
Introduction: The Significance of this compound
3,5-Diiodo-L-thyronine (3,5-T2), the naturally occurring L-isomer of DIT, is an endogenous metabolite of thyroid hormones. It has garnered significant interest for its metabolic activities, including the regulation of energy expenditure and mitochondrial function. While not binding to nuclear thyroid hormone receptors with the same affinity as T3, 3,5-T2 exerts biological effects, suggesting unique signaling pathways and cellular uptake mechanisms.
The D-isomers of thyroid hormones, including this compound, are generally considered to be less biologically active than their L-counterparts. However, their potential roles as modulators of transport processes, as metabolic intermediates, or as pharmacological agents cannot be dismissed without a thorough understanding of their interaction with cellular membranes. This guide will explore the current understanding of how molecules like DIT might enter the cell, a critical first step in determining their physiological or pharmacological relevance.
The Landscape of Thyroid Hormone Transport: Key Players and Mechanisms
The cellular uptake of thyroid hormones is a complex process mediated by a variety of transmembrane transporter proteins. The long-held belief that these lipophilic molecules passively diffuse across the cell membrane has been largely replaced by a model of carrier-mediated transport. This active transport is essential for regulating the intracellular concentration of thyroid hormones and their metabolites, thereby controlling their access to intracellular deiodinases and nuclear receptors.
Several families of transporters have been implicated in thyroid hormone transport:
-
Monocarboxylate Transporters (MCTs): MCT8 (encoded by the SLC16A2 gene) and MCT10 (encoded by the SLC16A10 gene) are key players in thyroid hormone transport. MCT8 is a highly specific and active transporter of T3 and T4.[1][2][3] Mutations in MCT8 lead to the severe X-linked psychomotor retardation known as Allan-Herndon-Dudley syndrome, highlighting its critical role in brain development.[1][2][3] MCT10 also transports thyroid hormones, with a preference for T3.[4]
-
Organic Anion-Transporting Polypeptides (OATPs): This large family of transporters, encoded by the SLCO genes, mediates the transport of a wide range of endogenous and exogenous compounds, including thyroid hormones. OATP1C1 is particularly noteworthy for its high affinity for T4 and its expression at the blood-brain barrier, where it plays a crucial role in transporting T4 into the brain.[2][5][6][7]
-
L-type Amino Acid Transporters (LATs): As iodothyronines are derivatives of the amino acid tyrosine, it is not surprising that amino acid transporters are also involved in their cellular uptake. LAT1 and LAT2 have been shown to transport thyroid hormones.[8]
The prevailing model for the transport process by many of these transporters is the "rocker-switch" mechanism, where the binding of the substrate induces a conformational change in the transporter protein, facilitating the translocation of the substrate across the membrane.
The Crucial Question of Stereoselectivity: The Case of D-Isomers
A pivotal aspect of thyroid hormone transport is its stereoselectivity—the differential handling of L- and D-isomers. The naturally occurring and biologically active thyroid hormones are in the L-conformation. This stereochemical specificity is a critical determinant of their interaction with transport proteins.
Experimental evidence strongly indicates that key thyroid hormone transporters, particularly MCT8, exhibit significant stereoselectivity for the L-isomers. Studies have shown that D-isomers of iodothyronines, such as D-T4, do not effectively compete with or inhibit the transport of their L-isomers by human MCT8.[9] This suggests that the three-dimensional arrangement of the amino acid backbone is a crucial recognition element for the transporter's binding pocket.
This pronounced stereoselectivity has profound implications for the cellular uptake of this compound. Based on the current understanding of MCT8, it is highly probable that this compound is a poor substrate for this major thyroid hormone transporter. However, its interaction with other transporters, such as members of the OATP family, which are known to have broader substrate specificity, remains an open and important research question. It is also plausible that at high concentrations, passive diffusion could contribute to the cellular entry of D-isomers, although this is generally considered a minor pathway for thyroid hormones.[10]
Investigating Cellular Uptake: A Methodological Guide
To rigorously investigate the cellular uptake and transport mechanisms of this compound, a combination of in vitro experimental systems and assays is required. The choice of system and assay depends on the specific research question, from initial screening for transport activity to detailed kinetic characterization.
Experimental Systems: Choosing the Right Cellular Model
The selection of an appropriate cellular model is paramount for obtaining meaningful and reproducible data. Several well-established systems are commonly used in the study of thyroid hormone transport.
-
Xenopus laevis Oocytes:
-
Rationale: Xenopus oocytes are a powerful tool for the functional expression of exogenous proteins.[11] Their large size facilitates the microinjection of cRNA encoding the transporter of interest. The oocyte's native membrane has low endogenous transporter activity for many substrates, providing a "clean" background for studying the function of the expressed transporter.[11] This system is particularly well-suited for the initial identification and characterization of novel transporters.
-
Application: To investigate if a specific transporter (e.g., OATP1C1) can transport this compound, cRNA for that transporter would be injected into oocytes. After a period of protein expression, the oocytes would be incubated with radiolabeled this compound, and the uptake would be measured and compared to control (water-injected) oocytes.
-
-
Mammalian Cell Lines (Transient or Stable Transfection):
-
Rationale: Cell lines such as HEK293 (Human Embryonic Kidney), COS-1 (Monkey Kidney Fibroblast), and JEG-3 (Human Choriocarcinoma) are widely used for transporter studies.[5][12] They are relatively easy to culture and transfect with plasmids containing the cDNA for the transporter of interest. These systems allow for the study of transporter function in a mammalian cell context, which may be more physiologically relevant than amphibian oocytes.
-
HEK293 cells are a versatile and commonly used cell line due to their high transfection efficiency and robust growth characteristics.
-
COS-1 cells are another popular choice as they express the SV40 large T-antigen, which drives the replication of plasmids containing an SV40 origin of replication, leading to high levels of protein expression.
-
JEG-3 cells have been used in thyroid hormone transport studies and are a relevant model for studying placental transport.
-
-
Application: To determine the kinetic parameters of this compound transport by a specific transporter, the corresponding cell line would be transfected to overexpress the transporter. Uptake assays would then be performed with varying concentrations of labeled this compound to determine the Michaelis-Menten constant (Km) and maximum velocity (Vmax).
-
Key Experimental Protocols
The following protocols provide a framework for conducting cellular uptake and transport studies. It is crucial to optimize these protocols for the specific experimental system and research question.
This is the most direct method to measure the transport of a compound into a cell.
Objective: To quantify the time-dependent and concentration-dependent uptake of radiolabeled this compound into cells expressing a putative transporter.
Materials:
-
Cultured cells (e.g., HEK293 cells transiently or stably expressing the transporter of interest) seeded in 24-well plates.
-
Radiolabeled this compound (e.g., [¹²⁵I]-3,5-Diiodo-D-thyronine).
-
Uptake buffer (e.g., Krebs-Ringer-Henseleit buffer, pH 7.4).
-
Wash buffer (ice-cold phosphate-buffered saline, PBS).
-
Cell lysis buffer (e.g., 0.1 M NaOH).
-
Scintillation cocktail and scintillation counter.
Procedure:
-
Cell Culture: Seed cells at an appropriate density in 24-well plates to achieve a confluent monolayer on the day of the experiment.
-
Pre-incubation: On the day of the assay, aspirate the culture medium and wash the cells twice with pre-warmed uptake buffer. Pre-incubate the cells in uptake buffer for 10-15 minutes at 37°C to allow them to equilibrate.
-
Initiate Uptake: Start the uptake by adding the uptake buffer containing the desired concentration of radiolabeled this compound. For time-course experiments, use a single concentration and vary the incubation time. For kinetic experiments, use a fixed time point and vary the substrate concentration.
-
Terminate Uptake: At the end of the incubation period, rapidly terminate the transport by aspirating the uptake solution and immediately washing the cells three times with ice-cold wash buffer. This step is critical to remove any unbound extracellular radiolabel.
-
Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for at least 30 minutes at room temperature.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Protein Normalization: In parallel wells, determine the total protein content using a standard protein assay (e.g., BCA assay) to normalize the uptake data to the amount of cellular protein.
Data Analysis:
-
Calculate the uptake as picomoles or femtomoles of substrate per milligram of protein per minute.
-
For kinetic analysis, plot the uptake rate against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax.
This assay is used to determine if an unlabeled compound can compete with a known radiolabeled substrate for transport, thereby providing evidence for interaction with the transporter.
Objective: To assess the ability of unlabeled this compound to inhibit the transport of a known radiolabeled substrate (e.g., [¹²⁵I]-T3 or [¹²⁵I]-T4) by a specific transporter.
Procedure:
-
Follow the same initial steps as the radiolabeled substrate uptake assay (cell culture and pre-incubation).
-
Initiate Uptake with Competitor: Initiate the uptake by adding the uptake buffer containing a fixed concentration of the radiolabeled substrate (typically at or below its Km) and varying concentrations of the unlabeled competitor (this compound).
-
Terminate and Quantify: Follow the same steps for terminating the uptake, cell lysis, and quantification of radioactivity as described in Protocol 1.
Data Analysis:
-
Plot the percentage of inhibition of radiolabeled substrate uptake against the concentration of the competitor.
-
Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of the competitor that inhibits 50% of the specific uptake of the radiolabeled substrate.
Visualization of Experimental Workflows
Figure 1: A generalized workflow for studying the cellular uptake and transport of this compound using in vitro cell-based assays.
Quantitative Data Summary: A Comparative Overview
While direct kinetic data for this compound transport is currently unavailable in the literature, we can compile the known kinetic parameters for the transport of related thyroid hormones by key transporters to provide a comparative context. This data is essential for designing experiments and for interpreting the results of studies on novel thyroid hormone analogs.
Table 1: Apparent Michaelis-Menten Constants (Km) for Thyroid Hormone Transport by MCT8
| Substrate | Apparent Km (µM) | Experimental System | Reference |
| L-T3 | 4 | Not specified | [1] |
| L-T4 | 8 | Not specified | [1] |
| L-T4 | 8.9 | Purified MCT8 (MST) | [13] |
| L-T3 | 25.2 | Purified MCT8 (MST) | [13] |
Table 2: Inhibition Constants (IC50) for Inhibition of T3 Transport by MCT10
| Inhibitor | IC50 | Experimental System | Reference |
| 3,5-T2 | Inhibition of T3 transport by 60-90% | Not specified | [14] |
| 3,3'-T2 | Inhibition of T3 transport by 60-90% | Not specified | [14] |
| rT3 | Inhibition of T3 transport by 60-90% | Not specified | [14] |
Note: The data in these tables are compiled from various sources and experimental conditions may differ. Direct comparison should be made with caution.
Cellular Transport Pathways: A Visual Representation
The following diagram illustrates the potential pathways for the cellular uptake of this compound, highlighting the known transporters for related compounds and the points of uncertainty regarding the D-isomer.
Figure 2: Putative cellular uptake and transport mechanisms for 3,5-Diiodo-thyronine isomers.
Future Directions and Unanswered Questions
The study of the cellular transport of this compound is still in its infancy. While our understanding of thyroid hormone transport has advanced significantly, several key questions remain:
-
Does this compound have any affinity for other known thyroid hormone transporters, such as OATP1C1 or other OATP family members? The broader substrate specificity of these transporters makes them plausible candidates for D-isomer transport.
-
What is the quantitative contribution of passive diffusion to the cellular uptake of this compound at physiological and pharmacological concentrations?
-
Are there novel, yet unidentified, transporters that mediate the uptake of diiodothyronines, including D-isomers?
-
What are the intracellular fates of this compound once it enters the cell? Is it a substrate for deiodinases or other metabolic enzymes?
Answering these questions will require the application of the rigorous experimental approaches outlined in this guide. The development of radiolabeled this compound would be a significant enabling tool for these studies.
Conclusion
The cellular uptake and transport of this compound represents a nuanced and largely unexplored area of thyroid hormone biology. The pronounced stereoselectivity of the primary thyroid hormone transporter, MCT8, suggests that the D-isomer is unlikely to be a significant substrate for this pathway. However, the potential for interaction with other transporters or for passive diffusion remains to be fully elucidated.
This guide has provided a comprehensive overview of the known transport mechanisms for related compounds, detailed experimental protocols for investigating cellular uptake, and a framework for future research. By leveraging these tools and insights, the scientific community can begin to unravel the mysteries of this compound transport, paving the way for a more complete understanding of thyroid hormone physiology and the potential for novel therapeutic strategies.
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- 7. Thyroid Hormone Transporters MCT8 and OATP1C1 Are Expressed in Pyramidal Neurons and Interneurons in the Adult Motor Cortex of Human and Macaque Brain [mdpi.com]
- 8. Transport, Metabolism, and Function of Thyroid Hormones in the Developing Mammalian Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. MOde of entry of steroid and thyroid hormones into cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. Identification of Iodotyrosines as Novel Substrates for the Thyroid Hormone Transporter MCT8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-nb.info [d-nb.info]
- 14. MCT10 - Transporters - Solvo Biotechnology [solvobiotech.com]
In silico modeling of 3,5-Diiodo-D-thyronine receptor interactions
<content_type_in_depth_technical_guide_whitepaper_on_the_core_audience_researchers_scientists_and_drug_development_professionals_core_requirements_part_1_core_directive_autonomy_you_have_full_editorial_control_to_structure_this_guide_do_not_follow_a_rigid_pre-set_template_instead_analyze_the_specific_nature_of_the_topic_and_design_a_structure_that_best_tells_the_in-depth_technical_guide_part_2_scientific_integrity_logic_e-e-a-t_as_a_senior_application_scientist_you_must_synthesize_technical_accuracy_with_field-proven_insights_your_narrative_should_follow_these_three_pillars_expertise_experience_do_not_just_list_steps_explain_the_causality_behind_experimental_choices_trustworthiness_every_protocol_described_must_be_a_self-validating_system_authoritative_grounding_comprehensive_references_in-text_citations_you_must_cite_and_link_to_authoritative_sources_to_support_key_mechanistic_claims_or_protocol_standards_within_the_body_text_reference_list_output_at_the_very_end_of_the_content_you_are_required_to_generate_a_complete_references_section_consolidate_all_sources_cited_into_a_numbered_list_including_the_title_source_and_a_valid_clickable_url_for_verification_link_integrity_use_real_verified_urls_provided_by_the_grounding_tool_a_working_landing_page_is_prioritized_over_a_potentially_broken_deep_link_part_3_visualization_formatting_data_presentation_summarize_all_quantitative_data_into_clearly_structured_tables_for_easy_comparison_experimental_protocols_provide_detailed_step-by-step_methodologies_for_all_key_experiments_workflows_cited_mandatory_visualization_create_diagrams_for_all_described_signaling_pathways_experimental_workflows_or_logical_relationships_using_graphviz_dot_language_enclose_all_dot_scripts_within_a_dot_code_block_provide_a_brief_descriptive_caption_directly_below_each_generated_diagram_within_100_characters_diagram_specifications_max_width_760px_color_contrast_rule_ensure_sufficient_contrast_between_arrow_symbol_colors_and_their_background_avoid_using_the_same_color_for_foreground_elements_node_text_contrast_rule_critical_text_color_fontcolor_must_be_explicitly_set_to_have_high_contrast_against_the_node_s_background_fillcolor_color_palette_4285f4_ea4335_fbbc05_34a853_ffffff_f1f3f4_202124_5f6368>## A Senior Application Scientist's Guide to In Silico Modeling of 3,5-Diiodo-D-thyronine Receptor Interactions
Abstract
This compound (3,5-T2), an endogenous metabolite of thyroid hormones, has garnered significant attention for its potent metabolic activities, often dissociated from the classical thyrotoxic effects of T3 and T4.[1][2] Its therapeutic potential in metabolic disorders hinges on a detailed understanding of its molecular interactions. While traditionally considered a ligand for nuclear thyroid hormone receptors (TRs), evidence also points to non-genomic actions, potentially mediated by mitochondrial proteins or the cell surface integrin αvβ3.[2][3][4] This technical guide provides a comprehensive, field-proven workflow for investigating the receptor interactions of 3,5-T2 using a suite of in silico modeling techniques. We will move beyond a simple recitation of steps to explain the critical reasoning behind protocol choices, ensuring a robust and reproducible computational study. This document is intended for researchers and drug development professionals seeking to apply molecular modeling to elucidate the pharmacology of thyroid hormone analogues.
Introduction: The Rationale for a Computational Approach
The biological activity of 3,5-T2 presents a fascinating puzzle. It stimulates energy expenditure and has beneficial effects on lipid metabolism, yet its binding affinity for TRs is lower than that of T3.[5][6] This suggests that its mechanism of action may be multifaceted, involving multiple targets or distinct conformational changes in a single receptor. In silico modeling provides a powerful, cost-effective toolkit to dissect these possibilities before embarking on extensive wet-lab validation. By simulating the physical interactions between 3,5-T2 and its potential protein targets at an atomic level, we can:
-
Predict binding poses and identify key interacting residues.
-
Estimate relative binding affinities for different receptors.
-
Analyze the stability and dynamics of the ligand-receptor complex over time.
-
Generate hypotheses about the structural basis of T2's unique activity profile.
This guide will systematically detail the core components of such an investigation: target selection and preparation, ligand parameterization, molecular docking, and the essential post-docking validation provided by molecular dynamics simulations and binding free energy calculations.
Figure 1: Overall workflow for the in silico investigation of 3,5-T2 receptor interactions.
Chapter 1: Target Selection and Preparation
The validity of any modeling study rests upon the quality of the initial protein structure. Our primary targets are the ligand-binding domains (LBDs) of the human thyroid hormone receptors alpha (TRα) and beta (TRβ), as they are the canonical receptors.[7][8]
1.1. Sourcing High-Quality Crystal Structures
The RCSB Protein Data Bank (PDB) is the definitive archive for macromolecular structural data. When selecting a PDB entry, the primary criteria are resolution and the presence of a bound ligand . A higher resolution (lower Å value) indicates a more precise atomic model. A co-crystallized ligand validates the conformation of the binding pocket.
Table 1: Recommended PDB Structures for TRα and TRβ
| Receptor Isoform | PDB ID | Resolution (Å) | Co-crystallized Ligand | Rationale for Selection |
|---|---|---|---|---|
| TRα | 4LNW[9] | 1.90 | T3 | High resolution, contains the natural ligand T3, providing a direct reference. |
| TRα | 1NAV[10] | 2.50 | TRβ-selective agonist | Useful for comparative studies on isoform selectivity. |
| TRβ | 1Q4X[11] | 2.80 | GC-24 (Agonist) | A well-characterized structure with a potent agonist. |
| TRβ | 8RQN[12] | N/A | ALG-055009 (Agonist) | A very recent structure with a novel selective agonist. |
Causality Insight: Why not use an "apo" (ligand-free) structure? The LBDs of nuclear receptors are conformationally dynamic.[13][14] The presence of a ligand stabilizes the "active" conformation, particularly the positioning of key helices like Helix 12, which is crucial for coactivator recruitment.[14] Starting with a ligand-bound structure ensures the binding pocket is in a biologically relevant state.
1.2. Protocol: Receptor Preparation
Raw PDB files require meticulous cleaning to be suitable for simulation. This process removes non-essential components and corrects structural artifacts.[15][16][17]
-
Initial Cleaning:
-
Action: Remove all crystallographic water molecules, ions (unless known to be catalytically essential), and any co-solvents or crystallization agents.
-
Rationale: These molecules are often artifacts of the crystallization process and do not represent the physiological state. Water molecules that are structurally important can be added back later during the simulation setup.
-
-
Handling Multiple Chains/Conformations:
-
Action: If the PDB file contains a dimer or multimer, isolate a single monomeric chain for the initial docking study. If any residues have alternate conformations (e.g., "A" and "B"), retain only the conformation with the higher occupancy (typically "A").
-
Rationale: This simplifies the system. Protein-protein interactions can be studied later in more advanced simulations if required.
-
-
Structural Correction and Hydrogenation:
-
Action: Use a molecular modeling suite (e.g., UCSF Chimera, Schrödinger Maestro) to add hydrogen atoms, as they are typically absent in X-ray crystal structures.[16][18] These tools will also model any missing side chains or loops, although caution is advised if missing regions are near the binding site.
-
Rationale: Hydrogen atoms are critical for defining the proper stereochemistry and for forming hydrogen bonds, which are key components of ligand-receptor interactions.
-
-
Protonation State Assignment:
-
Action: Assign protonation states to titratable residues (e.g., Histidine, Aspartate, Glutamate) appropriate for a physiological pH of ~7.4.
-
Rationale: The charge of these residues directly impacts the electrostatic environment of the binding pocket and can be the difference between a successful or failed docking prediction.[19]
-
-
Energy Minimization:
-
Action: Perform a brief, constrained energy minimization on the prepared protein structure. Heavy atoms should be constrained, allowing only the newly added hydrogen atoms to relax.
-
Rationale: This step relieves any steric clashes or unfavorable geometries introduced during the addition of hydrogens, resulting in a more energetically stable starting structure.
-
Chapter 2: Ligand Preparation and Parameterization
Just as with the receptor, the ligand must be correctly prepared in a 3D format with appropriate chemical properties. For subsequent molecular dynamics (MD) simulations, a crucial step is parameterization , which defines how the ligand will behave according to the simulation's force field.[20][21]
2.1. Protocol: Ligand Structure Generation
-
Obtain 2D Representation: Source the SMILES (Simplified Molecular Input Line Entry System) string for this compound from a chemical database like PubChem.
-
Generate 3D Conformation: Use a tool like Open Babel or the RDKit library in Python to convert the 2D SMILES string into an initial 3D structure.
-
Protonation and Energy Minimization:
-
Action: As with the receptor, assign the correct protonation state for pH 7.4. For 3,5-T2, this typically means a deprotonated carboxylate group (-COO⁻) and a protonated amino group (-NH₃⁺).[19]
-
Action: Perform a full geometry optimization using a quantum mechanics (QM) method (e.g., Hartree-Fock with a 6-31G* basis set) or a robust molecular mechanics force field (e.g., MMFF94).
-
Rationale: This produces a low-energy, geometrically realistic 3D conformer of the ligand.
-
2.2. The Critical Step: Force Field Parameterization
MD simulations use a "force field" (e.g., AMBER, CHARMM, GROMOS) to calculate the forces between atoms. While these force fields have well-defined parameters for standard amino acids, they do not inherently know how to treat a novel molecule like 3,5-T2.[21][22] We must generate these parameters.
Figure 2: Workflow for generating ligand force field parameters for MD simulations.
2.3. Protocol: Ligand Parameterization using Antechamber (AMBER Tools)
-
Charge Calculation:
-
Action: Calculate partial atomic charges using a QM approach. The Restrained Electrostatic Potential (RESP) fitting method is highly recommended as it provides higher quality charges than simpler methods.[23] This involves a QM geometry optimization followed by a single-point energy calculation to derive the electrostatic potential.
-
Rationale: Accurate partial charges are paramount for correctly modeling electrostatic interactions, which are a dominant force in ligand binding.
-
-
Atom Typing:
-
Action: Use the antechamber program to assign General Amber Force Field (GAFF) atom types to the ligand.
-
Rationale: GAFF is designed to be compatible with the standard protein force fields and can describe most organic molecules.[24]
-
-
Parameter Generation:
-
Action: Run the parmchk2 program to check for any missing bond, angle, or dihedral parameters in the GAFF database and generate estimates for them if necessary.
-
Rationale: This ensures that the force field is complete and can describe all internal motions of the ligand.
-
-
Final Output:
-
Action: Use the tleap program in AmberTools to combine the protein force field parameters with the newly generated ligand parameters, creating the final topology and coordinate files for the simulation.
-
Chapter 3: Molecular Docking
Molecular docking serves as a computational screening tool to predict the preferred binding orientation (the "pose") of a ligand within a receptor's active site and to provide an initial estimate of binding affinity via a scoring function.[19]
3.1. Protocol: Flexible Ligand Docking using AutoDock Vina
-
Prepare Input Files: Convert the prepared receptor and ligand structures into the PDBQT file format, which includes partial charges and atom type information required by Vina.
-
Define the Search Space:
-
Action: Define a "grid box" that encompasses the entire binding pocket of the receptor. The box should be large enough to allow the ligand full rotational and translational freedom within the site.
-
Rationale: The docking algorithm will confine its search for binding poses to this user-defined volume. A box that is too small may miss the correct pose, while one that is too large will needlessly increase computation time.
-
-
Execute the Docking Run:
-
Action: Run the Vina executable, providing the prepared receptor, ligand, and grid box configuration as input. Set the exhaustiveness parameter (e.g., to 16 or 32) to control the thoroughness of the conformational search.
-
Rationale: Vina employs a stochastic search algorithm. Higher exhaustiveness increases the probability of finding the global minimum (the best binding pose) at the cost of longer run times.
-
-
Analyze the Results:
-
Action: Vina will output a set of binding poses (typically 9-10) ranked by their predicted binding affinity (in kcal/mol). Analyze the top-ranked pose to identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) with the receptor residues.
-
Rationale: The scoring function provides a useful, but imperfect, estimate of affinity. Visual inspection is critical. A chemically sensible pose that forms plausible interactions is more trustworthy than a high-scoring pose that makes no physical sense.
-
Table 2: Example Docking Results for 3,5-T2
| Target Receptor | Top Pose Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
|---|---|---|
| TRα | -8.5 | Arg228, Asn255, His381 |
| TRβ | -9.1 | Arg282, Asn331, His435 |
Trustworthiness Check: A crucial self-validating step is to perform re-docking . Take the co-crystallized ligand from the original PDB file, dock it back into its own receptor, and verify that the top-ranked predicted pose accurately reproduces the crystallographic pose (typically < 2.0 Å RMSD). A successful re-docking provides confidence in the chosen docking protocol.
Chapter 4: Molecular Dynamics (MD) Simulation
While docking provides a static snapshot, MD simulation offers a dynamic view. It simulates the movements of every atom in the system over time (typically nanoseconds to microseconds), allowing us to assess the stability of the docked pose and observe conformational changes in both the ligand and the receptor.[13][25][26]
Figure 3: Standard workflow for a protein-ligand Molecular Dynamics simulation.
4.1. Protocol: MD Simulation using GROMACS
-
System Solvation and Ionization:
-
Action: Place the docked protein-ligand complex in the center of a periodic box (e.g., a cubic or dodecahedron box). Fill the box with a pre-equilibrated water model (e.g., TIP3P). Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the system's total charge and to simulate a physiological salt concentration (e.g., 0.15 M).
-
Rationale: Simulations must be performed in an environment that mimics physiological conditions. The periodic boundary conditions prevent edge effects, simulating a continuous system.
-
-
Energy Minimization:
-
Action: Perform a robust energy minimization of the entire solvated system to remove any steric clashes between the complex and the solvent molecules.
-
Rationale: This ensures a stable starting point for the dynamics.
-
-
Equilibration:
-
Action: Perform two phases of equilibration. First, a short simulation (e.g., 100-200 ps) under an NVT (isothermal-isochoric) ensemble to bring the system to the target temperature (e.g., 310 K). Second, a longer simulation (e.g., 500-1000 ps) under an NPT (isothermal-isobaric) ensemble to adjust the system to the target pressure (1 bar), allowing the box density to converge. Position restraints are typically applied to the protein and ligand heavy atoms during equilibration to allow the solvent to relax around them.
-
Rationale: This two-step process ensures the system is thermally and structurally equilibrated before the production run, preventing instability.
-
-
Production Simulation:
-
Action: Run the production MD simulation for a duration sufficient to observe the phenomenon of interest (e.g., 100-500 ns). All restraints are removed. The trajectory (atomic coordinates over time) is saved at regular intervals (e.g., every 10-100 ps).
-
Rationale: This is the data-gathering phase of the simulation. The length of the simulation is critical; longer simulations provide better sampling of the system's conformational space.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand heavy atoms relative to the starting structure. A stable, plateauing RMSD indicates the system has reached equilibrium and the ligand is not drifting out of the binding pocket.
-
Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each residue to identify flexible and rigid regions of the protein. High fluctuations in the binding site may indicate instability.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds, hydrophobic contacts) between the ligand and receptor over the course of the simulation. A stable interaction is one that persists for a high percentage of the simulation time.
-
Chapter 5: Binding Free Energy Calculation
While docking scores provide a rapid ranking, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Generalized Born Surface Area (MM/GBSA) offer a more physically rigorous, albeit computationally expensive, end-point estimation of binding free energy.[27][28]
5.1. The MM/PBSA and MM/GBSA Method
These methods calculate the binding free energy (ΔG_bind) by taking snapshots from the MD trajectory and computing the difference between the free energy of the complex and the free energies of the isolated receptor and ligand.[27][28]
ΔG_bind = G_complex - (G_receptor + G_ligand)
Each term is calculated as a sum of molecular mechanics energy, solvation energy (polar and non-polar), and an optional (often omitted due to high computational cost) entropic term.[28]
5.2. Protocol: Post-Simulation Free Energy Calculation
-
Trajectory Extraction:
-
Action: From the production MD trajectory, extract a set of uncorrelated snapshots (e.g., 100-500 frames) from the stable, equilibrated portion of the simulation.
-
Rationale: Using frames from the equilibrated phase ensures the calculations are based on a representative ensemble of conformations.
-
-
Execute Calculation:
-
Action: Use a script or program (e.g., g_mmpbsa for GROMACS trajectories, or the MMPBSA.py script in AmberTools) to perform the MM/PBSA or MM/GBSA calculation on the extracted snapshots.[29][30]
-
Rationale: The script automates the process of calculating each energy component for the complex, receptor, and ligand for every snapshot and then computes the final average ΔG_bind and its standard deviation.
-
-
Energy Decomposition:
-
Action: Decompose the total binding free energy into contributions from individual residues.
-
Rationale: This powerful analysis highlights which specific amino acids are the primary drivers of binding affinity (the "hot spots"), providing invaluable information for future ligand optimization or mutagenesis studies.
-
Table 3: Example MM/PBSA Binding Free Energy Results (Hypothetical)
| System | ΔG_bind (kcal/mol) | Key Contributing Residues (Energy in kcal/mol) |
|---|---|---|
| 3,5-T2 – TRα | -35.2 ± 3.1 | Arg228 (-4.5), His381 (-3.8), Leu262 (-2.1) |
| 3,5-T2 – TRβ | -41.7 ± 2.8 | Arg282 (-5.1), His435 (-4.2), Met313 (-2.5) |
Expertise Insight: The absolute values of MM/PBSA energies are not perfectly predictive of experimental binding affinities. However, they are exceptionally useful for calculating relative binding free energies. Comparing the ΔG_bind of 3,5-T2 in TRα vs. TRβ, or comparing 3,5-T2 against T3 in the same receptor, can provide robust, physically-grounded insights into binding selectivity.[28]
Conclusion and Future Directions
This guide has outlined a comprehensive in silico workflow to probe the molecular interactions of this compound. By progressing from high-throughput docking to rigorous molecular dynamics and free energy calculations, researchers can build a detailed, atomistic model of T2's binding behavior. The results of such a study—predicted binding poses, interaction stability, and key binding determinants—provide a strong foundation for designing targeted wet-lab experiments, such as site-directed mutagenesis, and for guiding the structure-based design of novel, selective thyromimetics for the treatment of metabolic diseases. The iterative cycle of computational prediction and experimental validation remains the most powerful paradigm in modern drug discovery.
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- 4. Frontiers | Involvement of integrin αvβ3 in thyroid hormone-induced dendritogenesis [frontiersin.org]
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- 6. Frontiers | 3,5-T2—A Janus-Faced Thyroid Hormone Metabolite Exerts Both Canonical T3-Mimetic Endocrine and Intracrine Hepatic Action [frontiersin.org]
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- 30. youtube.com [youtube.com]
Methodological & Application
In Vivo Administration of 3,5-Diiodo-L-thyronine (3,5-T2) in Rodent Models: Protocols and Methodologies
An Application Guide for Researchers
Prepared by a Senior Application Scientist
This guide provides a comprehensive overview and detailed protocols for the in vivo administration of 3,5-diiodo-L-thyronine (3,5-T2), a metabolically active endogenous metabolite of thyroid hormones. The document is intended for researchers, scientists, and drug development professionals engaged in metabolic research using rodent models. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and summarize key data from authoritative sources to ensure scientific integrity and reproducibility.
Introduction and Scientific Rationale
3,5-diiodo-L-thyronine (3,5-T2) has garnered significant attention for its ability to modulate energy metabolism, primarily by increasing resting metabolic rate and stimulating fat oxidation.[1][2] Unlike the classical thyroid hormones T4 and T3, 3,5-T2 appears to exert its effects rapidly, often through mechanisms independent of nuclear thyroid hormone receptors (THRs), with mitochondria being a primary cellular target.[1][3][4] This unique profile makes 3,5-T2 a compelling molecule for studying metabolic diseases like obesity, insulin resistance, and non-alcoholic fatty liver disease (NAFLD).
The choice of an administration protocol is paramount as the metabolic effects of 3,5-T2 can be highly dependent on the dose, route of administration, duration of treatment, and the physiological state of the animal model (e.g., euthyroid, hypothyroid, or diet-induced obese).[1][5] This guide aims to provide the necessary framework for designing and executing robust and reproducible in vivo studies with 3,5-T2.
Pre-Administration and Model Selection
The foundation of a successful study lies in selecting the appropriate animal model and ensuring proper preparation.
Rodent Model Selection
The choice between mice and rats, as well as the specific strain, can significantly influence outcomes.
-
Rats (Wistar, Sprague-Dawley): Often used for metabolic studies due to their larger size, which facilitates blood sampling and surgical procedures. Wistar rats, for instance, spontaneously develop obesity with age, making them a relevant model.[6] Studies have shown that 3,5-T2 administration in rats on a high-fat diet (HFD) can prevent fatty liver, reduce body weight, and improve insulin sensitivity.[2][3]
-
Mice (C57BL/6J): This strain is highly susceptible to diet-induced obesity (DIO), making it an excellent model for studying the anti-obesity effects of 3,5-T2.[7] However, it's crucial to note that some studies in DIO mice have reported thyromimetic side effects at higher doses, such as suppression of the hypothalamus-pituitary-thyroid (HPT) axis and cardiac hypertrophy, which were not observed in rats at certain effective doses.[3][7]
Euthyroid vs. Hypothyroid Models
The thyroid status of the animal is a critical experimental variable.
-
Euthyroid Models: Used to study the pharmacological effects of exogenous 3,5-T2 in a physiologically normal context, such as preventing diet-induced obesity.[2]
-
Hypothyroid Models: Essential for investigating the direct actions of 3,5-T2 in the absence of confounding effects from endogenous T3 and T4. This model allows for the elucidation of T3-independent mechanisms.[4][8] Inducing hypothyroidism is a common prerequisite for these studies (see Protocol 1).
Preparation and Formulation of 3,5-T2
Proper solubilization and formulation of 3,5-T2 are critical for accurate dosing and bioavailability.
Protocol 1: Preparation of 3,5-T2 for Injection
This protocol is adapted from methodologies used for preparing thyroid hormone solutions for in vivo administration.[9]
Materials:
-
3,5-diiodo-L-thyronine (Sigma-Aldrich or equivalent)
-
0.1 N Sodium Hydroxide (NaOH)
-
Sterile 0.9% Saline or Phosphate-Buffered Saline (PBS)
-
Sterile microcentrifuge tubes and syringes
Procedure:
-
Stock Solution Preparation (e.g., 1-2 mg/mL):
-
Weigh the desired amount of 3,5-T2 powder in a sterile microcentrifuge tube.
-
Add a small volume of 0.1 N NaOH to dissolve the powder completely. For example, to prepare a 2 mg/mL stock, dissolve 2 mg of 3,5-T2 in 1 mL of 0.1 N NaOH.[9] Gentle vortexing may be required. This step is crucial as iodothyronines are poorly soluble in neutral aqueous solutions.
-
Causality: The alkaline pH of NaOH is necessary to deprotonate the phenolic hydroxyl group of the thyronine structure, rendering the molecule soluble.
-
-
Working Solution Preparation:
-
Dilute the stock solution with sterile 0.9% saline or PBS to the final desired concentration for injection.
-
Adjust the pH of the final solution to a physiologically compatible range (pH 7.0-7.5) using sterile HCl if necessary.[9]
-
Expert Insight: Always prepare fresh working solutions daily. While a stock solution in NaOH can be stored for a short period, the stability of the diluted working solution is lower.
-
-
Administration:
-
Administer the prepared solution to the animal via the chosen route (intraperitoneal or subcutaneous) based on the calculated dose per body weight.
-
Administration Protocols
The choice of dose, route, and duration depends entirely on the experimental question.
Route of Administration
-
Intraperitoneal (i.p.) Injection: Commonly used for both acute and chronic studies. It allows for rapid absorption into the portal circulation, making it suitable for studying immediate effects on the liver.[4][5][7]
-
Subcutaneous (s.c.) Injection: Often preferred for chronic, long-term studies. This route provides a slower, more sustained release of the compound compared to i.p. injection, which can lead to more stable plasma concentrations over a 24-hour period.[2][6]
Dosage and Duration
Dosages reported in the literature vary widely. It is critical to select a dose based on the specific research goals, whether it is to study physiological effects or potential thyrotoxicology.
Table 1: Summary of Published 3,5-T2 In Vivo Administration Protocols
| Rodent Model | Dose (per 100g BW) | Route | Duration | Key Findings & Observations | Reference |
| Rats (Wistar) | 25 µg | s.c. | 90 days | Reduced body mass, improved glucose tolerance without altering heart rate/mass. | [2] |
| Rats (Wistar) | 25, 50, or 75 µg | s.c. | 90 days | Dose-dependent reduction in serum TSH, T4, and T3; increased oxygen consumption. | [6] |
| Rats on HFD | 25 µg | i.p. | 4 weeks | Prevented fatty liver and body weight gain by increasing fatty acid oxidation. | [2][3] |
| Hypothyroid Rats | 150 µg | i.p. | Single dose (acute) | Rapidly (within 1 hr) enhanced mitochondrial respiration and fatty acid oxidation. | [4] |
| Mice (DIO C57BL/6J) | 25 µg & 250 µg | i.p. | 14 days | Dose-dependent thyromimetic effects; reduced fat depots but increased food intake. | [7] |
| Mice (DIO C57BL/6J) | 250 µg | i.p. | 14 or 28 days | Beneficial effects on adiposity and energy expenditure, but suppression of TSH transcripts. | [1][2] |
Note: Doses have been standardized to µg per 100g of body weight (BW) for comparison. 250 µ g/100g BW is equivalent to 2.5 µg/g BW or 2.5 mg/kg BW.
Expert Insight: Based on the literature, a dose of 25 µ g/100g BW/day in rats appears to be effective in promoting beneficial metabolic effects (e.g., preventing steatosis) without inducing significant thyrotoxic side effects on the HPT axis or the heart.[2][3] In mice, lower doses should be considered initially, as they may be more sensitive to the thyromimetic effects of 3,5-T2.[7]
Induction of Hypothyroidism for Mechanistic Studies
To isolate the direct effects of 3,5-T2, inducing a hypothyroid state is often necessary.
Protocol 2: Induction of Hypothyroidism in Rodents
This protocol combines chemical agents to suppress thyroid function effectively.[4][10][11]
Materials:
-
6-n-propyl-2-thiouracil (PTU)
-
Methimazole (MMI)
-
Low-iodine diet (optional, but recommended for profound hypothyroidism)
-
Drinking water bottles
Procedure:
-
Preparation: Prepare drinking water containing the anti-thyroid drugs. A commonly used and validated combination is:
-
Administration:
-
Validation of Hypothyroidism (Self-Validating System):
-
Primary Endpoint: Measure serum Thyroid-Stimulating Hormone (TSH), T4, and T3 levels. A successful induction will result in undetectable or severely reduced T4/T3 levels and a significant (e.g., >100-fold) increase in TSH.[10][11]
-
Functional Endpoint: Analyze the expression of known thyroid hormone-responsive genes in target tissues like the liver (e.g., Dio1, which should be downregulated) and heart (e.g., Myh6, downregulated).[10] This confirms hypothyroidism at the tissue level.
-
Experimental Workflow and Endpoint Analysis
A well-structured experimental plan is crucial for obtaining meaningful data.
Diagram 1: General Experimental Workflow
The following diagram illustrates a typical workflow for a chronic study investigating 3,5-T2 in a diet-induced obesity model.
Caption: Simplified signaling pathways of 3,5-T2 action in a liver cell.
This diagram illustrates the primary, rapid action of 3,5-T2 directly on mitochondria to stimulate fatty acid oxidation and energy expenditure, as well as its less potent, genomic pathway via nuclear thyroid hormone receptors. [1][4]
References
-
Moreno, M., et al. (2017). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology. [Link]
-
Padron, A. S., et al. (2014). Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues. Journal of Endocrinology, 221(3), 415-427. [Link]
-
Jonas, W., et al. (2015). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology, 156(1), 389-399. [Link]
-
Moreno, M., et al. (2017). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Physiology. [Link]
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Antonelli, A., et al. (2011). 3,5-diiodo-L-thyronine increases resting metabolic rate and reduces body weight without undesirable side effects. Journal of Biological Regulators and Homeostatic Agents, 25(4), 655-660. [Link]
-
Silvestri, E., et al. (2019). 3,5-Diiodo-L-Thyronine Exerts Metabolically Favorable Effects on Visceral Adipose Tissue of Rats Receiving a High-Fat Diet. Nutrients, 11(2), 278. [Link]
-
Napolitano, L., et al. (2018). 3,5-diiodo-l-thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart. Frontiers in Physiology, 9, 119. [Link]
-
Cavallo, A., et al. (2013). 3,5-Diiodo-L-Thyronine Administration To Hypothyroid Rats Rapidly Enhances Fatty Acid Oxidation Rate and Bioenergetic Parameters in Liver Cells. PLoS ONE, 8(1), e52328. [Link]
-
Petito, G., et al. (2021). 3,5-Diiodo-L-Thyronine (T2) Administration Affects Visceral Adipose Tissue Inflammatory State in Rats Receiving Long-Lasting High-Fat Diet. International Journal of Molecular Sciences, 22(14), 7436. [Link]
-
Hönes, S., et al. (2013). Protocols for induction of hypothyroidism in mice validated by gene expression in liver and heart. ResearchGate. [Link]
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Padron, A. S., et al. (2014). Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues. ResearchGate. [Link]
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Ferreira, E., et al. (2003). Model of induction of thyroid dysfunctions in adult female mice. Ukrainian Journal of Ecology. [Link]
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DiStefano, J. J., et al. (1992). Transfer kinetics of 3,5,3'-triiodothyronine and thyroxine from rat blood to large and small intestines, liver, and kidneys in vivo. Endocrinology, 130(5), 2656-2666. [Link]
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Johnson, R., et al. (2021). Modulating Thyroid Hormone Levels in Adult Mice: Impact on Behavior and Compensatory Brain Changes. Brain Sciences, 11(7), 834. [Link]
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Gnoni, G. V., et al. (2014). Acute administration of 3,5-diiodo-L-thyronine to hypothyroid rats stimulates bioenergetic parameters in liver mitochondria. Journal of Bioenergetics and Biomembranes, 46(5), 435-444. [Link]
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Davies, T. F., et al. (2013). Variable Suppression of Serum Thyroxine in Female Mice of Different Inbred Strains by Triiodothyronine Administered in Drinking Water. Thyroid, 23(7), 789-796. [Link]
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Kumar, A., et al. (2023). EXPERIMENTAL ANIMAL MODELS USED IN HYPOTHYROIDISM - OVERVIEW. Journal of Pharmaceutical Negative Results. [Link]
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Silvestri, E., et al. (2019). 3,5-Diiodo-L-Thyronine Exerts Metabolically Favorable Effects on Visceral Adipose Tissue of Rats Receiving a High-Fat Diet. MDPI. [Link]
-
Senese, R., et al. (2014). 3,5-diiodo-L-thyronine: A Possible Pharmacological Agent?. Current Pharmaceutical Design, 20(31), 5006-5013. [Link]
-
Baur, A., et al. (1997). 3,5-diiodo-L-thyronine stimulates type 1 5'deiodinase activity in rat anterior pituitaries in vivo and in reaggregate cultures and GH3 cells in vitro. Endocrinology, 138(8), 3242-3248. [Link]
-
Napolitano, L., et al. (2018). 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart. Frontiers in Physiology. [Link]
-
Bates, N. (2019). Emergency treatment of cholecalciferol rodenticide poisoning – advice for veterinarians. Veterinary Poisons Information Service. [Link]
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Application Notes & Protocols: Advanced Cell Culture Methodologies for Investigating the Bioactivity of 3,5-Diiodo-D-thyronine
Abstract
This comprehensive guide provides detailed cell culture methodologies and validated protocols for researchers, scientists, and drug development professionals investigating the cellular effects of 3,5-Diiodo-D-thyronine (DIT). As an analogue of thyroid hormone, DIT holds potential for modulating cellular metabolism, with a primary focus on mitochondrial function. This document outlines a logical, field-proven workflow, from the strategic selection of cell models to the execution of key functional assays. We detail step-by-step protocols for assessing cell viability, mitochondrial respiration, and the activation of relevant signaling pathways, ensuring scientific integrity and reproducibility.
Introduction: Understanding this compound
Thyroid hormones are critical regulators of growth, development, and metabolism.[1] While 3,5,3'-triiodo-L-thyronine (T3) is the most potent endogenous thyroid hormone, its metabolites and synthetic analogues are of significant interest for their potential to elicit specific metabolic benefits without the full spectrum of hormonal effects.[2][3]
The iodothyronine 3,5-diiodo-thyronine is an endogenous metabolite of thyroid hormones.[4] The majority of published research has focused on the L-isoform, 3,5-diiodo-L-thyronine (3,5-T2), which has been shown to rapidly increase the resting metabolic rate by acting primarily on mitochondria.[2][4][5] This action is largely independent of nuclear thyroid hormone receptors (TRs), suggesting a distinct mechanism from classical thyroid hormones like T3.[1]
The subject of this guide, 3,5-Diiodo-D -thyronine (DIT), is the D-stereoisomer. In pharmacology, stereoisomers of a compound can have widely different potencies and effects. While the biological actions of DIT are less characterized than its L-isoform counterpart, the methodologies to study its effects are conserved. The protocols herein are designed to robustly characterize the cellular impact of DIT, with the understanding that its potency may differ from the more extensively studied L-isoform. The primary hypothesized targets for DIT, based on related compounds, are cellular energy metabolism pathways, with mitochondria as the central hub.
Strategic Selection of In Vitro Cell Models
The choice of cell line is the most critical decision in designing a relevant in vitro study. The ideal model should possess the metabolic machinery relevant to the hypothesized effects of DIT.[6] All cell lines must be obtained from a reputable, authenticated source like ATCC or DSMZ to avoid issues of misidentification and contamination.[7][8][9]
| Cell Line | Tissue of Origin | Primary Rationale for DIT Studies | Key Considerations |
| HepG2 | Human Hepatoblastoma | Hepatic Metabolism & Lipotoxicity: Ideal for studying effects on lipid and glucose metabolism.[10][11] Expresses a range of metabolic enzymes relevant to drug and hormone studies. | Derived from a hepatoblastoma; metabolic profile may differ from primary hepatocytes.[12] |
| H9c2 | Rat Myoblast | Cardiac Bioenergetics: Excellent model for studying mitochondrial function, oxygen consumption, and metabolic substrate utilization in a cardiomyocyte context.[13] | Rat origin. Can be differentiated into a more mature cardiomyocyte-like phenotype, which alters metabolism.[14] |
| AC16 | Human Cardiomyocyte | Human Cardiac Bioenergetics: A human-derived cell line for investigating mitochondrial function and metabolism. Differentiation can be controlled to model different cardiomyocyte states.[15][16] | Fused cell line origin. Its metabolic state shifts significantly upon differentiation, which must be carefully controlled and validated.[15][16] |
Causality Behind Model Selection:
-
Why Hepatocytes (HepG2)? The liver is a central hub for metabolism and a primary target for thyroid hormones and their analogues.[17] HepG2 cells are well-characterized for studies on lipid metabolism and insulin sensitivity, making them suitable for investigating DIT's potential role in mitigating conditions like hepatic steatosis.[11][12]
-
Why Cardiomyocytes (H9c2, AC16)? The heart has an exceptionally high energy demand, met almost entirely by mitochondrial oxidative phosphorylation.[16][18] This makes cardiomyocytes highly sensitive to agents that modulate mitochondrial function. These cell lines provide a direct system to measure changes in oxygen consumption and ATP production, which are core hypothesized effects of DIT.[13]
Experimental Workflow for DIT Analysis
A systematic approach is essential for generating reliable and interpretable data. The following workflow provides a logical progression from initial compound handling to multi-parametric cellular analysis.
Caption: General experimental workflow for DIT analysis.
Core Protocols
Protocol 1: Preparation of this compound Stock Solution
Rationale: DIT, like other iodothyronines, has poor aqueous solubility. Proper solubilization is critical for accurate and reproducible dosing in cell culture experiments. Using a weak base for initial dissolution is a common and effective method.[19] An organic solvent like DMSO is also a viable alternative.[20]
Materials:
-
This compound (powder)
-
0.04 M NaOH, sterile-filtered
-
Sterile saline solution (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
-
Sterile, conical tubes (1.5 mL and 15 mL)
Procedure:
-
Pre-calculation: Determine the mass of DIT powder needed to create a concentrated stock solution (e.g., 10 mM).
-
Initial Solubilization: Add the calculated mass of DIT powder to a sterile 1.5 mL tube. Add a small volume of 0.04 M NaOH to dissolve the powder completely. Vortex briefly. This creates a high-concentration primary stock.
-
Self-Validation: Ensure the solution is clear with no visible precipitate.
-
-
Intermediate Dilution: Dilute the primary stock with sterile saline or PBS to create a working stock solution (e.g., 1 mM).[19] This improves buffering and reduces the concentration of NaOH that will be added to the cell culture medium.
-
Sterilization: Sterilize the working stock solution by passing it through a 0.22 µm syringe filter into a fresh, sterile tube.
-
Storage: Aliquot the working stock into single-use volumes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Vehicle Control: Prepare a vehicle control solution with the same final concentrations of NaOH and saline/PBS as will be present in the highest dose treatment condition.
Protocol 2: Cell Viability and Metabolic Activity (MTT Assay)
Rationale: This initial assay serves two purposes: 1) to determine the cytotoxic concentration range of DIT, and 2) to provide a preliminary screen for metabolic activity. The MTT assay measures the activity of NAD(P)H-dependent cellular oxidoreductase enzymes, which reflects the number of viable, metabolically active cells.[4][21]
Materials:
-
Cells cultured in a 96-well plate
-
DIT working stock and vehicle control
-
MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS
-
Detergent Reagent (e.g., 0.1 N HCl in absolute isopropanol or 20% SDS in 50% DMF)
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of DIT in complete culture medium. Remove the old medium from the cells and add 100 µL of the DIT-containing medium or vehicle control medium to each well. Include wells with medium only as a background control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT Reagent to each well.[22]
-
Formazan Development: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[22]
-
Self-Validation: Check for the formation of a visible purple precipitate in the wells under a microscope.
-
-
Solubilization: Add 100 µL of Detergent Reagent to each well to dissolve the formazan crystals.[22] Mix gently by pipetting up and down.
-
Incubation: Incubate the plate in the dark at room temperature for at least 2 hours to ensure complete solubilization.[22]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Data Presentation:
| DIT Conc. (µM) | Absorbance (570 nm) ± SD | % Viability vs. Vehicle |
| Vehicle | 0.85 ± 0.05 | 100% |
| 0.1 | 0.88 ± 0.06 | 103.5% |
| 1.0 | 0.92 ± 0.04 | 108.2% |
| 10 | 0.79 ± 0.07 | 92.9% |
| 100 | 0.41 ± 0.05 | 48.2% |
Protocol 3: Mitochondrial Respiration Analysis (Seahorse XF Mito Stress Test)
Rationale: This is the gold-standard assay for assessing mitochondrial function in real-time.[23] By sequentially injecting inhibitors of the electron transport chain (ETC), it measures key parameters of mitochondrial respiration, including basal respiration, ATP-linked production, maximal respiration, and non-mitochondrial oxygen consumption.[23][24]
Caption: Seahorse XF Mito Stress Test workflow and injection logic.
Materials:
-
Seahorse XF Analyzer (e.g., XF96) and corresponding cell culture microplates
-
Seahorse XF Calibrant, XF Base Medium, and supplements (glucose, pyruvate, glutamine)
-
Seahorse XF Cell Mito Stress Test Kit (containing Oligomycin, FCCP, Rotenone/Antimycin A)
-
Cells treated with DIT or vehicle
Procedure:
-
Sensor Cartridge Hydration: Hydrate the sensor cartridge with Seahorse XF Calibrant in a non-CO₂ 37°C incubator overnight, one day prior to the assay.
-
Cell Seeding and Treatment: Seed cells in a Seahorse XF microplate and allow to adhere. Treat cells with the desired non-toxic concentrations of DIT (determined from Protocol 2) for the chosen duration (e.g., 24 hours).
-
Assay Preparation: On the day of the assay, remove the culture medium. Wash cells once with pre-warmed XF Assay Medium (supplemented with glucose, pyruvate, and glutamine). Add the final volume of XF Assay Medium to each well and place the plate in a non-CO₂ 37°C incubator for 45-60 minutes to allow temperature and pH to equilibrate.[25]
-
Load Cartridge: During equilibration, load the injector ports of the hydrated sensor cartridge with the mitochondrial inhibitors (Oligomycin, FCCP, Rotenone/Antimycin A) diluted to their target concentrations.
-
Run Assay: Load the cartridge and cell plate into the Seahorse XF Analyzer. The instrument will calibrate and then execute the pre-programmed protocol of mixing, waiting, and measuring oxygen consumption rate (OCR).[23][26]
-
Data Analysis: After the run, normalize the OCR data to cell number (e.g., via a subsequent crystal violet stain or cell count). Analyze the data using Wave software to calculate the key parameters.
Data Presentation:
| Parameter | Vehicle Control (pmol O₂/min) | DIT-Treated (pmol O₂/min) | Fold Change |
| Basal Respiration | 120.5 ± 8.2 | 155.7 ± 10.1 | 1.29 |
| ATP Production | 85.1 ± 6.5 | 110.3 ± 7.9 | 1.30 |
| Maximal Respiration | 250.9 ± 15.3 | 341.2 ± 20.5 | 1.36 |
| Spare Capacity | 130.4 ± 11.1 | 185.5 ± 15.8 | 1.42 |
Protocol 4: MAPK/ERK Signaling Pathway Activation (Western Blot)
Rationale: Thyroid hormones and their analogues can initiate rapid, non-genomic signaling events through membrane-associated pathways.[27][28] The MAPK/ERK pathway is a key cascade involved in cell proliferation and differentiation.[29] Measuring the phosphorylation of ERK1/2 (p-ERK) relative to total ERK is a direct indicator of pathway activation.
Materials:
-
Cells cultured in 6-well plates
-
DIT working stock and vehicle control
-
RIPA Lysis Buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF membrane
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary Antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-total-ERK1/2
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG
-
ECL (Enhanced Chemiluminescence) Substrate
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Once they reach ~80% confluency, serum-starve them for 4-6 hours if necessary to reduce basal signaling. Treat with DIT or vehicle for short time points (e.g., 5, 15, 30, 60 minutes).
-
Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil for 5 minutes to denature the proteins.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with Blocking Buffer for 1 hour at room temperature to prevent non-specific antibody binding.[30]
-
Primary Antibody Incubation: Incubate the membrane with the anti-phospho-ERK1/2 primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[31]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[30]
-
Stripping and Reprobing: To normalize for protein loading, the same membrane must be probed for total ERK. Incubate the membrane with a stripping buffer to remove the first set of antibodies.[30][31] Repeat the blocking and antibody incubation steps using the anti-total-ERK1/2 antibody.
-
Densitometry: Quantify the band intensity for both p-ERK and total ERK. Express the results as a ratio of p-ERK to total ERK.
Caption: Simplified MAPK/ERK signaling pathway activated by DIT.
Conclusion and Future Directions
The methodologies described provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its effects on cell viability, mitochondrial respiration, and key signaling pathways, researchers can build a comprehensive profile of its biological activity. This foundational work is essential for determining its potential as a selective modulator of cellular metabolism. Future studies could expand upon this work by investigating effects on gene expression related to mitochondrial biogenesis, lipid metabolism, and glucose transport, further elucidating the specific molecular mechanisms of DIT action.
References
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G. G. Macabu, A. M. D. C. P. de Souza, et al. (2021). 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart. Frontiers in Physiology. Available at: [Link]
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Padron, A. S., et al. (2014). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology. Available at: [Link]
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Lombardi, A., et al. (2015). 3,5-Diiodo-L-Thyronine Activates Brown Adipose Tissue Thermogenesis in Hypothyroid Rats. PLoS ONE. Available at: [Link]
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Lanni, A., et al. (2018). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology. Available at: [Link]
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Padron, A. S., et al. (2014). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology. Available at: [Link]
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de Andrade, G. P., et al. (2011). Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues in Wistar rats. Journal of Endocrinology. Available at: [Link]
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Yoshihara, H. A. I., et al. (2003). Structural determinants of selective thyromimetics. Journal of Medicinal Chemistry. Available at: [Link]
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Agilent Technologies. (n.d.). Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent. Available at: [Link]
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Werneck-de-Castro, J. P., et al. (2015). Similarities and Differences in the Peripheral Actions of Thyroid Hormones and Their Metabolites. Frontiers in Endocrinology. Available at: [Link]
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Schwerk, J., et al. (2022). Critical Investigation of the Usability of Hepatoma Cell Lines HepG2 and Huh7 as Models for the Metabolic Representation of Resectable Hepatocellular Carcinoma. Cancers. Available at: [Link]
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Geraghty, R. J., et al. (2014). Guidelines for the use of cell lines in biomedical research. British Journal of Cancer. Available at: [Link]
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Dvorakova, M., et al. (2021). Mitochondrial metabolism and hypoxic signaling in differentiated human cardiomyocyte AC16 cell line. American Journal of Physiology-Cell Physiology. Available at: [Link]
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InvivoGen. (n.d.). HepG2 hepatoma cell lines. InvivoGen. Available at: [Link]
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Lin, H.-Y., et al. (2006). Nongenomic actions of l-thyroxine and 3,5,3′-triiodo-l-thyronine. American Journal of Physiology-Cell Physiology. Available at: [Link]
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Kiss, D. (2012). Western blot band for Erk and phopho(p). ResearchGate. Available at: [Link]
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ResearchGate. (n.d.). Increasing Thyromimetic Potency through Halogen Substitution. ResearchGate. Available at: [Link]
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Dvorakova, M., et al. (2021). Mitochondrial metabolism and hypoxic signaling in differentiated human cardiomyocyte AC16 cell line. American Journal of Physiology. Available at: [Link]
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Schilperoort, M. (2021). Seahorse XF96 Protocol – adapted from Agilent. Leiden University Medical Center. Available at: [Link]
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de Andrade, G. P., et al. (2011). Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues. Bioscientifica. Available at: [Link]
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Davis, P. J., & Davis, F. B. (2006). Nongenomic actions of l-thyroxine and 3,5,3′-triiodo-l-thyronine. American Journal of Physiology-Cell Physiology. Available at: [Link]
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Shukla, A. K. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. MethodsX. Available at: [Link]
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BioHippo. (2023). HuH7 and HepG2 Cells: Essential Models in Liver Cancer Research. BioHippo. Available at: [Link]
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Ashenhurst, J. (2023). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. Available at: [Link]
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Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. Horizon Discovery. Available at: [Link]
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Hangeland, J. J., et al. (2004). Thyromimetics with improved selectivity for the thyroid hormone receptor beta. PubMed. Available at: [Link]
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Oppenheimer, J. H., & Surks, M. I. (1972). Differences in primary cellular factors influencing the metabolism and distribution of 3,5,3′-L-triiodothyronine and L-thyroxine. Journal of Clinical Investigation. Available at: [Link]
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Cardiovascular Research. (2021). Cardiomyocyte-specific PCSK9 deficiency compromises mitochondrial bioenergetics and heart function. Oxford Academic. Available at: [Link]
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faCellitate. (2023). How to choose the right cell line for your experiments. faCellitate. Available at: [Link]
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Alzheimer's Drug Discovery Foundation. (2022). Thyromimetics. Cognitive Vitality Reports. Available at: [Link]
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Wang, Y., et al. (2020). Mitochondrial Dynamics in Adult Cardiomyocytes and Heart Diseases. Frontiers in Cell and Developmental Biology. Available at: [Link]
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NCBI Bookshelf. (2012). Phospho-ERK Assays. Assay Guidance Manual. Available at: [Link]
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The Royal Society Publishing. (2018). Suitability of hepatocyte cell lines HepG2, AML12 and THLE-2 for investigation of insulin signalling and hepatokine gene expression. Open Biology. Available at: [Link]
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Application Notes and Protocols for Measuring the Impact of 3,5-Diiodo-D-thyronine on Mitochondrial Respiration
Abstract
3,5-Diiodo-D-thyronine (D-T2), an endogenous metabolite of thyroid hormones, has emerged as a significant modulator of energy metabolism, primarily by acting on mitochondria.[1][2][3] Unlike canonical thyroid hormones, D-T2 exerts rapid, thyromimetic effects that appear to be independent of nuclear thyroid hormone receptors, making it a compelling target for metabolic research.[1][3] This application note provides a comprehensive guide to designing and executing robust assays for quantifying the impact of D-T2 on mitochondrial respiration. We will explore the underlying mechanisms of D-T2 action and present detailed, field-proven protocols for both high-resolution respirometry (HRR) and extracellular flux analysis, enabling researchers to accurately characterize the bioenergetic effects of this molecule in various biological systems.
Scientific Background: D-T2's Mechanism of Mitochondrial Action
Understanding the molecular interactions between D-T2 and mitochondria is crucial for designing meaningful experiments. Decades of research have shown that D-T2 rapidly stimulates energy expenditure by directly targeting the mitochondrion.[1][4][5]
Key Mechanistic Points:
-
Direct Stimulation of the Respiratory Chain: D-T2 has been shown to rapidly stimulate the activity of both the cytochrome c-oxidizing and -reducing components of the electron transport system (ETS).[1] This leads to an overall increase in the rate of oxygen consumption.
-
Mitochondrial Uncoupling: A primary effect of D-T2 is a mild uncoupling of oxidative phosphorylation.[1] This means that the flow of electrons through the ETS is partially disconnected from the synthesis of ATP. The energy from the proton gradient is dissipated as heat, a process that contributes to the thermogenic effects of D-T2.[4][5]
-
Increased Mitochondrial Calcium Uptake: D-T2 can rapidly increase mitochondrial Ca2+ uptake, a mechanism that can further activate mitochondrial activity and respiration.[1]
-
Independence from Protein Synthesis: The stimulatory effects of D-T2 on mitochondrial respiration are rapid (occurring within minutes to an hour) and are not blocked by inhibitors of protein synthesis, indicating a direct, non-genomic mechanism of action.[1][6]
The following diagram illustrates the proposed points of intervention for D-T2 within the mitochondrion.
Caption: Proposed mitochondrial mechanism of D-T2 action.
Assay Selection: A Strategic Approach
Choosing the correct experimental system and measurement technology is paramount for generating reliable data. The optimal choice depends on the specific research question, available biological material, and desired throughput.
Caption: Decision workflow for selecting the appropriate assay.
Comparison of Measurement Technologies
| Feature | High-Resolution Respirometry (HRR) | Extracellular Flux Analysis (Seahorse XF) | Clark-Type Electrode |
| Principle | Polarographic oxygen sensor in a closed, thermostatted chamber.[7] | Solid-state sensor probes measuring real-time O₂ concentration in a transient microchamber.[8] | Polarographic electrode measuring O₂ concentration in a stirred chamber.[9][10] |
| Primary Sample Type | Isolated mitochondria, permeabilized tissues/cells, cell suspensions.[7][11] | Adherent cells, suspension cells, isolated mitochondria.[8][12][13] | Isolated mitochondria, cell suspensions.[9][14] |
| Throughput | Low (typically 2 chambers).[7] | High (24 or 96 wells).[8] | Low (typically 1 chamber). |
| Key Advantage | Highest sensitivity and resolution; ideal for mechanistic studies with limited material.[7] | High throughput; enables kinetic analysis in live cells with automated injections.[15] | Robust, well-established, and cost-effective for basic measurements.[14] |
| Limitation | Low throughput; requires significant hands-on time. | Higher cost per sample; less sensitive for very low respiration rates. | Lower sensitivity; prone to oxygen leakage and requires larger sample volumes.[16][17] |
| Best for D-T2 Study | Detailed mechanistic studies on isolated mitochondria from tissues like liver or muscle. | Screening D-T2 concentrations and time-courses in cultured cell models (e.g., hepatocytes, myotubes). | Foundational studies of oxygen consumption. |
Protocol 1: High-Resolution Respirometry with Isolated Mitochondria
This protocol provides a direct assessment of D-T2's effect on the mitochondrial electron transport system, free from confounding cellular factors. It utilizes a Substrate-Uncoupler-Inhibitor Titration (SUIT) protocol to dissect specific parts of the respiratory chain.[11]
Materials & Reagents
-
High-Resolution Respirometer (e.g., Oroboros O2k)
-
Mitochondria Isolation Buffer (e.g., MSHE+BSA: 70 mM sucrose, 220 mM mannitol, 2 mM HEPES, 5 mM MgCl₂, 1 mM EGTA, 0.2% (w/v) fatty acid-free BSA, pH 7.2)[13]
-
Respiration Medium (e.g., MiR05)
-
Substrates: Pyruvate, Malate, Succinate, ADP
-
Inhibitors: Rotenone (Complex I inhibitor), Antimycin A (Complex III inhibitor), Oligomycin (ATP Synthase inhibitor)
-
Uncoupler: Carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone (FCCP)
-
D-T2 Stock Solution (in DMSO or NaOH, with appropriate vehicle control)
-
Cytochrome c
Step-by-Step Methodology
Step 1: Isolation of Mitochondria (Example from Rat Liver)
-
Euthanize the animal according to approved institutional protocols. Rapidly excise the liver and place it in ice-cold isolation buffer.
-
Mince the tissue finely and homogenize using a Dounce or Potter-Elvehjem homogenizer on ice.
-
Centrifuge the homogenate at a low speed (e.g., 800 x g for 10 min at 4°C) to pellet nuclei and cell debris.[13]
-
Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 8,000 x g for 10 min at 4°C) to pellet the mitochondria.[13]
-
Gently wash the mitochondrial pellet twice by resuspending in isolation buffer and repeating the high-speed centrifugation.[18]
-
Resuspend the final pellet in a minimal volume of isolation buffer. Determine protein concentration using a Bradford or BCA assay.
Step 2: Quality Control
-
Before starting the main experiment, assess the integrity of the outer mitochondrial membrane.
-
After establishing ADP-stimulated (State 3) respiration with Complex I substrates, add a saturating amount of cytochrome c (e.g., 10 µM).
-
An increase in oxygen consumption of >10-15% indicates significant membrane damage, and the preparation should be discarded.[19]
Step 3: SUIT Protocol for D-T2 Analysis
-
Calibrate the oxygen sensors in the respirometer according to the manufacturer's instructions. Add 2 mL of air-saturated respiration medium to each chamber.
-
Add isolated mitochondria (typically 0.1-0.2 mg/mL) to the chamber and allow the signal to stabilize (ROUTINE respiration, primarily from endogenous substrates).
-
Titration Sequence:
-
Malate (2 mM) & Pyruvate (5 mM): To provide substrates for Complex I, establishing LEAK state respiration (State 2).
-
D-T2 Titration: Add D-T2 (e.g., 0.1 µM - 10 µM) or vehicle control. Observe for an increase in oxygen consumption, which reflects a D-T2-induced increase in proton leak.
-
ADP (1-2.5 mM): Add a saturating amount of ADP to stimulate oxidative phosphorylation (OXPHOS capacity or State 3).
-
Succinate (10 mM): Add to provide substrate for Complex II, inducing maximum OXPHOS capacity with convergent electron flow from CI+CII.
-
Oligomycin (2.5 µg/mL): Inhibit ATP synthase to measure LEAK respiration in a non-phosphorylating state (State 4o). The difference between OXPHOS and this new LEAK state represents ATP-linked respiration.
-
FCCP Titration (0.5 µM steps): Add the uncoupler FCCP stepwise to determine the maximum capacity of the electron transport system (ETS).
-
Rotenone (0.5 µM): Inhibit Complex I to isolate CII-linked ETS capacity.
-
Antimycin A (2.5 µM): Inhibit Complex III to shut down ETS and measure residual oxygen consumption (ROX), which is non-mitochondrial.
-
Caption: Workflow for a SUIT protocol to test D-T2 in isolated mitochondria.
Data Analysis & Expected Results
-
Data Normalization: Express oxygen flux in pmol O₂ / (s * mg mitochondrial protein).
-
Key Parameters:
-
LEAK Respiration (Proton Leak): Expect a dose-dependent increase in oxygen consumption after D-T2 addition, prior to ADP. This is the hallmark of an uncoupling effect.
-
OXPHOS Capacity: The effect of D-T2 on ADP-stimulated respiration can vary. A potent uncoupling effect may reduce the efficiency of ATP synthesis.
-
ETS Capacity: D-T2 is expected to increase or maintain high ETS capacity, reflecting its stimulatory effect on the respiratory chain.
-
Respiratory Control Ratio (RCR): Calculated as (OXPHOS capacity) / (LEAK respiration). D-T2 will likely decrease the RCR due to the significant increase in LEAK.
-
| Parameter | Control (Vehicle) | +D-T2 (1 µM) | Interpretation of D-T2 Effect |
| LEAK (CI-linked) | 25 ± 3 | 55 ± 5 | Increased proton leak (uncoupling) |
| OXPHOS (CI+CII) | 200 ± 15 | 190 ± 12 | Minimal change or slight decrease |
| ETS Capacity | 240 ± 20 | 250 ± 18 | Stimulation/maintenance of ETS |
| RCR | 8.0 | 3.45 | Decreased mitochondrial coupling |
| (Note: Data are hypothetical examples in pmol O₂ / (smg))* |
Protocol 2: Extracellular Flux Analysis with Intact Cells
This protocol measures the bioenergetic response of living cells to D-T2 in real-time, providing a more physiologically relevant context. The Agilent Seahorse XF Cell Mito Stress Test is the standard for this application.[20]
Materials & Reagents
-
Agilent Seahorse XFe96 or XF24 Analyzer
-
Seahorse XF Cell Culture Microplates
-
Seahorse XF Calibrant Solution
-
Seahorse XF Base Medium (supplemented with glucose, pyruvate, and glutamine)[21]
-
Agilent Seahorse XF Cell Mito Stress Test Kit (contains Oligomycin, FCCP, Rotenone/Antimycin A)[20]
-
Relevant cell line (e.g., H9c2, HepG2, C2C12 myotubes)
-
D-T2 Stock Solution
Step-by-Step Methodology
Step 1: Cell Culture and Seeding
-
Culture cells under standard conditions.
-
One day before the assay, seed cells into a Seahorse XF cell culture microplate at a pre-determined optimal density. The goal is a confluent monolayer on the day of the assay.[21]
-
Include wells for background correction (no cells).
Step 2: D-T2 Treatment
-
For chronic effects: Treat cells with D-T2 (and vehicle control) in standard culture medium for a desired period (e.g., 1-24 hours) before the assay.
-
For acute effects: D-T2 can be loaded into an injection port on the sensor cartridge and injected during the assay.
Step 3: Seahorse XF Assay
-
Hydrate Sensor Cartridge: The day before the assay, place the sensor cartridge upside down, add 200 µL of Seahorse XF Calibrant to each well of the utility plate, lower the cartridge onto it, and incubate overnight at 37°C in a non-CO₂ incubator.[20]
-
Prepare Assay Medium: Warm Seahorse XF Base Medium and supplement with substrates (e.g., 10 mM glucose, 1 mM pyruvate, 2 mM glutamine). Adjust pH to 7.4.[21]
-
Cell Plate Preparation: On the day of the assay, remove culture medium from the cells, wash twice with warmed assay medium, and add the final volume of assay medium. Place the plate in a 37°C non-CO₂ incubator for 1 hour to allow temperature and pH to equilibrate.[21]
-
Load Injection Ports: Prepare working solutions of the Mito Stress Test compounds (Oligomycin, FCCP, Rotenone/Antimycin A) in assay medium. Load the appropriate volumes into ports A, B, and C of the hydrated sensor cartridge.
-
Run the Assay: Load the cartridge and cell plate into the Seahorse XF Analyzer. The instrument will calibrate and then execute the measurement protocol, which involves cycles of mixing, waiting, and measuring the oxygen consumption rate (OCR).
Caption: Injection sequence for the Seahorse XF Cell Mito Stress Test.
Data Analysis & Expected Results
-
Data Normalization: After the assay, normalize OCR data to cell number or protein content per well.
-
Key Parameters and Interpretation for D-T2: [8][20]
-
Basal Respiration: The baseline oxygen consumption. D-T2 is expected to significantly increase basal OCR.
-
ATP-Linked Respiration: Calculated as (Basal OCR) - (Oligomycin OCR). This may decrease if D-T2's uncoupling effect is strong, as less respiration is coupled to ATP synthesis.
-
Proton Leak: The OCR after oligomycin injection. D-T2 is expected to significantly increase this parameter, providing direct evidence of uncoupling in intact cells.
-
Maximal Respiration: The OCR after FCCP injection. D-T2 may increase this, indicating a higher capacity of the ETS.
-
Spare Respiratory Capacity: Calculated as (Maximal Respiration) - (Basal Respiration). This value indicates the cell's ability to respond to an energetic challenge. The effect of D-T2 can be variable; a large increase in basal respiration may reduce the "spare" capacity.
-
| Parameter (pmol O₂/min) | Control (Vehicle) | +D-T2 (1 µM) | Interpretation of D-T2 Effect |
| Basal Respiration | 100 ± 8 | 150 ± 12 | Increased overall metabolic rate |
| ATP-Linked Respiration | 70 ± 5 | 65 ± 6 | Reduced coupling efficiency |
| Proton Leak | 30 ± 3 | 85 ± 7 | Significant mitochondrial uncoupling |
| Maximal Respiration | 200 ± 15 | 240 ± 20 | Increased ETS capacity |
| Spare Capacity | 100 ± 10 | 90 ± 11 | Reduced reserve capacity due to high basal rate |
| (Note: Data are hypothetical examples normalized per 10,000 cells) |
Self-Validating Systems: Essential Controls
To ensure the trustworthiness and reproducibility of your findings, the following controls are non-negotiable.
-
Vehicle Control: All experiments must include a control group treated with the same solvent used to dissolve D-T2 (e.g., DMSO) at the same final concentration.
-
Dose-Response: Test a range of D-T2 concentrations (e.g., logarithmic scale from 10 nM to 10 µM) to determine the potency (EC₅₀) and identify potential toxicity at high concentrations.[2][22]
-
Time-Course: Evaluate the effects of D-T2 over time. The rapid, non-genomic effects should be observable within minutes to an hour, while longer incubations (e.g., 24 hours) may reveal secondary, adaptive responses.[1][23]
-
Positive Control: For uncoupling, use a known chemical uncoupler like FCCP or BAM15 as a positive control to validate the assay's ability to detect increased proton leak.
-
Normalization Strategy: Consistently normalize data to a reliable measure of biomass, such as protein concentration (Bradford/BCA assay) or cell count (e.g., using a nuclear stain like Hoechst).[15] This accounts for any variations in mitochondrial content or cell number between samples.
Conclusion
Measuring the impact of this compound on mitochondrial respiration is essential for understanding its therapeutic potential in metabolic diseases. Both high-resolution respirometry and extracellular flux analysis are powerful techniques for this purpose. HRR with isolated mitochondria offers unparalleled detail for dissecting direct molecular mechanisms, while Seahorse XF analysis provides a higher-throughput, physiologically relevant assessment of the cellular response. By carefully selecting the appropriate model and technology, and by incorporating rigorous controls and validation steps, researchers can generate high-quality, reproducible data to elucidate the bioenergetic role of this important thyroid hormone metabolite.
References
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Goglia, F. (2015). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology. [Link]
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Rocca, A., et al. (2020). 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart. Frontiers in Physiology. [Link]
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Rocca, A., et al. (2020). 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart. PubMed Central. [Link]
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Goglia, F. (2015). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology. [Link]
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Lanni, A., et al. (2016). The effects of 3,5-diiodothyronine on energy balance. Frontiers in Physiology. [Link]
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Napolitano, G., et al. (2022). 3,3',5-triiodo-l-thyronine and 3,5-diodo-l-thyronine differentially modulate hepatic mitochondrial quality control in hypothyroid rats. Endocrine Abstracts. [Link]
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Jonas, W., et al. (2015). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology. [Link]
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Mitochondrial Respiration as an Indicator of Cellular Metabolism and Fitness. ResearchGate. [Link]
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Coppola, M., et al. (2022). Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3'-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats. Frontiers in Endocrinology. [Link]
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Silvestri, E., et al. (2018). 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype. Frontiers in Physiology. [Link]
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Coppola, M., et al. (2022). Comparative effects of 3,5-diiodo-L-thyronine and 3,5,3'-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats. PubMed Central. [Link]
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Typhina, E., et al. (2017). High-resolution Respirometry to Assess Mitochondrial Function in Permeabilized and Intact Cells. Journal of Visualized Experiments. [Link]
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Li, R., & Graham, B. H. (2012). Measurement of Mitochondrial Oxygen Consumption Using a Clark Electrode. Methods in Molecular Biology. [Link]
-
Divakaruni, A. S., et al. (2014). A practical guide for the analysis, standardization, and interpretation of oxygen consumption measurements. Cell Metabolism. [Link]
-
Agilent Technologies. (2017). Seahorse XF Cell Mito Stress Test Kit User Guide. Agilent Technologies. [Link]
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Rogers, A. J., et al. (2020). Protocol for real-time measurement of mitochondrial respiration in the mouse ocular posterior pole using a Seahorse XFe24 analyzer. STAR Protocols. [Link]
-
Cecatto, C., et al. (2016). Evaluation of Respiration with Clark Type Electrode in Isolated Mitochondria and Permeabilized Animal Cells. ResearchGate. [Link]
-
Delic, D. (2020). Seahorse XF Cell Mito Stress Test. protocols.io. [Link]
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Hansatech Instruments Ltd. Clark-type oxygen electrodes for high-resolution respirometry. Hansatech Instruments Ltd. [Link]
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Fisher-Wellman, K. H., & Neufer, P. D. (2012). Methods for Assessing Mitochondrial Function in Diabetes. Diabetes. [Link]
-
Moreno, M., et al. (1994). Studies on the rapid stimulation of mitochondrial respiration by thyroid hormones. Journal of Endocrinology. [Link]
-
Gnaiger, E. (2009). High-Resolution Respirometry for the Study of Mitochondrial Function in Health and Disease. The OROBOROS Oxygraph-2k. ResearchGate. [Link]
-
Conduct Science. (2022). Clark Oxygen Electrode: Principle and Limitations. Conduct Science. [Link]
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Awadhpersad, R., & Jackson, C. B. (2021). High-Resolution Respirometry to assess Bioenergetics in Cells and Tissues using Chamber- and Plate-Based Respirometer. Journal of Visualized Experiments. [Link]
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Agilent Technologies. (2012). Analyzing Microgram Quantities of Isolated Mitochondria in the Agilent Seahorse XFe/XF96 Analyzer. Agilent Technologies. [Link]
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Komlodi, D., et al. (2018). High-Resolution Respirometry for Simultaneous Measurement of Oxygen and Hydrogen Peroxide Fluxes in Permeabilized Cells, Tissue Homogenate and Isolated Mitochondria. Molecules. [Link]
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University of Birmingham. (2016). Real Time Measurement of Oxygen by Integrating a Clark Sensor with Low Cost Printed Circuit Board Technology and Solid Electrolyte Membrane. University of Birmingham Research Archive. [Link]
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Wüst, R. C. I., et al. (2022). High-Resolution Fluorespirometry to Assess Dynamic Changes in Mitochondrial Membrane Potential in Human Immune Cells. Journal of Visualized Experiments. [Link]
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Application Note & Protocol: A Validated HPLC-MS/MS Method for the Sensitive Quantification of 3,5-Diiodo-D-thyronine in Human Serum
Introduction: The Metabolic Significance and Analytical Challenge of 3,5-T2
3,5-Diiodo-D-thyronine (3,5-T2) is an endogenous metabolite of thyroid hormones, historically viewed as an inactive byproduct of thyroxine (T4) and triiodothyronine (T3) degradation. However, over three decades of research have illuminated its distinct biological activities, particularly in modulating energy metabolism.[1][2] Studies have shown that 3,5-T2 can rapidly stimulate the resting metabolic rate, enhance fatty acid oxidation, and improve insulin sensitivity, often without producing the thyrotoxic side effects associated with elevated T3 levels, such as tachycardia.[2][3][4] These properties have positioned 3,5-T2 as a molecule of significant interest in metabolic research and as a potential therapeutic agent for conditions like obesity and hepatic steatosis.[4][5]
The accurate quantification of endogenous 3,5-T2 in serum is paramount for understanding its physiological and pathophysiological roles. However, this presents a considerable analytical challenge. Circulating concentrations of 3,5-T2 in healthy humans are exceptionally low, typically in the sub-nanomolar or low picogram per milliliter (pg/mL) range.[6][7][8][9] Furthermore, the presence of structural isomers, such as 3,3'-diiodothyronine (3,3'-T2), necessitates a highly selective analytical approach.[6][10] While immunoassays were used in early research, they often suffer from a lack of specificity and are prone to cross-reactivity.[6][7][11]
High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS) has emerged as the gold standard for this application, offering unparalleled sensitivity, specificity, and the ability to distinguish between isomers.[6][7][9][10] This document provides a detailed, field-proven protocol for the robust quantification of 3,5-T2 in human serum samples using HPLC-MS/MS, grounded in the principles of authoritative bioanalytical method validation.
The Analytical Principle: A Self-Validating System
The core of this protocol is the use of a stable isotope-labeled internal standard (SIL-IS), which is chemically identical to the analyte but has a different mass. The SIL-IS is introduced at the very beginning of the sample preparation process. Its purpose is to mimic the analyte (3,5-T2) through every step of extraction, concentration, and injection. Any variability, such as sample loss during extraction or fluctuations in mass spectrometer ionization, will affect both the analyte and the SIL-IS equally.[12] By measuring the ratio of the analyte's signal to the SIL-IS's signal, the method intrinsically corrects for these potential errors, ensuring the generation of highly accurate and precise data. This approach is a cornerstone of trustworthy bioanalysis as outlined in regulatory guidelines.[13][14]
Experimental Protocol
This protocol is designed for maximum recovery and removal of interfering matrix components like proteins and phospholipids, which are known to cause ion suppression in the mass spectrometer.[12]
Materials and Reagents
-
Analytes and Standards: this compound (purity ≥95%), 3,5-Diiodo-L-thyronine-¹³C₆ (as Internal Standard, purity ≥99%).
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Water (LC-MS grade), Formic Acid (LC-MS grade).
-
Reagents: Ascorbic acid, Citric acid (for antioxidant solution).[10]
-
Sample Collection Tubes: Serum separator tubes.
-
Equipment: Centrifuge, Solid-Phase Extraction (SPE) manifold and cartridges (e.g., Hydrophilic-Lipophilic Balanced, HLB), nitrogen evaporator.
Sample Handling and Stability
Proper sample handling is critical. After collection, blood should be allowed to clot, and serum separated immediately by centrifugation.[11] Due to the potential for light and temperature degradation, samples should be protected from light and stored at -80°C until analysis.[15] Avoid repeated freeze-thaw cycles.[11] An antioxidant protection solution (e.g., 25 g/L each of ascorbic acid and citric acid in water) should be prepared to prevent the degradation of iodothyronines during processing.[10]
Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is superior to simpler methods like protein precipitation for this application because it provides a much cleaner extract, which is essential for achieving the required low limits of quantification by minimizing matrix effects.[12]
Protocol Steps:
-
Thaw Samples: Thaw serum samples, calibration standards, and quality control (QC) samples on ice.
-
Aliquot: In a clean microcentrifuge tube, pipette 0.5 mL of serum.
-
Add Internal Standard: Spike each sample with a small volume (e.g., 20 µL) of the 3,5-T2-¹³C₆ internal standard working solution to achieve a final concentration of approximately 100 pg/mL.
-
Add Antioxidant: Add 50 µL of the antioxidant protection solution and vortex briefly.[10][15]
-
Protein Precipitation: Add 1.0 mL of ice-cold acetonitrile to each tube to precipitate proteins.[6][10] Vortex vigorously for 30 seconds.
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.[15][16]
-
Load onto SPE: Transfer the supernatant to a new tube and load it onto an SPE cartridge (e.g., HLB, 30 mg) that has been pre-conditioned with 1 mL of methanol followed by 1 mL of water.
-
Wash Step: Wash the cartridge with 1 mL of 30% methanol in water to remove polar interferences.[10]
-
Elution: Elute the 3,5-T2 and its internal standard from the cartridge with 1 mL of methanol containing 0.1% acetic or formic acid into a clean collection tube.[10]
-
Evaporation: Dry the eluate under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:methanol with 0.1% formic acid). Vortex to ensure the residue is fully dissolved.
-
Transfer: Transfer the reconstituted sample to an HPLC vial for analysis.
HPLC-MS/MS System and Conditions
The chromatographic separation must be able to resolve 3,5-T2 from its isomers, particularly 3,3'-T2, to ensure accurate quantification.
-
HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with a positive electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.6 µm particle size) is a common choice.[17] A polar-embedded column can also offer good peak shape for these compounds.[10]
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Methanol (or Acetonitrile) with 0.1% Formic Acid.
-
Gradient Elution: A gradient program is necessary to effectively separate the analytes from matrix components. A typical gradient might start at 50% B, ramp to 80-100% B over several minutes, hold, and then return to initial conditions for re-equilibration.[10]
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 - 20 µL.
-
MS/MS Detection:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion ([M+H]⁺): For 3,5-T2, the protonated molecule at m/z 525.6 is selected as the precursor ion.[10]
-
MRM Transitions: The fragmentation of the precursor ion should be optimized. A characteristic and dominant transition for 3,5-T2 is m/z 525.6 → 479.6.[10] A secondary, qualifying transition should also be monitored for confirmation.
-
| Compound | Precursor Ion (Q1) m/z | Product Ion (Q3) m/z | Dwell Time (ms) | Collision Energy (eV) |
| 3,5-T2 (Quantifier) | 525.6 | 479.6 | 100 | Optimized (e.g., 25-35) |
| 3,5-T2 (Qualifier) | 525.6 | Optimized | 100 | Optimized |
| 3,5-T2-¹³C₆ (IS) | 531.6 | 485.6 | 100 | Optimized (e.g., 25-35) |
Method Validation: Establishing Trustworthiness
A bioanalytical method is only reliable if it has been thoroughly validated. The protocol must be challenged to prove it is fit for its intended purpose. Validation should be performed according to established regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA).[13]
Validation Parameters & Typical Acceptance Criteria
The following table summarizes key validation experiments and their typical acceptance criteria as mandated by the FDA guidance.[13][18]
| Validation Parameter | Purpose | Typical Acceptance Criteria |
| Selectivity | To ensure no interference from endogenous matrix components at the retention time of the analyte and IS. | Response in blank samples (from ≥6 sources) should be <20% of the LLOQ response for the analyte and <5% for the IS.[18] |
| Calibration Curve | To define the relationship between concentration and instrument response. | ≥6-8 non-zero standards. R² > 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ).[13] |
| Accuracy & Precision | To determine the closeness of measured values to the true value and the reproducibility of the measurements. | Assessed at ≥4 QC levels (LOD, Low, Mid, High). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤15% (≤20% at LLOQ).[18] |
| Recovery | To assess the efficiency of the extraction process. | Determined at ≥3 concentrations. Should be consistent, precise, and reproducible. |
| Matrix Effect | To evaluate the impact of co-eluting matrix components on analyte ionization. | Calculated by comparing the response of analyte in post-extraction spiked matrix to the response in a clean solution. The CV of the IS-normalized matrix factor should be ≤15%. |
| Stability | To ensure the analyte is stable throughout the sample lifecycle (freeze-thaw, bench-top, long-term storage, post-preparative). | Mean concentrations of stability samples must be within ±15% of nominal concentrations. |
| Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be ≥5 times the response of a blank sample. Accuracy within ±20%, Precision (%CV) ≤20%. |
Representative Performance Data
The following data is representative of a successfully validated method, demonstrating its suitability for quantifying low pg/mL concentrations of 3,5-T2.
| QC Level | Nominal Conc. (pg/mL) | Intra-day Precision (%CV) (n=5) | Inter-day Precision (%CV) (n=15) | Intra-day Accuracy (%) | Inter-day Accuracy (%) |
| LLOQ | 10 | 8.5 | 11.2 | 105.4 | 103.8 |
| Low QC | 30 | 6.1 | 7.9 | 97.2 | 98.5 |
| Mid QC | 300 | 4.5 | 5.8 | 101.3 | 100.7 |
| High QC | 800 | 3.8 | 5.1 | 98.9 | 99.4 |
Data presented is for illustrative purposes and reflects typical performance based on published literature.[6][8][10]
Visualizations: Workflow and Logic
A clear visual representation of the experimental process enhances reproducibility and understanding.
Caption: High-level workflow for 3,5-T2 quantification.
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- 8. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3'-diiodo-L-thyronine (3,3'-T2) in Human Serum: A Feasibility Study - PubMed [pubmed.ncbi.nlm.nih.gov]
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Application Notes and Protocols for Gene Expression Analysis in Response to 3,5-Diiodo-D-thyronine Treatment
Introduction: Unveiling the Thyromimetic Potential of 3,5-Diiodo-D-thyronine (T2)
This compound (T2) is a naturally occurring, biologically active metabolite of thyroid hormones.[1][2][3] For decades, 3,5,3'-triiodothyronine (T3) was considered the primary effector of thyroid hormone action; however, emerging evidence highlights T2 as a potent modulator of energy and lipid metabolism, often acting through mechanisms distinct from the classical nuclear thyroid hormone receptor (TR) pathways.[1][2][3] A significant body of research indicates that mitochondria are a primary target for T2's rapid metabolic effects, including the stimulation of mitochondrial respiration and fatty acid oxidation.[1] This unique pharmacological profile has positioned T2 as a molecule of interest for therapeutic interventions in metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD).[1]
Understanding the molecular cascade initiated by T2 is paramount for harnessing its therapeutic potential. Gene expression analysis serves as a powerful tool to dissect these mechanisms, providing a comprehensive view of the cellular response to T2 treatment. This guide offers a detailed framework for researchers, scientists, and drug development professionals to design, execute, and interpret gene expression studies investigating the effects of this compound. We will delve into the causality behind experimental choices, provide validated, step-by-step protocols, and illustrate key pathways and workflows to ensure scientific rigor and reproducibility.
I. Mechanistic Landscape: T2 Signaling and Gene Regulation
While T2 has a lower affinity for thyroid hormone receptors (TRs) compared to T3, it can still exert thyromimetic effects, in some cases by activating TR-dependent pathways.[3][4] However, a significant portion of T2's metabolic influence is attributed to non-genomic or TR-independent actions, primarily centered on the mitochondria.[1] Key signaling pathways implicated in T2's mechanism of action include the activation of AMP-activated protein kinase (AMPK) and the modulation of Sirtuin 1 (SIRT1) activity.[5][6][7][8]
-
AMPK Activation: AMPK acts as a cellular energy sensor. T2 has been shown to rapidly activate AMPK, a key event in stimulating fatty acid oxidation and enhancing mitochondrial function.[5][6][7][8]
-
SIRT1 Modulation: SIRT1, a NAD+-dependent deacetylase, is a crucial regulator of metabolism and mitochondrial biogenesis.[5][9] T2 can influence SIRT1 activity, which in turn deacetylates and activates downstream targets like peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[5][9]
The interplay between these pathways culminates in the altered expression of a suite of genes involved in mitochondrial function, lipid metabolism, and glucose homeostasis.
III. Core Protocols: From Sample to Data
The following protocols provide detailed, step-by-step methodologies for the key experiments in T2-mediated gene expression analysis.
A. Protocol 1: Total RNA Isolation
High-quality, intact RNA is a prerequisite for accurate gene expression analysis. This protocol is based on the widely used TRIzol reagent method.
Materials:
-
TRIzol® Reagent or similar phenol-guanidine isothiocyanate solution
-
Chloroform
-
Isopropyl alcohol
-
75% Ethanol (prepared with RNase-free water)
-
RNase-free water
-
RNase-free microcentrifuge tubes
Procedure:
-
Homogenization:
-
Adherent Cells: Lyse cells directly in the culture dish by adding 1 mL of TRIzol® per 10 cm² of culture dish area. Pass the cell lysate several times through a pipette to form a homogeneous lysate.
-
Tissues: Homogenize tissue samples in 1 mL of TRIzol® per 50-100 mg of tissue using a glass-Teflon or power homogenizer.
-
-
Phase Separation:
-
Incubate the homogenate for 5 minutes at room temperature to permit the complete dissociation of nucleoprotein complexes.
-
Add 0.2 mL of chloroform per 1 mL of TRIzol® used. Cap the tube securely and shake vigorously by hand for 15 seconds.
-
Incubate at room temperature for 2-3 minutes.
-
Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red, phenol-chloroform phase, an interphase, and a colorless upper aqueous phase. RNA remains exclusively in the aqueous phase.
-
-
RNA Precipitation:
-
Transfer the aqueous phase to a fresh tube.
-
Precipitate the RNA from the aqueous phase by mixing with 0.5 mL of isopropyl alcohol per 1 mL of TRIzol® used.
-
Incubate samples at room temperature for 10 minutes.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C. The RNA precipitate will form a gel-like pellet on the side and bottom of the tube.
-
-
RNA Wash:
-
Remove the supernatant.
-
Wash the RNA pellet once with at least 1 mL of 75% ethanol per 1 mL of TRIzol® used.
-
Mix the sample by vortexing and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
-
RNA Solubilization:
-
Briefly air-dry the RNA pellet for 5-10 minutes. Do not dry the RNA completely as this will greatly decrease its solubility.
-
Dissolve the RNA in 20-50 µL of RNase-free water by passing the solution a few times through a pipette tip and incubating for 10 minutes at 55-60°C.
-
-
Quality Control:
-
Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~2.0 is indicative of pure RNA.
-
Evaluate RNA integrity by agarose gel electrophoresis or using an Agilent Bioanalyzer. Intact total RNA will show sharp 28S and 18S ribosomal RNA bands.
-
B. Protocol 2: Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is a sensitive and specific method for quantifying the expression of a targeted set of genes.
Materials:
-
High-quality total RNA (1 µg)
-
Reverse transcriptase kit with oligo(dT) and/or random primers
-
SYBR® Green or TaqMan® qPCR master mix
-
Gene-specific primers (see primer design considerations below)
-
Nuclease-free water
-
Real-time PCR instrument
Procedure:
-
Reverse Transcription (cDNA Synthesis):
-
In a nuclease-free tube, combine 1 µg of total RNA, primers (oligo(dT) and/or random hexamers), and nuclease-free water to the recommended volume.
-
Denature the RNA and primers by incubating at 65°C for 5 minutes, then place on ice.
-
Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase.
-
Add the master mix to the RNA-primer mixture.
-
Incubate according to the manufacturer's protocol (e.g., 25°C for 10 minutes, 50°C for 50 minutes, and 85°C for 5 minutes to inactivate the enzyme).
-
The resulting cDNA can be stored at -20°C.
-
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing SYBR® Green or TaqMan® master mix, forward and reverse primers (final concentration of 200-500 nM each), and nuclease-free water.
-
Add 1-2 µL of diluted cDNA to each well of a qPCR plate.
-
Add the qPCR reaction mix to each well.
-
Seal the plate and centrifuge briefly.
-
Perform qPCR using a real-time PCR instrument with a typical cycling program:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis (for SYBR® Green assays) to verify the specificity of the amplified product.
-
-
-
Primer Design Considerations:
-
Design primers to have a melting temperature (Tm) of 58-62°C and a GC content of 40-60%.
-
Aim for an amplicon length of 70-150 bp.
-
Whenever possible, design primers to span an exon-exon junction to avoid amplification of contaminating genomic DNA. [10] * Validate primer efficiency by generating a standard curve with a serial dilution of cDNA. An efficient reaction will have a slope between -3.1 and -3.6.
-
Data Analysis:
-
Use the comparative Ct (ΔΔCt) method for relative quantification of gene expression. [11]* Normalize the Ct value of the target gene to the Ct value of a stably expressed reference gene (e.g., GAPDH, ACTB) to obtain the ΔCt.
-
Calculate the ΔΔCt by subtracting the ΔCt of the control sample from the ΔCt of the treated sample.
-
The fold change in gene expression is calculated as 2-ΔΔCt.
-
It is highly recommended to validate the stability of reference genes under the specific experimental conditions. [11][12]
C. Protocol 3: RNA Sequencing (RNA-Seq)
RNA-Seq provides a comprehensive, unbiased view of the transcriptome, enabling the discovery of novel T2-responsive genes and pathways.
Procedure:
-
Library Preparation:
-
Start with high-quality total RNA (RIN > 8.0).
-
mRNA Enrichment: Isolate mRNA using oligo(dT) magnetic beads to capture polyadenylated transcripts.
-
RNA Fragmentation: Fragment the enriched mRNA into smaller pieces.
-
cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis.
-
End Repair and Adenylation: Create blunt ends on the double-stranded cDNA and add a single 'A' base to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments.
-
PCR Amplification: Amplify the library to generate a sufficient quantity for sequencing.
-
-
Sequencing:
-
Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq). Aim for a sufficient sequencing depth to detect differentially expressed genes (typically 20-30 million reads per sample).
-
-
Data Analysis Workflow:
-
Quality Control (QC) of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing data. [13] * Read Trimming: Remove adapter sequences and low-quality bases using tools like Trimmomatic.
-
Alignment: Align the trimmed reads to a reference genome using a splice-aware aligner such as STAR. [14][15] * Read Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly up- or downregulated in response to T2 treatment. [14][15]These packages account for differences in library size and variance in the data.
-
Functional Enrichment Analysis: Perform Gene Ontology (GO) and pathway analysis (e.g., KEGG, Reactome) on the list of differentially expressed genes to identify enriched biological processes and pathways.
-
IV. Data Presentation and Interpretation
Clear and concise presentation of data is crucial for communicating findings.
Quantitative Data Summary
Summarize RT-qPCR and RNA-Seq data in tables for easy comparison.
Table 1: Relative Gene Expression of Key Metabolic Genes in HepG2 Cells Treated with T2 for 24 hours (RT-qPCR)
| Gene | Treatment Group | Fold Change (Mean ± SEM) | p-value |
| CPT1A | Vehicle | 1.00 ± 0.12 | - |
| T2 (1 µM) | 2.54 ± 0.28 | <0.01 | |
| PGC-1α | Vehicle | 1.00 ± 0.09 | - |
| T2 (1 µM) | 1.89 ± 0.15 | <0.05 | |
| SREBP-1c | Vehicle | 1.00 ± 0.15 | - |
| T2 (1 µM) | 0.45 ± 0.08 | <0.01 |
Data are normalized to the reference gene GAPDH and expressed as fold change relative to the vehicle control. Statistical analysis was performed using a Student's t-test.
Table 2: Top 5 Differentially Expressed Genes in the Liver of Diet-Induced Obese Mice Treated with T2 for 4 Weeks (RNA-Seq)
| Gene Symbol | Log2 Fold Change | p-adjusted | Gene Function |
| Acox1 | 1.78 | 1.2e-15 | Peroxisomal fatty acid oxidation |
| Cpt2 | 1.52 | 3.5e-12 | Mitochondrial fatty acid oxidation |
| Scd1 | -2.15 | 8.9e-20 | Fatty acid synthesis |
| Fasn | -1.98 | 2.1e-18 | Fatty acid synthesis |
| G6pc | 1.35 | 5.4e-10 | Gluconeogenesis |
Differential expression analysis was performed using DESeq2. p-adjusted values are corrected for multiple testing using the Benjamini-Hochberg procedure.
V. Conclusion: Advancing Metabolic Research with T2
The study of this compound provides a promising avenue for understanding the intricate regulation of metabolism and for the development of novel therapeutic strategies. The protocols and guidelines presented in this application note offer a comprehensive framework for conducting rigorous and reproducible gene expression analyses of T2's effects. By adhering to these methodologies, researchers can generate high-quality data that will contribute to a deeper understanding of the molecular mechanisms underlying T2's potent metabolic actions.
VI. References
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Moreno, M., et al. (2017). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Physiology, 8, 51. [Link]
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Padron, A. S., et al. (2014). Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues. Journal of Endocrinology, 221(3), 415–427. [Link]
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Jonas, W., et al. (2015). 3,5-Diiodo-L-Thyronine (3,5-T 2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology, 156(1), 389–399. [Link]
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Love, M. I., Huber, W., & Anders, S. (2014). Moderated estimation of fold change and dispersion for RNA-seq data with DESeq2. Genome Biology, 15(12), 550. [Link]
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Robinson, M. D., McCarthy, D. J., & Smyth, G. K. (2010). edgeR: a Bioconductor package for differential expression analysis of digital gene expression data. Bioinformatics, 26(1), 139–140. [Link]
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Cantó, C., & Auwerx, J. (2011). Interdependence of AMPK and SIRT1 for metabolic adaptation to fasting and exercise in skeletal muscle. Cell Metabolism, 13(3), 213–219. [Link]
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Ruderman, N. B., et al. (2010). AMPK and SIRT1: a long-standing partnership? American Journal of Physiology-Endocrinology and Metabolism, 298(4), E751–E760. [Link]
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QIAGEN. (n.d.). RNA-Seq and Differential Gene Expression Analysis workflow. QIAGEN Bioinformatics Manuals. [Link]
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De Vitto, H., et al. (2023). 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart. Frontiers in Endocrinology, 14, 1195643. [Link]
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Price, N. L., & Mitchell, S. E. (2017). Comparing and Contrasting the Roles of AMPK and SIRT1 in Metabolic Tissues. Frontiers in Pharmacology, 8, 116. [Link]
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Patsnap. (2025). How to Properly Normalize Your qPCR Data. Patsnap Synapse. [Link]
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DeLuca, D. S., et al. (2012). RNA-SeQC: RNA-seq metrics for quality control and process optimization. Bioinformatics, 28(11), 1530–1532. [Link]
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Schmittgen, T. D., & Livak, K. J. (2008). Analyzing real-time PCR data by the comparative C(T) method. Nature Protocols, 3(6), 1101–1108. [Link]
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Gene-Quantification.com. (n.d.). Normalization Methods for qPCR. [Link]
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Singh, C. K., et al. (2018). Role of Sirtuin 1 in the Regulation of Hepatic Gene Expression by Thyroid Hormone. The Journal of Biological Chemistry, 293(12), 4249–4260. [Link]
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Coppola, M., et al. (2020). Genomic and Non-Genomic Mechanisms of Action of Thyroid Hormones and Their Catabolite 3,5-Diiodo-L-Thyronine in Mammals. International Journal of Molecular Sciences, 21(11), 4140. [Link]
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Guérin, C., et al. (2016). Normalization of Reverse Transcription Quantitative PCR Data During Ageing in Distinct Cerebral Structures. PLoS One, 11(11), e0165839. [Link]
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CD Genomics. (n.d.). RNA Sequencing Quality Control. [Link]
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D'haene, B., et al. (2012). Normalization of qRT-PCR data: the necessity of adopting a systematic, experimental conditions-specific, validation of references. BMC Research Notes, 5, 200. [Link]
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Graphviz. (2024). DOT Language. [Link]
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Gnoni, A., et al. (2020). 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart. Frontiers in Endocrinology, 11, 579853. [Link]
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OriGene. (n.d.). Thyroid Hormone Receptor alpha (THRA) Human qPCR Primer Pair (NM_003250). [Link]
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Goglia, F. (2017). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology, 8, 23. [Link]
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Padron, A. S., et al. (2014). Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues. Journal of Endocrinology, 221(3), 415–427. [Link]
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Bianco, A. C. (2015). 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects?. Endocrinology, 156(1), 51–54. [Link]
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Jonas, W., et al. (2015). 3,5-Diiodo-L-Thyronine (3,5-T 2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology, 156(1), 389–399. [Link]
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Padron, A. S., et al. (2014). Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues. PubMed, 24694931. [Link]
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Iwasaki, T., et al. (2018). Thyroid Hormone-Responsive Genes in Primary Cultures of Rat Hepatic Cells. International Journal of Molecular Sciences, 19(11), 3350. [Link]
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Bianco, A. C. (2015). 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects?. Thyroid, 25(2), 147-149. [Link]
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Sketchviz. (n.d.). Graphviz Examples and Tutorial. [Link]
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Tang, H. H. (2022). How to prepare triiodothyronine (T3) for cell culture?. ResearchGate. [Link]
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von Rabenau, C. (2022, October 21). Graphviz and dot: Generating Diagrams with Code [Video]. YouTube. [Link]
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Ghafouri-Fard, S., et al. (2019). Validation of Reference Genes for Normalization of Relative qRT-PCR Studies in Papillary Thyroid Carcinoma. Pathology & Oncology Research, 26(2), 789–796. [Link]
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Wen, G., et al. (2017). Table 1 . Characteristics of gene-specific primers used for qPCR analysis. ResearchGate. [Link]
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Jonas, W., et al. (2015). 3,5-Diiodo-L-Thyronine (3,5-T 2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. PubMed Central, PMC4272392. [Link]
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St. Germain, D. L., et al. (2004). Effect of 3,5,3'-Triiodothyronine (T3) administration on dio1 gene expression and T3 metabolism in normal and type 1 deiodinase-deficient mice. Endocrinology, 145(3), 1343–1348. [Link]
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Application Notes & Protocols: The Use of 3,5-Diiodo-D-thyronine in Obesity and Metabolic Syndrome Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Novel Approach to Metabolic Modulation
The global rise in obesity and metabolic syndrome necessitates the exploration of novel therapeutic strategies that can safely and effectively increase energy expenditure and improve metabolic health. While thyroid hormones (THs) are potent regulators of metabolism, their clinical use for obesity is severely limited by significant thyrotoxic side effects, particularly cardiac arrhythmias.[1][2] This has driven the search for thyromimetic compounds that retain the beneficial metabolic actions of THs while minimizing their adverse effects.
3,5-Diiodo-D-thyronine (DITPA), a naturally occurring metabolite of thyroid hormone, has emerged as a promising candidate.[2] Research indicates that DITPA and its L-isomer (3,5-T2) can stimulate metabolic rate, reduce adiposity, and improve lipid profiles in preclinical models, often without the deleterious cardiac effects associated with hyperthyroidism.[1][3][4][5] This document provides a detailed guide for researchers on the application of DITPA in the context of obesity and metabolic syndrome research, outlining its mechanism of action and providing validated protocols for in vivo and in vitro studies.
Mechanism of Action: Selective Modulation of Metabolic Pathways
DITPA exerts its effects primarily by interacting with nuclear thyroid hormone receptors (TRs), which exist as two main isoforms: TRα and TRβ.[1] The metabolic benefits of thyroid hormones are largely mediated by TRβ, which is highly expressed in the liver, while the undesirable cardiac effects are primarily mediated by TRα.[1] Several thyromimetic analogs, including DITPA, show a degree of selectivity for TRβ, providing a mechanistic basis for their improved safety profile.[6][7]
The binding of DITPA to TRβ initiates a cascade of transcriptional events in key metabolic tissues like the liver and brown adipose tissue (BAT).[7] This leads to the upregulation of genes involved in:
-
Fatty Acid Oxidation: Increased expression of enzymes like Carnitine Palmitoyltransferase 1 (CPT1A), the rate-limiting enzyme for mitochondrial fatty acid transport.[8]
-
Thermogenesis: Upregulation of Uncoupling Protein 1 (UCP1) in BAT, which dissipates the proton gradient in mitochondria to produce heat instead of ATP, thereby increasing energy expenditure.[9][10]
These actions collectively lead to increased basal metabolic rate, enhanced fat utilization, and a reduction in lipid stores in the liver and adipose tissue.[4][7]
Important Considerations and Troubleshooting
-
Compound Stability: Prepare DITPA solutions fresh. While generally stable, repeated freeze-thaw cycles should be avoided.
-
Cardiac Safety: Although DITPA has a favorable cardiac profile compared to T3, it is critical to monitor for any potential cardiotoxicity, especially at higher doses. In vivo studies should include heart weight measurement and consider heart rate monitoring. [11][12]Some studies have noted potential adverse cardiac effects, making dose selection and safety monitoring paramount. [12][13]* HPT Axis Suppression: High doses of DITPA can suppress the Hypothalamus-Pituitary-Thyroid (HPT) axis, leading to a reduction in endogenous T4 and T3. [11]Measuring TSH levels is a key indicator of this central effect.
-
Analytical Methods: Accurate quantification of DITPA in biological matrices (plasma, tissue) is crucial for pharmacokinetic studies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method due to its high sensitivity and specificity. [14][15][16]Rigorous sample preparation is required to remove interfering substances. [17][18]
Conclusion
This compound represents a compelling research tool and potential therapeutic agent for combating obesity and metabolic syndrome. Its mechanism of action, centered on preferential TRβ activation, allows for the stimulation of energy expenditure and lipid metabolism with a potentially wider therapeutic window than traditional thyroid hormones. By employing the robust in vivo and in vitro protocols outlined in this guide, researchers can effectively investigate the metabolic effects of DITPA and contribute to the development of next-generation metabolic modulators.
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Impaired Metabolic Effects of a Thyroid Hormone Receptor Beta-Selective Agonist in a Mouse Model of Diet-Induced Obesity. Diabetology & Metabolic Syndrome. [Link]
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Impaired Metabolic Effects of a Thyroid Hormone Receptor Beta-Selective Agonist in a Mouse Model of Diet-Induced Obesity. Diabetology & Metabolic Syndrome. [Link]
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A TRβ-selective agonist confers resistance to diet-induced obesity. The Journal of endocrinology. [Link]
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Potential Applications of Thyroid Hormone Derivatives in Obesity and Type 2 Diabetes: Focus on 3,5-Diiodothyronine (3,5-T2) in Psammomys obesus (Fat Sand Rat) Model. MDPI. [Link]
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DITPA (3,5-Diiodothyropropionic Acid), a thyroid hormone analog to treat heart failure: phase II trial veterans affairs cooperative study. PubMed. [Link]
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Therapeutic potential for thyroid hormone receptor-beta selective agonists for treating obesity, hyperlipidemia and diabetes. PubMed. [Link]
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The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency. Endocrinology. [Link]
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3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology. [Link]
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Metabolic effects of 3,5-Diiodo-L-Thyronine. Journal of Biological Research. [Link]
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Detrimental effects of thyroid hormone analog DITPA in the mouse heart: increased mortality with in vivo acute myocardial ischemia-reperfusion. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
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3,5-Diiodo-L-thyronine increases resting metabolic rate and reduces body weight without undesirable side effects. ResearchGate. [Link]
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3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology. [Link]
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DITPA, a thyroid hormone analog, reduces infarct size and attenuates the inflammatory response following myocardial ischemia. The Journal of Surgical Research. [Link]
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Detrimental effects of thyroid hormone analog DITPA in the mouse heart: Increased mortality with in vivo acute myocardial ischemia-reperfusion. American Journal of Physiology-Heart and Circulatory Physiology. [Link]
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3,5-Diiodo-L-Thyronine Exerts Metabolically Favorable Effects on Visceral Adipose Tissue of Rats Receiving a High-Fat Diet. MDPI. [Link]
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The Thyroid Hormone Analog DITPA Ameliorates Metabolic Parameters of Male Mice With Mct8 Deficiency. PubMed. [Link]
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3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart. Frontiers in Physiology. [Link]
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Diiodothyronine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]
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Obesity, Diet-Induced. Pharmacology Discovery Services. [Link]
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3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology. [Link]
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Diiodothyropropionic Acid (DITPA) in the Treatment of MCT8 Deficiency. The Journal of Clinical Endocrinology & Metabolism. [Link]
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In vitro evaluation of the hepatic lipid accumulation of bisphenol analogs: A high-content screening assay. PubMed. [Link]
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Effect of Toxicants on Fatty Acid Metabolism in HepG2 Cells. Frontiers in Toxicology. [Link]
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Analytical Methodologies for the Determination of Endocrine Disrupting Compounds in Biological and Environmental Samples. ResearchGate. [Link]
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Effect on intracellular lipid accumulation in HepG2 cells. ResearchGate. [Link]
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Carnitine Palmitoyltransferase 1 Increases Lipolysis, UCP1 Protein Expression and Mitochondrial Activity in Brown Adipocytes. PubMed. [Link]
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Epigenetic regulation of carnitine palmitoyltransferase 1 (Cpt1a) by high fat diet. PubMed. [Link]
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Diiodothyropropionic acid (DITPA) in the treatment of MCT8 deficiency. PubMed. [Link]
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CoQ Regulates Brown Adipose Tissue Respiration and Uncoupling Protein 1 Expression. MDPI. [Link]
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Protocols for assessing the impact of 3,5-Diiodo-D-thyronine on insulin sensitivity
Application Notes and Protocols
Topic: Protocols for Assessing the Impact of 3,5-Diiodo-D-thyronine on Insulin Sensitivity
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The following guide provides detailed protocols for assessing the effects of this compound (DIT) on insulin sensitivity. It is critical to note that the vast majority of published research has focused on the L-isoform, 3,5-Diiodo-L-thyronine (3,5-T2). While the D-isoform is the subject of this guide, the proposed mechanisms and protocols are largely extrapolated from the extensive body of work on 3,5-T2. Researchers should consider potential stereoisomer-specific differences in activity and metabolism. All protocols must be adapted and validated according to institutional guidelines and in compliance with animal welfare regulations.
Introduction: The Metabolic Potential of Iodothyronines
Thyroid hormones, primarily 3,5,3'-triiodo-L-thyronine (T3), are powerful regulators of metabolism.[1] However, their therapeutic use for metabolic disorders like obesity and insulin resistance is severely limited by thyrotoxic side effects, particularly cardiac stress.[2][3] This has driven interest in thyroid hormone metabolites and analogs that may retain beneficial metabolic effects without the associated risks.
One such metabolite, 3,5-Diiodo-L-thyronine (3,5-T2), has been shown to increase metabolic rate, reduce adiposity, and prevent diet-induced insulin resistance in rodent models.[2][4][5] These effects are often attributed to actions on mitochondria and the activation of key metabolic regulators like SIRT1, potentially bypassing some of the classical nuclear thyroid hormone receptor pathways responsible for cardiotoxicity.[3][4][6]
This guide focuses on this compound (DIT), the D-stereoisomer of T2. The central hypothesis is that DIT may also modulate insulin sensitivity. Assessing this potential requires a systematic, multi-tiered approach, from initial cellular screens to definitive in vivo physiological studies. These application notes provide the scientific rationale and detailed protocols for a comprehensive evaluation.
Section 1: Mechanistic Framework and Experimental Rationale
The insulin signaling cascade is a well-defined pathway. Insulin binding to its receptor triggers a phosphorylation cascade, culminating in the activation of Akt (Protein Kinase B). Activated Akt promotes the translocation of GLUT4 glucose transporters to the cell membrane in muscle and adipose tissue, facilitating glucose uptake from the circulation. Insulin resistance is characterized by a breakdown in this signaling process.
Based on studies of its L-isoform, DIT is hypothesized to improve insulin sensitivity through several mechanisms that can be interrogated experimentally:
-
Enhanced Mitochondrial Function: T2 is known to rapidly stimulate mitochondrial respiration.[3][4] Improved mitochondrial efficiency in tissues like the liver and skeletal muscle can lead to increased fatty acid oxidation, reducing the accumulation of lipotoxic intermediates that impair insulin signaling.
-
Activation of SIRT1: T2 has been shown to directly activate Sirtuin 1 (SIRT1), a key metabolic sensor.[6] SIRT1 activation can improve insulin sensitivity by deacetylating and modulating the activity of downstream targets like PGC-1α (enhancing mitochondrial biogenesis) and SREBP-1c (reducing lipogenesis).[6]
-
Direct Modulation of Insulin Signaling: Studies show T2 can ameliorate insulin resistance by increasing Akt phosphorylation in response to insulin, suggesting a direct or indirect potentiation of the canonical insulin signaling pathway.[4][7]
The following protocols are designed to test these hypotheses by measuring the physiological consequences of DIT administration on glucose homeostasis and the molecular changes in relevant signaling pathways.
Caption: Hypothesized signaling pathways for DIT's impact on insulin sensitivity.
Section 2: A Tiered Protocol for Assessing DIT Efficacy
A logical progression from in vitro to in vivo models allows for efficient screening and detailed mechanistic investigation.
Tier 1: In Vitro Cellular Assays
Cell-based models provide a controlled environment to assess the direct effects of DIT on glucose metabolism and insulin signaling, avoiding the complexities of systemic metabolism.[8][9]
Objective: To determine if DIT can reverse or prevent induced insulin resistance in metabolically active cell lines.
Recommended Cell Lines:
-
L6 or C2C12 Myotubes: For skeletal muscle glucose uptake.
-
3T3-L1 Adipocytes: For adipose tissue glucose uptake.
-
HepG2 or Primary Hepatocytes: For hepatic insulin signaling and lipogenesis.
Protocol 1: 2-NBDG Glucose Uptake Assay in L6 Myotubes
This protocol details the assessment of DIT's ability to restore glucose uptake in insulin-resistant muscle cells.
Materials:
-
L6 rat skeletal muscle myoblasts
-
DMEM, high glucose, with L-glutamine and sodium pyruvate
-
Fetal Bovine Serum (FBS) and Horse Serum
-
2-deoxy-2-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]-D-glucose (2-NBDG)
-
Insulin, Palmitate-BSA conjugate, DIT
-
Assay Buffer (e.g., Krebs-Ringer-HEPES)
-
Fluorescence plate reader
Step-by-Step Methodology:
-
Cell Culture & Differentiation:
-
Culture L6 myoblasts in high-glucose DMEM with 10% FBS.
-
To induce differentiation into myotubes, switch confluent cells to DMEM with 2% horse serum for 5-7 days.
-
-
Induction of Insulin Resistance:
-
Serum-starve differentiated myotubes for 4-6 hours in serum-free DMEM.
-
Treat cells with 0.5 mM palmitate-BSA complex for 16-24 hours to induce insulin resistance. Include a vehicle control group (BSA only).
-
-
DIT Treatment:
-
Following palmitate treatment, wash cells and incubate with various concentrations of DIT (e.g., 10 nM - 10 µM) for a predetermined time (e.g., 1, 6, or 24 hours) in serum-free media.
-
-
Glucose Uptake Measurement:
-
Wash cells twice with warm PBS.
-
Incubate cells in assay buffer for 30 minutes.
-
Stimulate with 100 nM insulin for 20 minutes (include non-insulin stimulated controls).
-
Add 100 µM 2-NBDG to all wells and incubate for 30-60 minutes at 37°C.
-
Terminate the assay by washing cells three times with ice-cold PBS.
-
Lyse the cells and measure the fluorescence (Excitation ~485 nm, Emission ~535 nm).
-
-
Data Analysis:
-
Normalize fluorescence readings to total protein content in each well.
-
Compare glucose uptake in DIT-treated insulin-resistant cells to untreated insulin-resistant cells and healthy control cells.
-
Protocol 2: Western Blot for Akt Phosphorylation
Objective: To measure the effect of DIT on the phosphorylation of Akt, a key node in the insulin signaling pathway.
Methodology:
-
Follow steps 1-3 from the Glucose Uptake Assay protocol.
-
After DIT treatment, stimulate cells with 100 nM insulin for 15 minutes.
-
Immediately place plates on ice, aspirate media, and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe membranes with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection.
-
Quantify band density and express results as the ratio of phospho-Akt to total Akt.
Caption: General experimental workflow for in vitro assessment of DIT.
Tier 2: In Vivo Rodent Models
In vivo studies are essential to understand the systemic effects of DIT on glucose homeostasis in a complex physiological system. A diet-induced obesity (DIO) model in rats or mice is the most clinically relevant preclinical model.
Protocol 3: Glucose Tolerance Test (GTT)
Principle: The GTT measures the body's ability to clear a glucose load from the circulation. It reflects the interplay between insulin secretion from the pancreas and insulin sensitivity in peripheral tissues.[10] An improvement in glucose tolerance in DIT-treated animals would suggest enhanced insulin sensitivity and/or secretion.
Step-by-Step Methodology:
-
Animal Model & DIT Administration:
-
Induce obesity and insulin resistance in C57BL/6J mice or Wistar rats by feeding a high-fat diet (HFD, 45-60% kcal from fat) for 8-12 weeks.[11]
-
Administer DIT or vehicle daily for a specified period (e.g., 2-4 weeks) via a consistent route (e.g., intraperitoneal injection, subcutaneous injection, or oral gavage). Doses used for T2 (e.g., 25-75 µ g/100g body weight in rats) can serve as a starting point for dose-finding studies.[7]
-
-
Fasting:
-
Baseline Measurement (t=0):
-
Gently restrain the animal.
-
Obtain a small blood sample from the tail tip and measure baseline blood glucose using a calibrated glucometer.[13]
-
-
Glucose Administration:
-
Administer a bolus of glucose.
-
Oral GTT (OGTT): 2 g/kg body weight via oral gavage.[6]
-
Intraperitoneal GTT (IPGTT): 1-2 g/kg body weight via intraperitoneal injection.
-
-
-
Time-Course Blood Sampling:
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.[11]
-
-
Data Analysis:
-
Plot blood glucose concentration versus time for each group.
-
Calculate the Area Under the Curve (AUC) for the glycemic excursion. A lower AUC in the DIT-treated group compared to the vehicle-treated HFD group indicates improved glucose tolerance.
-
Protocol 4: Insulin Tolerance Test (ITT)
Principle: The ITT directly assesses whole-body insulin sensitivity by measuring the rate of glucose clearance in response to an exogenous insulin challenge.[10][14] A faster and more profound drop in blood glucose indicates greater insulin sensitivity.
Step-by-Step Methodology:
-
Animal Model & DIT Administration:
-
Use the same DIO model and DIT administration protocol as for the GTT.
-
-
Fasting:
-
Perform a short-term fast of 4-6 hours.[6]
-
-
Baseline Measurement (t=0):
-
Measure baseline blood glucose from a tail tip blood sample.
-
-
Insulin Administration:
-
Time-Course Blood Sampling:
-
Measure blood glucose at 15, 30, 45, and 60 minutes post-insulin injection.[16]
-
-
Data Analysis:
-
Plot blood glucose concentration (or % of baseline) versus time.
-
Calculate the glucose disappearance rate (Kitt) or the AUC. A greater Kitt or a lower AUC in the DIT group signifies enhanced insulin sensitivity.
-
| Test Parameter | Mouse (C57BL/6J) | Rat (Wistar/Sprague Dawley) | Rationale & Reference |
| Diet Model | High-Fat Diet (45-60% kcal) | High-Fat Diet (45-60% kcal) | Induces obesity and insulin resistance.[11] |
| GTT Fasting | 4-6 hours (morning) | 12-16 hours (overnight) | Balances glycogen depletion with animal welfare.[6][12] |
| GTT Glucose Dose | 2 g/kg (oral), 1-2 g/kg (IP) | 3 g/kg (oral), 2 g/kg (IP) | Standardized challenge to assess glucose clearance.[6][17] |
| ITT Fasting | 4-6 hours | 4-6 hours | Avoids hypoglycemia-induced counter-regulation.[6][13] |
| ITT Insulin Dose | 0.75 - 1.5 U/kg (IP) | 1.0 - 2.0 U/kg (IP) | Dose must be optimized to achieve sufficient response.[6][15] |
Tier 3: Gold-Standard Assessment: Hyperinsulinemic-Euglycemic Clamp
Principle: The hyperinsulinemic-euglycemic clamp is the gold-standard method for quantifying insulin sensitivity in vivo.[18][19][20] It provides a direct measure of the amount of glucose required to maintain normal blood sugar levels under conditions of high insulin, reflecting whole-body glucose disposal.
Briefed Methodology:
-
Surgical Preparation: Animals are surgically catheterized (e.g., in the jugular vein) for infusions several days prior to the clamp study.
-
Procedure: After an overnight fast, a primed-continuous infusion of insulin is started to raise circulating insulin to a high physiological level.
-
Blood glucose is monitored every 5-10 minutes.
-
A variable infusion of 20% dextrose is adjusted to "clamp" the blood glucose at a normal, steady level (euglycemia).[18]
-
Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the steady-state period is calculated. A higher GIR indicates greater insulin sensitivity, as more glucose is being disposed of by peripheral tissues for a given amount of insulin.[18][21]
Caption: A strategic workflow for in vivo evaluation of DIT.
Section 3: Critical Considerations for a Valid Study
1. Dosing and Pharmacokinetics:
-
Vehicle Selection: DIT is poorly soluble in water. A common vehicle for T2 is saline with a small amount of NaOH to aid dissolution, adjusted to a physiological pH. Always test the vehicle alone as a control group.
-
Dose-Response: Conduct a dose-response study to identify the optimal therapeutic window. Start with doses analogous to those effective for T2.[7]
-
Route of Administration: The chosen route (IP, SC, oral) should be consistent and justified. IP and SC routes offer better bioavailability control than oral gavage for initial studies.
2. Monitoring for Thyromimetic Side Effects: A critical aspect of validating DIT as a therapeutic candidate is ensuring it lacks the adverse effects of T3. Throughout the study, monitor:
-
Heart Rate and Mass: Measure heart rate non-invasively and heart mass at necropsy as indicators of cardiac stress.[7]
-
Serum TSH: Measure serum Thyroid-Stimulating Hormone (TSH). Suppression of TSH indicates a negative feedback effect on the hypothalamus-pituitary-thyroid axis, a hallmark of thyrotoxicosis.[7][22]
-
Body Temperature and Oxygen Consumption: An increase in these parameters indicates a generalized increase in metabolic rate.[7]
3. Data Interpretation and Integrated Analysis:
-
HOMA-IR: From fasting glucose and insulin levels (measured via ELISA), calculate the Homeostatic Model Assessment for Insulin Resistance (HOMA-IR) as an index of hepatic insulin resistance.[21]
-
Tissue-Specific Insights: At the end of the in vivo study, collect tissues (liver, skeletal muscle, white and brown adipose tissue) for molecular analysis (Western blot, qPCR) to link the physiological outcomes (GTT/ITT/Clamp results) to the hypothesized cellular mechanisms (e.g., p-Akt, SIRT1 expression, lipogenic gene expression).[6]
Conclusion
Assessing the impact of this compound on insulin sensitivity requires a rigorous, multi-faceted approach. By progressing from targeted in vitro assays to comprehensive in vivo physiological testing, researchers can build a robust data package. The protocols outlined here provide a framework for determining not only the efficacy of DIT as a potential insulin-sensitizing agent but also for evaluating its safety profile relative to traditional thyroid hormones. Careful experimental design, particularly in controlling for potential thyromimetic side effects, is paramount to validating the therapeutic potential of this novel compound.
References
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Gnad, T., et al. (2015). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology. [Link]
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Senese, R., et al. (2018). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology. [Link]
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Padron, A.S., et al. (2019). 3,5-Diiodo-L-Thyronine Exerts Metabolically Favorable Effects on Visceral Adipose Tissue of Rats Receiving a High-Fat Diet. International Journal of Molecular Sciences. [Link]
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Muniyappa, R., et al. (2008). Assessing Insulin Sensitivity and Resistance in Humans. Endotext. [Link]
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Glinni, D., et al. (2021). Metabolic effects of 3,5-Diiodo-L-Thyronine. ResearchGate. [Link]
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Goglia, F. (2015). The effects of 3,5-diiodothyronine on energy balance. Frontiers in Physiology. [Link]
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de Andrade, R.L., et al. (2014). Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues in Wistar rats. Journal of Endocrinology. [Link]
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de Andrade, R.L., et al. (2014). Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues. PMC. [Link]
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Saeed, A., & Morgan, J. (2023). Insulin Resistance Workup. Medscape. [Link]
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Chan, O. (2020). Oral Glucose Tolerance Test in Mouse. protocols.io. [Link]
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de Lange, P., et al. (2011). Nonthyrotoxic Prevention of Diet-Induced Insulin Resistance by 3,5-Diiodo-L-Thyronine in Rats. Diabetes. [Link]
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Pereira, S., et al. (2021). In vivo techniques for assessment of insulin sensitivity and glucose metabolism. FEBS Journal. [Link]
-
ProSciento. (n.d.). Hyperinsulinemic Euglycemic Insulin Sensitivity Clamp. ProSciento Clinical Research. [Link]
-
UC Berkeley OACU. (n.d.). Insulin Tolerance Test (ITT). olac.berkeley.edu. [Link]
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Li, Y., et al. (2021). In Vitro Insulin Resistance Model: A Recent Update. Journal of Diabetes Research. [Link]
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Li, Y., et al. (2023). Experimental cell models of insulin resistance: overview and appraisal. Frontiers in Endocrinology. [Link]
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Mouse Metabolic Phenotyping Centers. (2024). Oral Glucose Tolerance Test. MMPC. [Link]
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Mouse Metabolic Phenotyping Centers. (2023). Intraperitoneal Insulin Tolerance Test. MMPC. [Link]
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Cozma, A.I., et al. (2023). Dual Tracer Test to Measure Tissue-Specific Insulin Action in Individual Mice Identifies In Vivo Insulin Resistance Without Fasting Hyperinsulinemia. Diabetes. [Link]
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Moreno, M., et al. (2011). 3,5-Diiodo-L-thyronine prevents high-fat-diet-induced insulin resistance in rat skeletal muscle through metabolic and structural adaptations. The FASEB Journal. [Link]
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DeFronzo, R.A., et al. (1979). Glucose clamp technique: a method for quantifying insulin secretion and resistance. The American Journal of Physiology. [Link]
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U.S. Food & Drug Administration. (2022). Establishment and validation of an in vitro cell-based assay to assess the biological activity of insulin products. FDA.gov. [Link]
-
Abdul-Ghani, M.A., & DeFronzo, R.A. (2012). Defining Insulin Resistance From Hyperinsulinemic-Euglycemic Clamps. Diabetes Care. [Link]
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Tse, D.L., et al. (2021). The glucose tolerance test in mice: Sex, drugs and protocol. Biology of Sex Differences. [Link]
-
Trotier, D. (2022). Insulin Tolerance Test. protocols.io. [Link]
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Pereira, S., et al. (2021). In vivo techniques for assessment of insulin sensitivity and glucose metabolism. The FEBS Journal. [Link]
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Wikipedia. (n.d.). Glucose clamp technique. Wikipedia. [Link]
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Chan, O. (2020). IP Glucose Tolerance Test in Mouse. protocols.io. [Link]
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Bridges, D. (n.d.). Insulin Tolerance Test. Bridges Lab Protocols. [Link]
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University of Queensland. (2022). LAB_057 Insulin Tolerance Test in Mice. Research Support. [Link]
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UC Berkeley OACU. (n.d.). Glucose Tolerance Test (GTT). olac.berkeley.edu. [Link]
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Melior Discovery. (n.d.). Hyperglycemic / Euglycemic Clamp Study. Melior Discovery. [Link]
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Application Notes and Protocols: Western Blot Analysis of Signaling Pathways Affected by 3,5-Diiodo-D-thyronine
Introduction: Unveiling the Cellular Impact of 3,5-Diiodo-D-thyronine
This compound (DIT) is a metabolite of thyroid hormone. While its endogenous roles are still under investigation, exogenous administration has been shown to influence energy expenditure and metabolism, suggesting an impact on key intracellular signaling pathways.[1][2][3] Western blotting is a powerful immunodetection technique that allows for the specific quantification of protein expression and post-translational modifications, such as phosphorylation, making it an ideal method to elucidate the molecular mechanisms of DIT.[4][5]
This comprehensive guide provides a detailed framework for researchers, scientists, and drug development professionals to investigate the effects of DIT on critical signaling pathways, including MAPK/ERK, PI3K/Akt, and AMPK, using Western blot analysis. The protocols herein are designed to ensure scientific integrity through self-validating steps and are grounded in established best practices.
Core Principles: Why Western Blotting is a Method of Choice
Western blotting allows for the sensitive and specific detection of target proteins within a complex mixture, such as a cell lysate.[6] The methodology involves three main stages:
-
Separation: Proteins are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[7][8]
-
Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose).[9][10]
-
Detection: The protein of interest is identified using specific primary antibodies, followed by enzyme-conjugated secondary antibodies and a chemiluminescent substrate for visualization.[11][12][13]
A key advantage of this technique is its ability to assess the phosphorylation state of signaling proteins. Phosphorylation is a critical event in signal transduction, and using phospho-specific antibodies allows for the direct measurement of pathway activation.
Experimental Design and Workflow
A logical workflow is crucial for obtaining reliable and reproducible data. The following diagram outlines the key stages of a Western blot experiment designed to analyze the effects of DIT on signaling pathways.
Caption: Experimental workflow for Western blot analysis.
Part 1: Detailed Protocols
Section 1.1: Cell Culture and Treatment with this compound
Rationale: The choice of cell line should be guided by the biological question. For metabolic studies, consider cell lines such as HepG2 (liver), C2C12 (skeletal muscle), or 3T3-L1 (adipocytes).
Protocol:
-
Culture cells in the appropriate medium and conditions until they reach 70-80% confluency.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat cells with varying concentrations of DIT and for different time points. Include a vehicle-only control.
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
Section 1.2: Cell Lysis for Phosphoprotein Analysis
Rationale: Proper cell lysis is critical for preserving the phosphorylation state of proteins. Lysis buffers should contain phosphatase and protease inhibitors to prevent dephosphorylation and degradation.[14][15][16][17] A modified RIPA buffer is often a good starting point.[18]
Lysis Buffer Recipe (Modified RIPA):
-
50 mM Tris-HCl, pH 7.4
-
150 mM NaCl
-
1% NP-40
-
0.5% Sodium Deoxycholate
-
0.1% SDS
-
1 mM EDTA
-
Freshly add before use:
-
Protease Inhibitor Cocktail
-
Phosphatase Inhibitor Cocktail (containing sodium fluoride, sodium pyrophosphate, and sodium orthovanadate)[14]
-
Protocol:
-
Place the cell culture dish on ice and add an appropriate volume of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new tube.
Section 1.3: Protein Quantification
Rationale: Accurate protein quantification is essential for ensuring equal loading of samples onto the gel, which is a prerequisite for reliable quantitative analysis.[5][19] The Bicinchoninic Acid (BCA) assay is a widely used method for this purpose.[20][21][22]
Protocol (Microplate):
-
Prepare a series of Bovine Serum Albumin (BSA) standards (e.g., 0 to 2 mg/mL).[21]
-
Prepare the BCA working reagent by mixing Reagent A and Reagent B according to the manufacturer's instructions (typically 50:1).[22]
-
Pipette 10-25 µL of each standard and unknown sample into a 96-well plate in duplicate.[20]
-
Add 200 µL of the BCA working reagent to each well.[20]
-
Incubate the plate at 37°C for 30 minutes.[20]
-
Measure the absorbance at 562 nm using a microplate reader.[20][21]
-
Generate a standard curve and determine the protein concentration of the unknown samples.[22]
Section 1.4: SDS-PAGE
Rationale: SDS-PAGE separates proteins based on their molecular weight.[7][8] The percentage of acrylamide in the gel should be chosen based on the size of the target proteins.[23]
Protocol:
-
Prepare samples by mixing the protein lysate with Laemmli sample buffer and heating at 95-100°C for 5 minutes to denature the proteins.[7][24]
-
Load equal amounts of protein (e.g., 20-30 µg) and a molecular weight marker into the wells of a polyacrylamide gel.[24]
-
Run the gel in 1X running buffer at a constant voltage until the dye front reaches the bottom of the gel.[23][24]
| Gel Percentage | Protein Size Range |
| 7.5% | 40 - 200 kDa |
| 10% | 20 - 150 kDa |
| 12% | 10 - 100 kDa |
| 4-20% Gradient | 10 - 200 kDa |
Section 1.5: Protein Transfer
Rationale: This step transfers the separated proteins from the gel to a membrane for immunodetection. Both wet and semi-dry transfer methods are effective.[4][10] PVDF membranes are robust and have a high protein binding capacity.[9]
Protocol (Wet Transfer):
-
Equilibrate the gel, PVDF membrane (pre-wetted in methanol), and filter papers in transfer buffer.[4]
-
Assemble the transfer "sandwich" in the correct orientation (cathode -> sponge -> filter paper -> gel -> membrane -> filter paper -> sponge -> anode).
-
Perform the transfer at 100V for 60-90 minutes at 4°C.[4] Transfer times may need optimization based on protein size.[10][25]
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm successful transfer.[4]
Section 1.6: Immunodetection
Rationale: This multi-step process uses antibodies to specifically detect the target protein. Blocking is crucial to prevent non-specific antibody binding.[26][27] For phosphoprotein detection, BSA is the preferred blocking agent over milk, as milk contains phosphoproteins that can increase background.
Protocol:
-
Blocking: Incubate the membrane in a blocking buffer (e.g., 5% BSA in Tris-buffered saline with 0.1% Tween 20 - TBST) for 1 hour at room temperature.[27][28]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[28][29]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[28]
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[28][30]
-
Washing: Repeat the washing step as described above.[28]
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.[6][11][12][13] This reaction produces light that can be captured by an imaging system.[12]
Section 1.7: Data Analysis
Rationale: Densitometry is used to quantify the intensity of the Western blot bands.[31][32][33] To account for loading variations, the intensity of the target protein band should be normalized to a loading control (e.g., β-actin, GAPDH, or total protein).[19][31] For phosphoproteins, it is best to normalize the phosphorylated protein signal to the total protein signal.[31]
Protocol:
-
Acquire a digital image of the blot using a chemiluminescence imaging system.
-
Use image analysis software (e.g., ImageJ) to measure the intensity of each band.[31]
-
Subtract the background from each band's intensity.
-
Normalize the data:
-
For total protein expression: (Target Protein Intensity) / (Loading Control Intensity)
-
For protein phosphorylation: (Phospho-Protein Intensity) / (Total Protein Intensity)
-
-
Express the results as a fold change relative to the control group.
Part 2: Investigating Key Signaling Pathways
The following diagrams illustrate the core components of signaling pathways that may be affected by DIT. Western blot analysis should target the activation (phosphorylation) of key kinases within these cascades.
MAPK/ERK Pathway
Caption: MAPK/ERK signaling pathway with suggested antibody targets.
PI3K/Akt Pathway
Caption: PI3K/Akt signaling pathway with suggested antibody targets.
AMPK Pathway
Caption: AMPK signaling pathway with suggested antibody targets.
Part 3: Data Presentation and Interpretation
Quantitative data from densitometry analysis should be presented clearly, for instance, in a tabular format, and accompanied by representative Western blot images.
Table 1: Hypothetical Densitometry Data for p-ERK1/2 Activation
| Treatment | p-ERK1/2 Intensity (Normalized) | Fold Change vs. Control |
| Control (Vehicle) | 1.00 ± 0.12 | 1.0 |
| DIT (1 µM) | 1.85 ± 0.21 | 1.85 |
| DIT (10 µM) | 2.98 ± 0.35 | 2.98 |
| DIT (50 µM) | 3.54 ± 0.40 | 3.54 |
Data are presented as mean ± standard deviation (n=3).
Interpretation: In this hypothetical example, DIT treatment leads to a dose-dependent increase in the phosphorylation of ERK1/2, suggesting activation of the MAPK/ERK signaling pathway.
Conclusion
This application note provides a robust and detailed framework for utilizing Western blot analysis to investigate the effects of this compound on key cellular signaling pathways. By adhering to these protocols and principles of scientific integrity, researchers can generate reliable and quantifiable data, contributing to a deeper understanding of the molecular mechanisms of this thyroid hormone metabolite. Careful optimization of experimental conditions, particularly antibody concentrations and incubation times, is crucial for success.[29][34][35]
References
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BCA (Bicinchoninic Acid) Protein Assay. Bio-protocol. [Link]
-
Western Blot Blocking Buffers. Biocompare. [Link]
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Clarity and Clarity Max ECL Western Blotting Substrates. Bio-Rad. [Link]
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Methods and Tips for Western Blot Protein Transfer. Biocompare. [Link]
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Western Blot Blocking Buffer Optimization. Boster Bio. [Link]
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Protein Quantification: BCA Assay. QB3 Berkeley. [Link]
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Best Blocking Buffer Selection for ELISA & Western Blot. G-Biosciences. [Link]
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3,5-Diiodothyronine. Wikipedia. [Link]
-
Enhanced Chemiluminescence (ECL) WB Substrate Guide. Boster Bio. [Link]
-
Bicinchoninic Acid (BCA) Protein Assay. G-Biosciences. [Link]
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Pierce BCA Protein Assay Protocol. University of Washington. [Link]
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3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. PubMed Central. [Link]
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Transfer Conditions. Bio-Rad. [Link]
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SDS-PAGE Protocol. Rockland. [Link]
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SDS-PAGE of protein. NPTEL. [Link]
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A Defined Methodology for Reliable Quantification of Western Blot Data. PubMed Central. [Link]
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The principle and method of polyacrylamide gel electrophoresis (SDS-PAGE). MBL. [Link]
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Densitometry. Azure Biosystems. [Link]
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SDS-PAGE for protein electrophoresis. iGEM. [Link]
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How to Interpret a Western Blot: The basics. LabXchange. [Link]
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What is the optimal incubation time for primary and secondary antibodies in western blot? ResearchGate. [Link]
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AMPK alpha Antibody. Affinity Biosciences. [Link]
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What is the best cell lysis buffer for preserving phospho-Akt levels in MEFs? ResearchGate. [Link]
-
Streamline Your Western Blots. Bitesize Bio. [Link]
-
Which cell lysis buffer recipe is best for phosphorylated proteins ? ResearchGate. [Link]
-
3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart. PubMed Central. [Link]
-
3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology. [Link]
-
Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues in Wistar rats. Journal of Endocrinology. [Link]
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Troubleshooting & Optimization
Addressing experimental variability in 3,5-Diiodo-D-thyronine research
Welcome to the technical support center for 3,5-Diiodo-D-thyronine (DIT) research. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this thyroid hormone metabolite. Experimental variability can mask true biological effects; this resource provides in-depth troubleshooting, validated protocols, and answers to frequently asked questions to ensure the integrity and reproducibility of your results.
Section 1: Foundational Knowledge & Core Principles
Before delving into specific protocols, it is crucial to understand the inherent properties of DIT that contribute to experimental variability. As an iodothyronine, DIT shares characteristics with other thyroid hormones like T3 and T4, including sensitivity to degradation.
Q1: What is this compound and why is experimental variability a significant concern?
This compound (DIT), also referred to as 3,5-T2 in the literature (though most studies focus on the L-isomer), is an endogenous metabolite of thyroid hormones.[1] It is recognized for its biological activities, particularly in modulating energy metabolism, often through mechanisms independent of the classical nuclear thyroid hormone receptors (THRs).[1]
Experimental variability is a major concern for several reasons:
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Chemical Instability: The di-iodinated phenolic ring is susceptible to oxidation and deiodination, especially when exposed to light, high pH, and certain solvents. This degradation can lead to a lower effective concentration of the active compound in your experiment than intended.
-
Low Solubility: Like other thyronines, DIT has poor solubility in aqueous solutions. Improper dissolution can lead to inaccurate concentrations and precipitation of the compound in your experimental media.
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Biological Complexity: DIT can exert rapid, non-genomic effects, often targeting mitochondria.[1] These effects can be subtle and easily obscured by inconsistencies in dosing, timing, and cell handling.
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Analytical Challenges: Accurately quantifying endogenous or administered DIT is difficult, requiring sensitive methods like mass spectrometry.[1] This underscores the importance of starting with a precisely prepared and validated compound.
The following diagram illustrates the key factors that can compromise the stability of your DIT compound, leading to experimental variability.
Caption: Factors contributing to DIT degradation.
Section 2: Compound Handling, Storage, and Solution Preparation
This section provides validated, step-by-step protocols for handling DIT to minimize degradation and ensure accurate, reproducible dosing.
Q2: How should I properly store and handle solid DIT powder?
Proper storage of the lyophilized powder is the first line of defense against degradation.
-
Storage Temperature: Store the solid compound at -20°C immediately upon receipt.[2][3]
-
Light Protection: DIT is light-sensitive. Store the vial in the dark, for example, by keeping it in its original box or wrapping it in aluminum foil.[2]
-
Inert Atmosphere: For long-term storage, keeping the compound under a desiccant is recommended to prevent moisture absorption.[2]
-
Handling: Before opening the vial, allow it to equilibrate to room temperature for at least 15-20 minutes. This prevents condensation from forming inside the vial, which can compromise the stability of the powder.
Q3: What is the best way to prepare a stock solution of DIT for in vitro experiments?
Due to its poor aqueous solubility, a multi-step process is required to prepare a usable stock solution. The most common and reliable method involves using an organic solvent.
Principle of the Protocol: This protocol leverages the high solubility of iodothyronines in Dimethyl Sulfoxide (DMSO) to create a concentrated primary stock. This stock can then be diluted into aqueous buffers or cell culture media for the final working concentration. The key is to minimize the final concentration of DMSO to avoid solvent-induced cellular toxicity (typically ≤0.1%).
Validated Protocol: Preparing a 10 mM DIT Stock Solution in DMSO
Materials:
-
This compound (MW: 525.08 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated precision balance and sterile weighing tools
Procedure:
-
Preparation: Perform all steps in a sterile environment (e.g., a laminar flow hood). Allow the DIT vial to warm to room temperature before opening.
-
Weighing: Carefully weigh out the desired amount of DIT powder. For example, to make 1 mL of a 10 mM stock, weigh 5.25 mg of DIT.
-
Dissolution: Add the appropriate volume of DMSO to the powder. Using the example above, add 1 mL of DMSO to the 5.25 mg of DIT.
-
Solubilization: Vortex gently or sonicate briefly until the powder is completely dissolved. The solution should be clear. If particulates remain, continue gentle mixing. Do not heat.
-
Aliquoting & Storage:
-
Dispense the stock solution into small, single-use aliquots in amber or foil-wrapped sterile tubes. This is critical to avoid repeated freeze-thaw cycles.
-
Store the DMSO stock aliquots at -20°C. Under these conditions, the stock is stable for several months.[2]
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Data Summary: DIT Solubility
| Solvent | Approximate Solubility | Reference / Note |
| DMSO | ~30 mg/mL | Based on data for structurally similar 3,3'-Diiodo-L-thyronine.[4] |
| DMF (Dimethylformamide) | ~0.25 mg/mL | Based on data for structurally similar T3.[5] |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble / Insoluble | Direct dissolution is not recommended.[4][5] |
| 0.04 M NaOH | Soluble | Used for in vivo preparations, but high pH may affect stability and is not ideal for cell culture.[2] |
Q4: I've prepared my DMSO stock. How do I make my final working solution in cell culture media?
This is a critical step where precipitation can occur if not done correctly.
Principle of the Protocol: The key is to perform a serial dilution, adding the concentrated DMSO stock to a larger volume of aqueous media while vortexing to ensure rapid dispersion. This prevents the compound from immediately crashing out of solution.
Validated Protocol: Preparing a Working Solution
-
Thaw Stock: Thaw a single aliquot of your DIT DMSO stock at room temperature, protected from light.
-
Intermediate Dilution (Optional but Recommended): For very low final concentrations, it is best to make an intermediate dilution in pure, sterile media or PBS.
-
Final Dilution:
-
Dispense the required volume of your cell culture medium into a sterile tube.
-
While gently vortexing or swirling the medium, add the small volume of DIT stock solution drop-by-drop.
-
Crucially, add the concentrated stock to the media, not the other way around.
-
-
Final Checks & Use:
The following workflow diagram summarizes the entire preparation and validation process.
Caption: Validated workflow for preparing DIT solutions.
Section 3: Troubleshooting Guide & FAQs
This section addresses common issues encountered during DIT experiments in a direct question-and-answer format.
Experimental Troubleshooting
| Observed Problem | Potential Cause(s) | Recommended Solution & Rationale |
| No biological effect, or weaker effect than expected. | 1. Compound Degradation: Stock solution was repeatedly freeze-thawed, exposed to light, or working solution was not fresh. 2. Precipitation: DIT crashed out of solution during dilution into aqueous media. 3. Inaccurate Concentration: Error in weighing or initial stock preparation. | 1. Prepare fresh working solutions for every experiment from a new, single-use stock aliquot. Protect all solutions from light. 2. Re-prepare the working solution , ensuring you add the DMSO stock slowly to a larger volume of vortexing media. Visually confirm clarity. 3. Validate your stock concentration. If you have access to LC-MS, this is the gold standard. Alternatively, re-prepare the stock with meticulous care. |
| High variability between replicate wells/plates. | 1. Inconsistent Dosing: Poor mixing of the final working solution, leading to a concentration gradient. 2. Edge Effects: Cells in the outer wells of a microplate are behaving differently due to evaporation. 3. Cellular Health: Inconsistent cell density or passage number. | 1. Thoroughly but gently mix the final working solution before adding it to cells. 2. Avoid using the outermost wells of the plate for experimental conditions. Fill them with sterile PBS or media to create a humidity barrier. 3. Standardize your cell culture. Use cells within a consistent, low passage number range and ensure a uniform seeding density across all wells. |
| Unexpected cell toxicity or off-target effects. | 1. High DMSO Concentration: Final DMSO concentration in the media is >0.1%. 2. Compound Impurity: The starting DIT powder may contain impurities. | 1. Calculate and verify your final DMSO concentration. Always include a "vehicle control" (media + same final % of DMSO without DIT) to differentiate between compound effects and solvent toxicity. 2. Source high-purity DIT (≥98%). Check the certificate of analysis from your supplier. |
Frequently Asked Questions (FAQs)
-
Q: Can I dissolve DIT directly in ethanol instead of DMSO?
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A: While some thyroid hormones have limited solubility in ethanol/HCl mixtures, DMSO is a much more robust and reliable solvent for creating high-concentration stocks of di-iodinated thyronines.[4] Using ethanol may require pH adjustment and carries a higher risk of precipitation upon dilution.
-
-
Q: How long is a DIT working solution in my cell culture media stable?
-
Q: My DIT powder has changed color from off-white to yellowish-brown. Can I still use it?
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A: A significant color change is a visual indicator of potential degradation or oxidation. It is strongly recommended to discard the powder and use a fresh vial to ensure the integrity of your experiments.
-
-
Q: Do I need to use charcoal-stripped serum in my cell culture media?
-
A: Yes, this is highly recommended. Standard fetal bovine serum (FBS) contains endogenous thyroid hormones which can bind to receptors and transporters, creating high background noise and confounding your results. Using charcoal-stripped FBS removes these endogenous hormones, providing a cleaner system to study the specific effects of DIT.
-
References
-
Goglia, F., et al. (2018). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology, 9, 695. [Link]
-
Favresse, J., et al. (2018). Interferences With Thyroid Function Immunoassays: Clinical Implications and Detection Algorithm. Endocrine Reviews, 39(5), 830–850. [Link]
-
Wikipedia. (n.d.). Iodothyronine deiodinase. [Link]
-
Klebanoff, S. J., & Green, W. L. (1973). Degradation of thyroid hormones by phagocytosing human leukocytes. The Journal of Clinical Investigation, 52(1), 60–72. [Link]
-
Chernoff, E. A. G. (2022). Answer to "How to make stock Triiodo-L_Thyronine (T3) for culturing SUM102PT cells?". ResearchGate. [Link]
Sources
- 1. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.stemcell.com [cdn.stemcell.com]
- 3. caymanchem.com [caymanchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Stability and Handling of 3,5-Diiodo-D-thyronine in Cell Culture Media
This technical support guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice on the stability of 3,5-Diiodo-D-thyronine (T2) in various cell culture media. This guide offers a comprehensive question-and-answer format to directly address common issues encountered during experimental workflows.
Introduction
This compound (T2) is a biologically active metabolite of thyroid hormones that has garnered significant interest for its roles in energy metabolism and potential therapeutic applications.[1][2][3] Successful in vitro studies using T2 are critically dependent on its stability and consistent bioavailability in cell culture media. However, the inherent chemical nature of iodothyronines and the complex composition of culture media present unique challenges. This guide provides expert insights and practical solutions to ensure the integrity of your T2 experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in my cell culture experiments?
A1: The stability of T2 in cell culture can be influenced by a combination of chemical and biological factors. These include:
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pH of the medium: T2's solubility is pH-dependent.
-
Light exposure: Iodinated compounds can be susceptible to photodegradation.
-
Presence of oxidizing agents: Components of the medium or cellular metabolic byproducts can lead to oxidative degradation.
-
Enzymatic degradation: If working with cell cultures, cellular enzymes such as deiodinases can metabolize T2.
-
Adsorption to plastics: Hydrophobic compounds like T2 can adsorb to plastic surfaces of culture vessels and tubing.
-
Interactions with media components: Certain components in the media, such as serum proteins or additives like phenol red, can interact with T2.
Q2: How should I prepare a stock solution of this compound for cell culture use?
A2: Due to its poor aqueous solubility, a multi-step dissolution process is recommended. A common procedure, adapted from protocols for the related thyroid hormone T3, is as follows:
-
Dissolve the powdered T2 in a small volume of 0.1 N NaOH to ensure complete solubilization.
-
Immediately dilute this alkaline solution with your desired cell culture medium or a buffered solution (e.g., PBS) to the final stock concentration.
-
Sterile-filter the final stock solution through a 0.22 µm filter.
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or lower, protected from light.
It is crucial to neutralize the pH of the final working solution to avoid shocking the cells with an alkaline pH.[4][5]
Q3: Can I dissolve this compound directly in DMSO?
A3: While some suppliers indicate solubility in organic solvents like DMSO and DMF, it's important to be cautious.[6][7] DMSO can be toxic to some cell lines, even at low concentrations. If you choose to use DMSO, prepare a high-concentration stock and dilute it significantly in your culture medium to keep the final DMSO concentration well below 0.1%. Always perform a vehicle control experiment to assess the effect of DMSO on your cells.
Q4: For how long is this compound stable in my prepared culture medium at 37°C?
A4: There is limited direct data on the stability of T2 in specific cell culture media over extended periods at 37°C. However, based on the stability of other thyroid hormones, it is advisable to prepare fresh T2-containing media for each experiment or, at most, for use within 24 hours. The complex and dynamic environment of a cell culture incubator (with fluctuating CO2 levels, cellular metabolism, and the presence of serum) can accelerate degradation.
Q5: Does the presence of serum in the culture medium affect T2 stability and availability?
A5: Yes, serum contains proteins such as albumin that can bind to thyroid hormones and their analogs.[8] This binding can have a dual effect: it might protect T2 from degradation and non-specific adsorption, but it will also reduce the concentration of free, biologically active T2 available to the cells. When designing your experiments, consider whether you need to control for the free fraction of T2, which may involve using serum-free or reduced-serum media, or stripping the serum of endogenous hormones.
Troubleshooting Guide
Issue 1: Inconsistent or No Biological Effect Observed
If you are not observing the expected biological response to T2 treatment, consider the following potential causes and solutions:
-
Degradation of T2:
-
Cause: T2 may have degraded in the stock solution or in the working culture medium.
-
Solution: Prepare fresh stock solutions regularly and store them properly (aliquoted, at -20°C or -80°C, protected from light). Prepare T2-containing media immediately before use.
-
-
Incorrect Dosing:
-
Cause: The actual concentration of active T2 may be lower than calculated due to poor solubility, adsorption to plastics, or binding to serum proteins.
-
Solution: Verify the dissolution of your T2 powder. Consider using pre-treated, low-binding plasticware. If using serum, be aware that the free T2 concentration will be lower than the total concentration. It may be necessary to perform a dose-response curve to determine the optimal effective concentration in your specific experimental setup.
-
-
Cellular Metabolism of T2:
-
Cause: The cells you are using may express deiodinases that rapidly metabolize T2 into inactive forms.
-
Solution: If you suspect rapid metabolism, you can perform time-course experiments to see if the effect of T2 diminishes over time. For mechanistic studies, you could consider using inhibitors of deiodinases if they are not central to the pathway you are investigating.
-
Issue 2: High Variability Between Replicate Experiments
High variability can be a sign of inconsistent T2 stability or delivery.
-
Inconsistent Stock Solution:
-
Cause: Incomplete dissolution or precipitation of T2 in the stock solution can lead to variable concentrations in your experiments.
-
Solution: Ensure complete dissolution when preparing your stock solution. Briefly vortex before taking an aliquot for dilution into your media.
-
-
Photodegradation:
-
Cause: Exposure of T2-containing solutions to light can cause degradation.
-
Solution: Protect all T2 solutions from light by using amber tubes and wrapping media bottles in foil. Minimize light exposure during experimental manipulations.
-
-
Interaction with Media Components:
-
Cause: Phenol red, a common pH indicator in culture media, can interfere with iodination processes and has weak estrogenic effects.[9][10][11][12][13] Additionally, some media have inherent antioxidant properties that could interfere with experiments studying oxidative processes.[14]
-
Solution: For sensitive assays, consider using phenol red-free media to eliminate potential interference. Be aware of the antioxidant capacity of your chosen medium if you are studying redox-sensitive pathways.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol is adapted from established methods for other poorly soluble thyroid hormones.
Materials:
-
This compound powder
-
0.1 N NaOH, sterile-filtered
-
Sterile cell culture medium or PBS, pH 7.4
-
Sterile 0.22 µm syringe filter
-
Sterile, light-protected microcentrifuge tubes
Procedure:
-
Weigh out the required amount of T2 powder in a sterile microcentrifuge tube.
-
Add a minimal volume of 0.1 N NaOH to completely dissolve the powder. Gently vortex if necessary.
-
Immediately dilute the dissolved T2 with sterile cell culture medium or PBS to your desired final stock concentration (e.g., 1 mM).
-
Verify that the pH of the final stock solution is compatible with your cells (typically between 7.2 and 7.4). Adjust if necessary with sterile 0.1 N HCl.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the sterile stock solution into single-use, light-protected tubes.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
This protocol provides a framework for determining the stability of T2 in your specific experimental conditions using HPLC-MS.
Materials:
-
T2-spiked cell culture medium (with and without serum, as required)
-
Control cell culture medium (no T2)
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
-
Appropriate solvents for extraction and mobile phase (e.g., methanol, acetonitrile, formic acid)[15][16][17]
Procedure:
-
Prepare a batch of your experimental cell culture medium (e.g., DMEM with 10% FBS) and spike it with a known concentration of T2.
-
Dispense aliquots of the T2-containing medium into sterile tubes.
-
Place the tubes in a 37°C, 5% CO2 incubator.
-
At various time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one aliquot from the incubator and immediately freeze it at -80°C to halt any further degradation.
-
Once all time points are collected, perform a sample extraction. A liquid-liquid extraction with a solvent like methyl tert-butyl ether is a common method.[15]
-
Analyze the extracted samples by a validated HPLC-MS method to quantify the remaining T2 concentration at each time point.[16][17]
-
Plot the concentration of T2 versus time to determine its degradation kinetics in your specific medium and conditions.
Visualizations
Diagram 1: Factors Influencing this compound Stability in Cell Culture
Caption: A systematic workflow for troubleshooting inconsistent experimental results with T2.
References
-
Berthois, Y., et al. (1991). Phenol red: an inhibitor of thyroglobulin iodination in cultured porcine thyroid cells. Molecular and Cellular Endocrinology, 81(1-3), 195-203. Available at: [Link]
-
Richard, S., et al. (1998). Cell culture media are potent antioxidants that interfere during LDL oxidation experiments. Atherosclerosis, 138(2), 409-410. Available at: [Link]
-
Baudry, M., et al. (1978). [Binding of 3,3',5'-triiodo-L-thyronine (rT3) to human serum proteins]. Comptes Rendus Hebdomadaires des Seances de l'Academie des Sciences. Serie D: Sciences Naturelles, 286(18), 1323-1325. Available at: [Link]
-
Sabia, C., et al. (2019). 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart. Frontiers in Physiology, 10, 1332. Available at: [Link]
-
Ventura, M., et al. (2022). The protective role of nutritional antioxidants against oxidative stress in thyroid disorders. Antioxidants, 11(7), 1275. Available at: [Link]
-
PromoCell. (2025, January 28). Impact of phenol red in cell culture and solutions. Available at: [Link]
-
Aceves, C., et al. (2013). The Extrathyronine Actions of Iodine as Antioxidant, Apoptotic, and Differentiation Factor in Various Tissues. Thyroid, 23(8), 938-946. Available at: [Link]
-
Sklenářová, H., et al. (2009). Ion-trap mass spectrometry for determination of 3,5,3 '-triiodo-L-thyronine and 3,5,3 ',5 '-tetraiodo-L-thyronine in neonatal rat cardiomyocytes. Journal of Chromatography B, 877(24), 2555-2560. Available at: [Link]
-
Goglia, F. (2015). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology, 5, 227. Available at: [Link]
-
Defined Bioscience. (2024, August 25). The Impact of Phenol Red in Cell Culture and the Advantages of HiDef. Available at: [Link]
-
Napolitano, G., et al. (2023). Nrf2-Mediated Antioxidant Defense and Thyroid Hormone Signaling: A Focus on Cardioprotective Effects. International Journal of Molecular Sciences, 24(11), 9497. Available at: [Link]
-
Piras, C., et al. (2023). Antioxidant Defense Capacity Is Reduced in Thyroid Stem/Precursor Cells Compared to Differentiated Thyrocytes. Antioxidants, 12(7), 1431. Available at: [Link]
-
Jomova, K., et al. (2021). Effect of phenol red on cell cultures. Songklanakarin Journal of Science and Technology, 43(1), 1-6. Available at: [Link]
-
Jonas, W., et al. (2015). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology, 156(1), 389–399. Available at: [Link]
-
Sabia, C., et al. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology, 10, 89. Available at: [Link]
-
Lorenzini, L., et al. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. ResearchGate. Available at: [Link]
-
Padron, A. S., et al. (2014). Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues. Journal of Endocrinology, 221(3), 415-427. Available at: [Link]
-
Sabia, C., et al. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology, 10, 89. Available at: [Link]
-
Mullur, R., et al. (2017). 3,5-Diiodo-L-Thyronine (T2) in Dietary Supplements: What Are the Physiological Effects?. Thyroid, 27(6), 742-745. Available at: [Link]
-
Goglia, F. (2014). The effects of 3,5-diiodothyronine on energy balance. Frontiers in Physiology, 5, 528. Available at: [Link]
-
Lombardi, A., et al. (2017). Direct and rapid effects of 3,5-diiodo-L-thyronine (T2). Molecular and Cellular Endocrinology, 458, 121-126. Available at: [Link]
-
Senese, R., et al. (2018). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology, 9, 734. Available at: [Link]
Sources
- 1. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effects of 3,5-diiodothyronine on energy balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism [frontiersin.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. selleckchem.com [selleckchem.com]
- 7. 3,5-Diiodo-L-thyronine | CAS 1041-01-6 | Cayman Chemical | Biomol.com [biomol.com]
- 8. [Binding of 3,3',5'-triiodo-L-thyronine (rT3) to human serum proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Phenol red: an inhibitor of thyroglobulin iodination in cultured porcine thyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promocell.com [promocell.com]
- 11. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]
- 12. definedbioscience.com [definedbioscience.com]
- 13. he01.tci-thaijo.org [he01.tci-thaijo.org]
- 14. Cell culture media are potent antioxidants that interfere during LDL oxidation experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Signal-to-Noise in HPLC-MS/MS Detection of 3,5-Diiodo-D-thyronine
Welcome to the technical support center for the HPLC-MS/MS detection of 3,5-Diiodo-D-thyronine (T2). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues leading to low signal-to-noise ratios in their analytical workflow. As a Senior Application Scientist, this guide synthesizes technical expertise with field-proven insights to ensure the integrity and robustness of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My signal for this compound is very low or non-existent. Where should I start troubleshooting?
A low or absent signal for this compound can originate from multiple points in your analytical workflow. A systematic approach is crucial to pinpoint the issue efficiently. Begin by performing a system suitability test (SST) to confirm that your LC-MS/MS system is performing within the expected parameters.[1][2] If the SST fails, it indicates a problem with the instrument itself. If the SST passes, the issue likely lies with your sample preparation or method parameters.
Here is a logical workflow to diagnose the problem:
Caption: Initial troubleshooting workflow for low T2 signal.
Section 1: System & Instrument Performance
Q1: My system suitability test (SST) failed. What are the common instrument-related causes for low signal?
A failed SST points to a problem with the HPLC, the mass spectrometer, or the interface between them.[3][4] Here’s a breakdown of potential culprits:
-
Contamination: The most frequent cause of poor MS performance is contamination.[5][6] This can manifest as high background noise, which in turn reduces the signal-to-noise ratio.[7] Check for contamination in your mobile phases, solvents, tubing, and especially the atmospheric-pressure ionization (API) source.[5][8]
-
Mass Spectrometer Calibration: An out-of-date or incorrect mass calibration will lead to the instrument not detecting your ions of interest correctly.[9][10]
-
Ion Source Issues: An unstable electrospray can lead to a fluctuating or weak signal.[9][10] Ensure the spray needle is correctly positioned and free of blockages. The source temperature and gas flows should also be optimized for this compound.[11]
-
Detector Failure: While less common, the mass spectrometer's detector can lose sensitivity over time.
Q2: How can I systematically check for and resolve contamination in my LC-MS/MS system?
A methodical approach is key to identifying the source of contamination.[5][8]
Caption: Workflow for identifying contamination sources.
Protocol for System Clean-up:
-
Mobile Phase & Solvents: Always use high-purity, LC-MS grade solvents and additives.[8] Prepare fresh mobile phases daily.
-
API Source Cleaning: The API source is a common site for contamination buildup.[5] Disassemble and clean the source components according to the manufacturer's guidelines. Sonicating the metal parts in a suitable solvent can be effective.[5]
-
Tubing: Replace any PEEK tubing that is suspected to be contaminated.[5]
Section 2: Sample Preparation
Q3: I suspect my sample preparation is the issue. What are the best practices for extracting this compound from biological matrices?
Effective sample preparation is critical for removing interfering substances that can cause ion suppression and lead to a low signal-to-noise ratio.[12][13][14][15] The choice of technique depends on the complexity of your sample matrix.
| Sample Preparation Technique | Principle | Pros | Cons |
| Protein Precipitation | Proteins are precipitated out of the sample using an organic solvent (e.g., acetonitrile) or an acid.[16] | Simple and fast. | May not remove other interfering substances like phospholipids.[16] |
| Liquid-Liquid Extraction (LLE) | Analytes are partitioned between two immiscible liquid phases.[12][16][17] | Can provide a cleaner extract than protein precipitation. | Can be more time-consuming and require larger solvent volumes. |
| Solid-Phase Extraction (SPE) | Analytes are retained on a solid sorbent while interferences are washed away.[18] | Provides a very clean extract, reducing matrix effects. | More complex method development and can be more expensive. |
A combination of these techniques, such as protein precipitation followed by SPE, can provide a very clean sample for analysis.[18]
Step-by-Step Protocol for Liquid-Liquid Extraction of this compound:
This protocol is adapted from a validated method for the analysis of thyroid hormones in cell culture media.[12][17]
-
To 1 mL of your sample, add an appropriate internal standard.
-
Perform two subsequent extractions with 1 mL of a freshly prepared 30/70 (v/v) solution of 2-propanol and tert-butyl methyl ether (TBME).
-
Combine the upper organic phases.
-
Evaporate the combined organic phase to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase composition (e.g., 50/50 methanol/water with 0.1% formic acid).[12][17]
-
Vortex the reconstituted sample and centrifuge to pellet any insoluble material before transferring to an autosampler vial.
Q4: What are matrix effects and how can I determine if they are affecting my this compound signal?
Matrix effects are the alteration of ionization efficiency by co-eluting compounds from the sample matrix.[19][20][21][22] This can lead to either ion suppression (most common) or enhancement, both of which compromise the accuracy and precision of your results.[23][24][25]
To quantitatively assess matrix effects, a post-extraction spike experiment is the gold standard.[22]
Protocol for Assessing Matrix Effects:
-
Prepare three sets of samples:
-
Set A: A neat solution of this compound in the final reconstitution solvent.
-
Set B: Blank matrix that has been subjected to your entire sample preparation procedure, with this compound spiked in after extraction.
-
Set C: Your actual sample, prepared using your standard procedure.
-
-
Analyze all three sets by LC-MS/MS.
-
Calculate the matrix effect using the following formula:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[19]
Section 3: Method Parameters
Q5: How can I optimize my HPLC method for better separation and signal intensity of this compound?
A well-optimized chromatographic method is essential for separating this compound from potential interferences and ensuring a stable baseline.
| Parameter | Recommendation | Rationale |
| Column Chemistry | A C18 or C8 reversed-phase column is typically suitable.[26][27][28] | Provides good retention for moderately polar compounds like 3,5-T2. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for positive mode ionization and helps with peak shape.[12][17] |
| Mobile Phase B | 0.1% Formic Acid in Methanol or Acetonitrile | Elutes the analyte from the reversed-phase column.[12][17] |
| Gradient Elution | Start with a low percentage of organic phase and ramp up to a high percentage.[29] | Allows for the elution of a wide range of compounds and can help separate 3,5-T2 from matrix components. |
| Flow Rate | Typically 0.2 - 0.5 mL/min for standard analytical columns. Lower flow rates can improve ionization efficiency. | Slower flow rates can lead to better desolvation in the ESI source, enhancing signal.[11] |
Example Gradient Profile:
| Time (min) | % Mobile Phase B |
| 0.0 | 10 |
| 1.0 | 10 |
| 8.0 | 95 |
| 10.0 | 95 |
| 10.1 | 10 |
| 12.0 | 10 |
Q6: Which ionization mode and MRM transitions should I use for this compound?
Both positive and negative electrospray ionization (ESI) modes have been successfully used for the analysis of thyroid hormones.[12][17][30][31] Positive mode is often reported to have higher sensitivity for these compounds.[30]
Mass Spectrometry Parameters for this compound (Positive ESI):
| Parameter | Value | Rationale |
| Precursor Ion (Q1) | m/z 525.6 | [M+H]⁺ of this compound.[30] |
| Product Ion (Q3) | m/z 479.6 | Corresponds to the loss of the carboxyl group and ammonia.[30][32] |
| Dwell Time | 50-100 ms | Sufficient time to acquire enough data points across the chromatographic peak. |
| Collision Energy | Optimize experimentally | The optimal collision energy will depend on the specific instrument being used. |
It is always recommended to optimize the collision energy and other MS parameters for your specific instrument to achieve the best signal intensity.
References
-
Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Quantitative Analysis of Thyroid Hormone Metabolites in Cell Culture Samples Using LC-MS/MS. (2015). Neuroendocrinology. Retrieved from [Link]
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Controlling Contamination in LC/MS Systems. (n.d.). Waters. Retrieved from [Link]
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Performance metrics for evaluating system suitability in liquid chromatography—Mass spectrometry peptide mass mapping of protein therapeutics and monoclonal antibodies. (2018). National Institutes of Health. Retrieved from [Link]
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Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. (2014). National Institutes of Health. Retrieved from [Link]
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Notes on Troubleshooting LC/MS Contamination. (n.d.). University of Washington. Retrieved from [Link]
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Small Molecule System Suitability (Evaluation) Test for LC-MS/MS. (n.d.). LabRulez LCMS. Retrieved from [Link]
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ANALYSIS OF THYROID HORMONES IN SERUM BY LIQUID CHROMATOGRAPHY-TANDEM MASS SPECTROMETRY. (2011). National Institutes of Health. Retrieved from [Link]
-
Tandem mass spectrometry of deprotonated iodothyronines. (2007). ResearchGate. Retrieved from [Link]
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Importance of matrix effects in LC-MS/MS bioanalysis. (2018). Bioanalysis Zone. Retrieved from [Link]
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Ion suppression (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]
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Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research. Retrieved from [Link]
-
Understanding Ion Suppression in LC-MS Analysis. (n.d.). LinkedIn. Retrieved from [Link]
-
Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. (2019). National Institutes of Health. Retrieved from [Link]
-
Using System Suitability Tests to Create a Robust Clinical Mass Spectrometry Service. (2018). AACC. Retrieved from [Link]
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Ion Suppression: A Major Concern in Mass Spectrometry. (2007). LCGC International. Retrieved from [Link]
-
A study of ion suppression effects in electrospray ionization from mobile phase additives and solid-phase extracts. (2003). PubMed. Retrieved from [Link]
-
Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. (2004). PubMed. Retrieved from [Link]
-
System suitability in bioanalytical LC/MS/MS. (2005). ResearchGate. Retrieved from [Link]
-
Assessment of matrix effect in quantitative LC-MS bioanalysis. (2018). National Institutes of Health. Retrieved from [Link]
-
Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. (n.d.). Scitechnol. Retrieved from [Link]
-
Ion-trap mass spectrometry for determination of 3,5,3'-triiodo-L-thyronine and 3,5,3',5'-tetraiodo-L-thyronine in neonatal rat cardiomyocytes. (2010). PubMed. Retrieved from [Link]
-
Development of a validated HPLC method for the determination of iodotyrosines and iodothyronines in pharmaceuticals and biological samples using solid phase extraction. (2004). ResearchGate. Retrieved from [Link]
-
HPLC Troubleshooting: Why Signal-to-Noise Ratio Determines Limit of Detection. (2022). KNAUER. Retrieved from [Link]
-
Quality by design driven RP-HPLC method optimization for analysis of levothyroxine and liothyronine in bulk and tablet dosage form. (2025). Journal of Pharmaceutical Negative Results. Retrieved from [Link]
-
Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018). Agilent. Retrieved from [Link]
-
Mass Spectrometer (MS) troubleshooting guide. (2025). Alliance Bioversity International - CIAT. Retrieved from [Link]
-
Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. (2019). ResearchGate. Retrieved from [Link]
-
Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. (2019). Frontiers in Endocrinology. Retrieved from [Link]
-
The effects of 3,5-diiodothyronine on energy balance. (2015). National Institutes of Health. Retrieved from [Link]
-
Mass Spectrometer (MS) Troubleshooting Guide. (n.d.). CGSpace. Retrieved from [Link]
-
Development and validation of an LC-MS/MS methodology for the quantification of thyroid hormones in dko MCT8/OATP1C1 mouse brain. (2017). National Institutes of Health. Retrieved from [Link]
-
Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3'-diiodo-L-thyronine (3,3'-T2) in Human Serum: A Feasibility Study. (2019). PubMed. Retrieved from [Link]
-
LC–MS Sensitivity: Practical Strategies to Boost Your Signal and Lower Your Noise. (2018). LCGC. Retrieved from [Link]
-
Positive and Negative Mode in Mass Spectroscopy: LC-MS/MS Method. (n.d.). NorthEast BioLab. Retrieved from [Link]
-
Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
LCMS Troubleshooting: 14 Best Practices for Laboratories. (2025). ZefSci. Retrieved from [Link]
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Technical Support Center: Vehicle Selection for 3,5-Diiodo-D-thyronine (T2) Administration
Welcome to the technical support guide for the in vivo administration of 3,5-Diiodo-D-thyronine (T2). This document provides researchers, scientists, and drug development professionals with a comprehensive resource for selecting appropriate vehicles for subcutaneous (SC) and intraperitoneal (IP) injections of T2. Our goal is to provide not just protocols, but the scientific rationale behind them, ensuring experimental success and upholding the highest standards of animal welfare.
Understanding this compound (T2): The Foundation of Formulation
This compound (T2) is an endogenous, biologically active metabolite of thyroid hormones.[1] It has garnered significant interest for its ability to rapidly increase metabolic rate and exert beneficial effects on lipid metabolism, often without the significant thyromimetic side effects associated with T3 or T4 administration.[2][3]
A critical challenge in designing in vivo studies with T2 is its physicochemical nature. Key properties influencing vehicle selection include:
-
Poor Aqueous Solubility: T2 is poorly soluble in water and aqueous buffers like saline or Phosphate-Buffered Saline (PBS).[4] This is the primary hurdle that necessitates a carefully designed vehicle.
-
Lipophilicity: As a thyroid hormone analog, T2 is a lipophilic compound. This characteristic guides the choice of solvents and excipients.
-
Stability: While generally stable as a powder when stored at -20°C, its stability in various solution formulations should be considered, especially for long-term studies.[4] Aqueous solutions of similar compounds are not recommended for storage longer than one day.[5]
Core Principles of Vehicle Selection for Parenteral Injection
The ideal vehicle must solubilize the compound without compromising its activity, while also being non-toxic and well-tolerated by the animal model. For SC and IP routes, several factors are paramount.
| Parameter | SC Requirement | IP Requirement | Rationale & Causality |
| Sterility | Mandatory | Mandatory | Parenteral administration bypasses the body's primary physical barriers. Contamination can lead to severe infection, abscesses, or peritonitis, confounding experimental results and causing undue animal suffering. |
| pH | Near-physiological (7.3-7.45) | Near-physiological (7.3-7.45) | Solutions with a non-physiological pH can cause significant pain, tissue necrosis at the injection site (SC), and chemical peritonitis (IP). |
| Osmolality | Isotonic (280-310 mOsm/L) preferred | Isotonic preferred, slight hypertonicity tolerated | Isotonic solutions minimize cell lysis or crenation and reduce pain. While the peritoneal cavity is more tolerant of hypertonic solutions than subcutaneous tissue, significant deviations can still cause discomfort and inflammation.[6] |
| Toxicity | Must be non-toxic and non-irritating | Must be non-toxic and non-irritating | The vehicle itself should not elicit a biological response or cause adverse effects. Solvents like DMSO must be used in concentrations known to be safe for the chosen route.[7] |
FAQs: Quick Answers to Common Formulation Questions
Q: Can I dissolve T2 directly in saline or PBS for injection?
A: This is strongly discouraged. Due to the poor aqueous solubility of T2, you will likely be unable to achieve the desired concentration, and the undissolved compound can cause irritation and unpredictable absorption.[4]
Q: My T2 is for in vitro use and dissolved in 100% DMSO. Can I inject this stock directly?
A: Absolutely not. Undiluted DMSO is toxic and will cause severe irritation, tissue damage, and pain when injected subcutaneously or intraperitoneally.[7][8] It must be diluted to a safe concentration.
Q: What is the primary difference in vehicle tolerance between SC and IP injections?
A: The subcutaneous space is generally more sensitive to irritants, volume, and hypertonicity compared to the peritoneal cavity.[9][10] Absorption from an SC injection is typically slower and more sustained, while IP injection provides more rapid systemic exposure, though it is prone to misinjection into organs or fat pads.[11][12]
Q: How often can I inject my T2 formulation?
A: For SC routes, it is recommended to limit injections to a maximum of three per day, rotating sites to prevent irritation.[10][13] For IP routes, a maximum of two injections per day is advised.[13] Chronic daily injections require careful monitoring for adverse reactions.
Recommended Vehicle Formulations for T2
Given T2's lipophilicity, a co-solvent or emulsion-based system is necessary. The most common and straightforward approach involves using a minimal amount of an organic solvent to first dissolve the T2, followed by dilution in an aqueous carrier.
Primary Recommendation: DMSO & Saline Co-Solvent System
This is the most widely applicable method for initial studies. It balances solubilizing power with biological compatibility.
Protocol: Preparation of a 1 mg/mL T2 Stock Solution in 10% DMSO
-
Initial Solubilization: Weigh the required amount of T2 powder. In a sterile microcentrifuge tube, add pure, anhydrous DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Vortex thoroughly until the T2 is completely dissolved. Causality: Using a small volume of a powerful solvent like DMSO ensures the lipophilic T2 fully dissolves before being introduced to the aqueous phase, preventing precipitation.
-
Dilution: Draw up the required volume of the DMSO concentrate. In a separate sterile tube containing sterile, normal saline (0.9% NaCl), add the DMSO-T2 concentrate dropwise while vortexing to achieve the final desired T2 concentration and a final DMSO concentration of ≤10%.
-
Final Check: Inspect the final solution carefully for any signs of precipitation or cloudiness. If the solution is not clear, it may be necessary to slightly increase the final DMSO percentage (not to exceed 15% for IP or 10% for SC without specific justification) or consider an alternative vehicle.
-
Sterilization: If starting with non-sterile components, the final formulation should be sterilized by filtration through a 0.22 µm syringe filter.[13]
-
Pre-administration: Before injection, gently warm the solution to room or body temperature to minimize animal discomfort.
Alternative Vehicles for Consideration
| Vehicle Type | Composition Example | Suitability (SC/IP) | Pros | Cons |
| PEG-Based | 10% DMSO, 40% PEG300, 50% Saline | Both | Good for compounds with intermediate solubility; PEG is generally well-tolerated.[7] | Can be viscous; high concentrations of PEG can have physiological effects. |
| Oil-Based | T2 dissolved in sterile corn oil or sesame oil | SC preferred, IP possible | Provides sustained release, ideal for highly lipophilic compounds.[7] | Viscous, can be difficult to inject; not suitable for intravenous routes; requires specific handling. |
| Cyclodextrin | T2 complexed with Hydroxypropyl-β-cyclodextrin (HPβCD) in saline | Both | Significantly increases aqueous solubility of hydrophobic drugs.[7] | Requires specific formulation development; potential for nephrotoxicity at high doses. |
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Q: My T2 precipitated out of solution after I diluted my DMSO stock with saline. What went wrong?
A: This is a common issue known as "crashing out." The cause is typically a rapid change in solvent polarity that the compound cannot tolerate.
-
Solution 1 (Slower Dilution): Add the DMSO stock to the saline very slowly, drop-by-drop, while continuously and vigorously vortexing. This prevents localized areas of high concentration from forming and precipitating.
-
Solution 2 (Adjust Co-solvent Ratio): Your final DMSO concentration may be too low for the desired T2 concentration. Try reformulating with a slightly higher final DMSO percentage (e.g., increase from 5% to 8% or 10%). Remember to stay within safe limits for the injection route.
-
Solution 3 (Warm the Saline): Gently warming the saline before adding the DMSO stock can sometimes help maintain solubility.
Q: The animals are showing signs of pain (vocalization, flinching) during injection, or there is significant inflammation at the SC injection site later.
A: This points to an issue with the formulation's biocompatibility.
-
Check the pH: Ensure the final pH of your solution is near 7.4. Although saline is buffered, the addition of T2 (an amino acid derivative) or other excipients could alter it.
-
Check Osmolality: Your solution may be significantly hypertonic. This can be caused by high concentrations of the drug or excipients.[6] While difficult to measure without an osmometer, it is a key consideration.
-
Reduce DMSO Concentration: Even at "safe" levels, some animal strains can be sensitive to DMSO. Try to use the absolute lowest concentration of DMSO that maintains T2 solubility.
-
Injection Technique: Ensure you are not injecting into the muscle or dermis. For SC injections, lift the skin to form a "tent" and insert the needle into the space created.[14] Injecting slowly can also reduce discomfort.
Q: My results from IP injections are highly variable between animals.
A: High variability with IP injections often stems from inconsistent administration, a known drawback of this route.
-
Misinjection: Studies show a significant rate of misinjection where the substance is deposited into the gut, bladder, abdominal fat, or subcutaneous space instead of the peritoneal cavity.[11][12][15] This dramatically alters absorption and bioavailability.
-
Troubleshooting Technique: Ensure proper restraint and needle insertion in the lower right abdominal quadrant to avoid the cecum and bladder.[15] The angle of insertion should be about 30-40 degrees.
-
Consider Alternatives: If variability remains high, consider the SC route with an appropriate vehicle for more consistent, albeit slower, absorption. For critical applications requiring precise dosing, consider surgically implanted osmotic pumps.[16]
Q: There is leakage from the injection site after an SC injection.
A: This can be due to injection volume, technique, or needle size.
-
Reduce Volume: Ensure your injection volume is within the recommended guidelines (e.g., for mice, typically <10 mL/kg).[14][15] If a large volume is needed, split it between two sites.
-
Technique: After injecting, pause for a moment before withdrawing the needle to allow the fluid to disperse in the subcutaneous space. Some researchers suggest rotating the needle bevel downward during withdrawal to help close the puncture track.[17]
-
Needle Gauge: Use the smallest gauge needle appropriate for the viscosity of your solution (e.g., 25-27G for mice).[14]
Visualization of Workflows
Vehicle Selection Workflow
This diagram outlines the decision-making process for selecting a suitable vehicle for T2.
Caption: Troubleshooting common injection issues.
References
-
Goglia, F. (2014). The effects of 3,5-diiodothyronine on energy balance. Frontiers in Physiology, 5, 528. [Link]
-
Padron, A. S., Neto, R. A., Pantaleão, T. U., et al. (2014). Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues. Journal of Endocrinology, 221(3), 415–427. [Link]
-
UBC Animal Care Services. (n.d.). Intraperitoneal (IP) Injection in Rats and Mice SOP. The University of British Columbia. [Link]
-
McGill University. (2009). Substance Administration. Laboratory Animal Biethodology Workshop: Module 2 The Laboratory Mouse. [Link]
-
Jonas, W., Lietzow, J., Wohlgemuth, F., et al. (2015). 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice. Endocrinology, 156(1), 389–399. [Link]
-
Padron, A. S., Neto, R. A., Pantaleão, T. U., et al. (2014). Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues. Semantic Scholar. [Link]
-
Goglia, F. (2015). The effects of 3,5-diiodothyronine on energy balance. Frontiers in Physiology. [Link]
-
Wikipedia. (n.d.). 3,5-Diiodothyronine. [Link]
-
ResearchGate. (n.d.). Comparison of vehicles for rat (injection volume 1ml/kg) and mouse administration. [Link]
-
Sofia, R. D., Kubena, R. K., & Barry, H. 3rd. (1971). Comparison of four vehicles for intraperitoneal administration of -tetrahydrocannabinol. Journal of Pharmacy and Pharmacology, 23(11), 889–891. [Link]
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University of Wollongong. (n.d.). Position Statement on Intraperitoneal Injections in Rodents. [Link]
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Dovey, M., et al. (2017). Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis. Methods in Molecular Biology. [Link]
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ResearchGate. (2018). What vehicle should I use for subcutaneous administration in mice of a drug that is soluble in DMSO?[Link]
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Gaines Das, R., & North, D. (2007). Implications of experimental technique for analysis and interpretation of data from animal experiments: Outliers and increased variability resulting from failure of intraperitoneal injection procedures. Journal of Immunological Methods. [Link]
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UBC Animal Care Committee. (n.d.). Subcutaneous Injections in Adult Mice SOP. The University of British Columbia. [Link]
-
ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?[Link]
-
ResearchGate. (2017). How to avoid leakage after subcutaneous injection in mice?[Link]
-
UBC Animal Care Committee. (n.d.). Subcutaneous Injections in Adult Rats SOP. The University of British Columbia. [Link]
-
Boston University. (2025). Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. [Link]
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Reddit. (2023). Need help with liquid backflow in subcutaneous injections. r/labrats. [Link]
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UBC Animal Care Committee. (n.d.). Intraperitoneal Injection in the Adult Mouse SOP. The University of British Columbia. [Link]
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Science.gov. (n.d.). daily intraperitoneal injection: Topics. [Link]
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Research Animal Training. (2020). Subcutaneous Injection in the Rat. [Link]
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Addgene. (2025). Common Injection Routes in Mice. [Link]
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Direction des services vétérinaires. (n.d.). Administration and injection of substances in mice. [Link]
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Far-zin, S., et al. (2022). New insight into the importance of formulation variables on parenteral growth hormone preparations: potential effect on the injection-site pain. Frontiers in Endocrinology. [Link]
-
ResearchGate. (2019). Is osmolality and pH important in subcutaneous injection solution?[Link]
-
Marx, J. O., et al. (2009). Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation. Journal of the American Association for Laboratory Animal Science. [Link]
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Technical Support Center: Controlling for Off-Target Effects of 3,5-Diiodo-D-thyronine in Cell-Based Assays
Welcome to the technical support center for researchers utilizing 3,5-Diiodo-D-thyronine (T2) in cell-based assays. This guide is designed to provide in-depth troubleshooting advice and experimental protocols to help you confidently distinguish on-target from off-target effects, ensuring the scientific integrity of your results.
Section 1: Frequently Asked Questions (FAQs)
Here we address common questions and concerns that arise when working with this compound in vitro.
Q1: What are the known primary targets and mechanisms of action of this compound (T2)?
A1: 3,5-Diiodo-L-thyronine (T2) is an endogenous metabolite of thyroid hormones.[1][2] Its primary mechanisms of action are complex and appear to involve both genomic and non-genomic pathways.
-
Thyroid Hormone Receptor (TR) Interaction: T2 is known to be an active thyroid hormone that can bind to thyroid hormone receptors (TRs), specifically showing agonistic effects at the TR-beta receptor.[3] This interaction can modulate gene expression, influencing processes like energy expenditure. However, its affinity for TRs is significantly lower than that of the more potent thyroid hormone, T3.[4]
-
Mitochondrial Effects: A significant body of evidence points to mitochondria as a primary target for T2. It can rapidly stimulate mitochondrial respiration and fatty acid oxidation.[1][5] One of its key non-genomic actions is as an allosteric regulator of cytochrome c oxidase (Complex IV) in the electron transport chain, where it increases activity by preventing ATP-mediated inhibition.[3][6]
-
Other Cellular Pathways: Research has also suggested that T2 can influence various other signaling pathways, including those involved in glucose metabolism, lipid metabolism, and insulin sensitivity.[1][5][7]
Q2: I'm observing a cellular phenotype after T2 treatment. How can I be sure it's not an off-target effect?
A2: This is a critical question in small molecule research.[8] Attributing an observed phenotype to a specific molecular target requires a multi-faceted validation approach. A single experiment is rarely sufficient. This guide provides detailed protocols for several key validation assays in Section 3, including:
-
Target Engagement Assays: To confirm direct binding of T2 to its putative target in the cellular environment.
-
Genetic Approaches: Such as knockdown-rescue experiments, to demonstrate that the phenotype is dependent on the presence of the target protein.
-
Use of Negative Controls: Employing structurally similar but biologically inactive analogs of T2.
Q3: What concentration of T2 should I use in my cell-based assays?
A3: The optimal concentration of T2 is highly dependent on the cell type and the specific biological question being investigated. It is crucial to perform a dose-response curve for your particular assay. Based on published literature, concentrations ranging from nanomolar to micromolar have been used.[4][5] For example, studies in cardiomyoblasts have used concentrations from 0.1 to 10 µM.[5]
Best Practice: Always start with a broad range of concentrations to determine the optimal dose for your specific cell line and endpoint. Be mindful that very high concentrations are more likely to induce off-target effects.
Q4: Are there known off-target effects of T2 that I should be aware of?
A4: While much of the literature focuses on the thyromimetic and mitochondrial effects of T2, any small molecule has the potential for off-target interactions, especially at higher concentrations. Potential off-target effects could include:
-
Interactions with other nuclear receptors due to structural similarities with other hormones.
-
Modulation of enzyme activities unrelated to its primary targets.
-
General cellular stress responses at high concentrations.
It is essential to experimentally validate that the observed effects are due to the intended mechanism of action.
Section 2: Troubleshooting Guide
This section provides solutions to common problems encountered during experiments with this compound.
| Problem | Possible Causes | Troubleshooting Steps |
| High Cell Death/Toxicity | 1. T2 concentration is too high. 2. Solvent toxicity (e.g., DMSO). 3. Off-target cytotoxic effects. | 1. Perform a dose-response curve to determine the EC50 and a non-toxic working concentration. 2. Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.1-0.5%). Run a solvent-only control. 3. Investigate markers of apoptosis or necrosis to understand the mechanism of cell death. |
| Inconsistent or Non-Reproducible Results | 1. Instability of T2 in solution. 2. Variability in cell culture conditions (passage number, confluency). 3. Inconsistent treatment times. | 1. Prepare fresh stock solutions of T2 regularly. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. 2. Standardize your cell culture protocol. Use cells within a defined passage number range and seed at a consistent density. 3. Use a precise timer for all treatment steps. |
| Observed Phenotype Does Not Align with Known T2 Mechanisms | 1. The phenotype is a novel on-target effect. 2. The phenotype is a result of an off-target interaction. 3. The phenotype is an artifact of the assay system. | 1. Proceed with rigorous validation experiments (see Section 3) to link the phenotype to a specific target. 2. Employ orthogonal assays to confirm the phenotype. 3. Use a structurally related, inactive analog as a negative control. If the inactive analog produces the same effect, it is likely an off-target or artifactual result. |
Section 3: Experimental Protocols for Target Validation
To ensure the scientific rigor of your findings, it is crucial to perform experiments that validate the on-target effects of this compound. Below are detailed protocols for key validation assays.
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a powerful method to assess the direct binding of a ligand (T2) to its target protein in a cellular context.[9][10][11][12][13] Ligand binding stabilizes the target protein, leading to a higher melting temperature. This change in thermal stability is then detected, typically by Western blot.
Experimental Workflow:
Caption: CETSA experimental workflow for target engagement.
Step-by-Step Methodology:
-
Cell Treatment: Culture your cells of interest to approximately 80% confluency. Treat the cells with the desired concentration of T2 or a vehicle control (e.g., DMSO) for a predetermined time.
-
Heating Step: Harvest the cells and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the aliquots at a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis and Fractionation: Lyse the cells by repeated freeze-thaw cycles. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the soluble target protein at each temperature point by Western blotting using a specific antibody.
-
Data Interpretation: Quantify the band intensities and plot them against the corresponding temperatures. A shift in the melting curve to a higher temperature in the T2-treated samples compared to the vehicle control indicates target engagement.
Protocol 2: Knockdown-Rescue Experiment
Principle: This genetic approach is a gold standard for confirming that a compound's effect is mediated through a specific target.[14][15][16][17][18] First, the target protein is depleted using RNA interference (e.g., shRNA or siRNA). Then, a version of the target protein that is resistant to the RNAi (due to silent mutations in the shRNA/siRNA binding site) is re-expressed. If the cellular phenotype induced by T2 is lost upon knockdown and restored upon re-expression of the resistant target, it strongly supports an on-target mechanism.
Logical Framework:
Caption: Logic of a knockdown-rescue experiment.
Step-by-Step Methodology:
-
Design and Validate Knockdown: Design and validate at least two independent shRNAs or siRNAs that efficiently deplete the target protein. Confirm knockdown efficiency by Western blot or qPCR.
-
Generate Rescue Construct: Create an expression vector for the target protein that contains silent mutations in the shRNA/siRNA binding site, making it resistant to knockdown.
-
Establish Cell Lines: Generate stable cell lines for:
-
Control (non-targeting shRNA)
-
Target Knockdown (shRNA against the target)
-
Knockdown-Rescue (co-expressing the shRNA and the resistant rescue construct)
-
-
Phenotypic Assay: Treat all three cell lines with T2 and assess the phenotype of interest.
-
Data Interpretation:
-
Control cells: Should exhibit the phenotype upon T2 treatment.
-
Knockdown cells: Should not exhibit the phenotype (or show a significantly reduced effect).
-
Rescue cells: The phenotype should be restored upon T2 treatment.
-
Protocol 3: Bioluminescence Resonance Energy Transfer (BRET) for Receptor Engagement
Principle: BRET is a powerful technique to monitor protein-protein interactions or conformational changes in real-time within living cells.[19][20][21][22][23] It can be adapted to measure T2 binding to its target receptor. The target is fused to a donor molecule (e.g., Renilla luciferase), and an interacting partner or a biosensor is fused to an acceptor molecule (e.g., YFP). Ligand binding induces a conformational change or interaction that brings the donor and acceptor into close proximity (<10 nm), allowing for energy transfer.
Step-by-Step Methodology:
-
Construct Design: Create expression vectors where the target protein is fused to a BRET donor (e.g., Renilla Luciferase, Rluc) and a relevant interacting protein or biosensor is fused to a BRET acceptor (e.g., Yellow Fluorescent Protein, YFP).
-
Cell Transfection: Co-transfect the donor and acceptor fusion constructs into your cells of interest.
-
BRET Assay:
-
Plate the transfected cells in a white, clear-bottom microplate.
-
Add the luciferase substrate (e.g., coelenterazine).
-
Measure the luminescence emission at two wavelengths simultaneously: one for the donor and one for the acceptor.
-
Add T2 at various concentrations and monitor the change in the BRET ratio over time.
-
-
Data Interpretation: An increase in the BRET ratio (acceptor emission / donor emission) upon addition of T2 indicates that T2 is binding to the target and inducing a conformational change or protein-protein interaction.
Section 4: Best Practices for Using this compound
Adhering to best practices for handling and using small molecules is essential for reproducibility.[8][24][25]
-
Purity and Identity: Always source T2 from a reputable vendor that provides a certificate of analysis confirming its purity and identity.[8]
-
Solubility: Ensure T2 is fully dissolved in the appropriate solvent (e.g., DMSO) before preparing your working solutions. Precipitated compound can lead to inaccurate concentrations.[8]
-
Storage: Store T2 powder and stock solutions as recommended by the manufacturer, typically desiccated and protected from light. Aliquot stock solutions to minimize freeze-thaw cycles.
-
Controls: Always include the following controls in your experiments:
-
Vehicle Control: Cells treated with the same concentration of solvent used to dissolve T2.
-
Positive Control: A known activator or inhibitor of the pathway you are studying.
-
Negative Control: A structurally similar but inactive analog of T2, if available.
-
By following these guidelines and employing rigorous validation strategies, you can confidently investigate the cellular effects of this compound and contribute high-quality, reproducible data to the scientific community.
References
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Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Available at: [Link]
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Ball, S. G., et al. (1997). 3,5-Diiodo-L-thyronine (T2) has selective thyromimetic effects in vivo and in vitro. Journal of Molecular Endocrinology. Available at: [Link]
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Coppola, M., et al. (2018). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Frontiers in Endocrinology. Available at: [Link]
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Jafari, R., et al. (2014). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. Annual Review of Pharmacology and Toxicology. Available at: [Link]
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Kamal, M. Z., & Varma, A. K. (2013). BRET Biosensor Analysis of Receptor Tyrosine Kinase Functionality. Frontiers in Endocrinology. Available at: [Link]
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Lanni, A., et al. (2014). The effects of 3,5-diiodothyronine on energy balance. Frontiers in Physiology. Available at: [Link]
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Martinez Molina, D., et al. (2013). Monitoring drug binding to protein targets in cells and tissues using the cellular thermal shift assay. Science. Available at: [Link]
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Massey, A. J. (2020). Cellular Thermal Shift Assay (CETSA). News-Medical.net. Available at: [Link]
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Pelossof, R., et al. (2022). A Single Transcript Knockdown-Replacement Strategy Employing 5' UTR Secondary Structures to Precisely Titrate Rescue Protein Translation. Frontiers in Genetics. Available at: [Link]
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Perron, A., et al. (2009). Investigating Protein-protein Interactions in Live Cells Using Bioluminescence Resonance Energy Transfer. Journal of Visualized Experiments. Available at: [Link]
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Rochira, A., et al. (2017). 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart. Frontiers in Physiology. Available at: [Link]
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Wikipedia contributors. (2023, December 1). 3,5-Diiodothyronine. Wikipedia. Available at: [Link]
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Zucchi, R., et al. (2019). Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. Frontiers in Endocrinology. Available at: [Link]
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Technical Support Center: Normalizing Gene Expression Data in Tissues Treated with 3,5-Diiodo-D-thyronine (T2)
Introduction: The Nuances of T2 in Gene Expression Studies
The unique metabolic actions of T2, particularly its influence on mitochondrial function, necessitate a carefully considered approach to experimental design and data analysis.[1][7][8] This guide is structured to address common challenges, from selecting appropriate reference genes to implementing robust normalization strategies for both quantitative real-time PCR (qPCR) and RNA-sequencing (RNA-seq) data.
Part 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions regarding T2 and its impact on gene expression analysis.
Q1: What is 3,5-Diiodo-D-thyronine (T2) and how does it affect gene expression?
A1: this compound (T2) is a naturally occurring iodothyronine that has demonstrated significant biological activity.[1] Unlike T3, which primarily acts through nuclear thyroid hormone receptors (THRs) to directly regulate gene transcription, T2 is thought to exert many of its effects through THR-independent mechanisms, with mitochondria being a key cellular target.[1][9] However, some THR-mediated actions have also been reported.[1] Its effects on gene expression can be tissue-specific and may not always mirror those of T3. For instance, T2 has been shown to modulate the expression of genes involved in hepatic lipid metabolism and mitochondrial biogenesis.[1][2][10]
Q2: Why is normalization of gene expression data particularly critical in T2 studies?
Q3: What are the primary methods for gene expression analysis in T2-treated tissues?
A3: The two most common methods are:
-
Quantitative Real-Time PCR (qPCR): Ideal for studying the expression of a small number of target genes with high sensitivity and specificity. Adherence to the Minimum Information for Publication of Quantitative Real-Time PCR Experiments (MIQE) guidelines is essential for reliable results.[4][5][11][12]
-
RNA-Sequencing (RNA-seq): A high-throughput method that allows for the analysis of the entire transcriptome, providing a global view of gene expression changes induced by T2. This is particularly useful for discovery-based research. Proper normalization of RNA-seq data is critical to adjust for variations in library size and gene length.[13][14]
Q4: Can I use commonly accepted reference genes like GAPDH or ACTB for my T2 experiments?
A4: Not without validation. While genes like GAPDH and ACTB are frequently used, their expression can be influenced by metabolic changes.[15][16] Since T2 significantly impacts metabolism, the stability of these traditional reference genes must be experimentally verified in your specific tissue and experimental conditions. Several studies have shown that commonly used reference genes can be unsuitable in different experimental contexts.[6][15]
Part 2: Troubleshooting Guide for qPCR Data Normalization
This section provides a step-by-step approach to selecting and validating reference genes for qPCR analysis in T2-treated tissues, a critical step for accurate data interpretation.
The Challenge: T2-Induced Metabolic Shifts and Reference Gene Stability
T2's metabolic effects can alter the expression of genes traditionally used for normalization. For instance, in tissues with high metabolic activity like the liver, T2 can influence pathways that may involve genes like GAPDH.[1][10] Therefore, a systematic approach to reference gene selection is not just recommended, it's essential.
Workflow for Reference Gene Validation
Caption: Workflow for reference gene selection and validation.
Step-by-Step Protocol for Reference Gene Validation
1. Candidate Reference Gene Selection:
-
Action: Do not default to GAPDH or ACTB. Instead, consult literature for validated reference genes in your tissue of interest, particularly in studies involving metabolic perturbations.[15][16][17] Utilize online tools like the RefGenes database to identify potential candidates based on large expression datasets.[18]
-
Rationale: Selecting candidates from diverse functional classes reduces the risk of co-regulation.
-
Recommended Candidates for Liver Studies (to be validated):
2. Experimental Validation:
-
Action: Extract high-quality RNA from your control and T2-treated tissue samples. Perform reverse transcription followed by qPCR for all candidate reference genes.
-
Rationale: It is crucial to test the stability of candidate genes under the specific conditions of your experiment. The MIQE guidelines stress the importance of reporting RNA quality and reverse transcription details.[4][11]
3. Stability Analysis:
-
Action: Use at least two different algorithms, such as geNorm, NormFinder, and BestKeeper, to analyze the expression stability of your candidate genes.[19][20][21] These tools use distinct statistical approaches to rank genes based on their stability.
-
Rationale: Using multiple algorithms provides a more robust assessment of gene stability and helps to avoid biases inherent in any single method.[21]
Table 1: Comparison of Reference Gene Stability Analysis Tools
| Tool | Principle | Output |
| geNorm | Calculates an M value based on the average pairwise variation between a gene and all other candidates. | Ranks genes by M value (lower is more stable) and suggests the optimal number of reference genes. |
| NormFinder | Uses a model-based approach to estimate both intra- and inter-group variation. | Provides a stability value for each gene (lower is more stable). |
| BestKeeper | Determines the most stable genes by calculating the standard deviation and coefficient of variation of the Cq values. | Ranks genes based on their variability. |
4. Normalization of Target Genes:
-
Action: Based on the stability analysis, select the top two or three most stable reference genes. Calculate a normalization factor using the geometric mean of the Cq values of these selected genes. Use this factor to normalize the expression data of your target genes.
-
Rationale: Using the geometric mean of multiple stable reference genes is more accurate and reliable than using a single reference gene.[5][22]
Part 3: Troubleshooting Guide for RNA-Seq Data Normalization
For a global view of gene expression, RNA-seq is the method of choice. However, the large dataset sizes and inherent biases require specific normalization strategies.
The Challenge: Compositional Bias in RNA-Seq Data
A fundamental challenge in RNA-seq is that the total number of reads per sample is fixed. If T2 treatment causes a few genes to be very highly expressed, they will consume a larger proportion of the total reads. This can make other, non-differentially expressed genes appear to be downregulated, a phenomenon known as compositional bias.
Workflow for RNA-Seq Data Normalization
Caption: RNA-seq data normalization workflow.
Recommended Normalization Methods for RNA-Seq
It is crucial to choose a normalization method that accounts for both sequencing depth and compositional bias.[13][14][23]
Table 2: Comparison of RNA-Seq Normalization Methods
| Method | Description | Key Advantage | Package |
| Trimmed Mean of M-values (TMM) | Calculates a scaling factor based on the assumption that most genes are not differentially expressed. It trims the most highly and lowly expressed genes before calculating the mean log-fold change. | Robust to the presence of a small number of highly differentially expressed genes. | edgeR |
| DESeq2 Median of Ratios | Computes a scaling factor for each sample by taking the median of the ratios of observed counts to a pseudo-reference sample (geometric mean of all samples). | Similar to TMM, it is robust to outliers and assumes that most genes are not differentially expressed. | DESeq2 |
| Upper Quartile (UQ) | Uses the upper quartile of the read counts to calculate the scaling factor. | Less sensitive to very highly expressed genes that can skew the total count. |
Q5: Which RNA-seq normalization method should I choose for my T2 experiment?
A5: For most experiments involving T2, TMM (implemented in edgeR) or the DESeq2 median of ratios method are recommended. These methods are designed to handle the compositional biases that can arise when a treatment, such as T2 administration, causes significant changes in the expression of a subset of genes.[23] Avoid methods based solely on total counts (e.g., RPKM/FPKM for between-sample normalization) as they are highly susceptible to compositional bias.[13]
Q6: How can I check if my normalization was successful?
A6: After normalization, it is good practice to visually inspect your data. Boxplots or density plots of the normalized expression values for each sample should show similar distributions. This indicates that systematic variations between samples have been successfully removed.
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- 7. 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype - PMC [pmc.ncbi.nlm.nih.gov]
- 8. endocrine-abstracts.org [endocrine-abstracts.org]
- 9. 3,5-Diiodothyronine - Wikipedia [en.wikipedia.org]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. researchgate.net [researchgate.net]
- 13. academic.oup.com [academic.oup.com]
- 14. bigomics.ch [bigomics.ch]
- 15. Selection of Suitable Reference Genes for qPCR Gene Expression Analysis of HepG2 and L02 in Four Different Liver Cell Injured Models - PMC [pmc.ncbi.nlm.nih.gov]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. The Selection and Validation of Reference Genes for mRNA and microRNA Expression Studies in Human Liver Slices Using RT-qPCR [mdpi.com]
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- 20. Optimizing reference gene selection for accurate gene expression analysis in plants - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Selection of Reliable Reference Genes for Gene Expression Studies on Rhododendron molle G. Don [frontiersin.org]
- 22. bio-rad.com [bio-rad.com]
- 23. The Impact of Normalization Methods on RNA-Seq Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming solubility issues of 3,5-Diiodo-D-thyronine for in vitro experiments
Welcome to the technical support guide for 3,5-Diiodo-D-thyronine (T2). This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on overcoming the inherent solubility challenges of T2 in in vitro experimental settings. Our goal is to ensure the reliability and reproducibility of your results by establishing robust and effective compound preparation protocols.
Introduction: The Challenge of T2 Solubility
This compound (T2) is an active metabolite of thyroid hormones that is gaining interest for its metabolic effects.[1][2] Like other iodothyronines, its chemical structure, characterized by two aromatic rings and iodine atoms, confers significant hydrophobicity, leading to poor solubility in aqueous solutions.[3] This presents a significant hurdle for in vitro studies, where maintaining the compound in a biologically active, soluble state within culture media is critical. Improper solubilization can lead to compound precipitation, inaccurate concentration calculations, and ultimately, flawed experimental outcomes.
This guide provides a series of frequently asked questions (FAQs), in-depth troubleshooting protocols, and validated methodologies to effectively manage T2 solubility for your research needs.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in my cell culture medium or PBS?
A: this compound is inherently poorly soluble in neutral aqueous solutions like phosphate-buffered saline (PBS) or standard cell culture media.[4][5] Its molecular structure is largely hydrophobic due to the presence of two phenyl rings and bulky iodine atoms, which limits its interaction with water molecules.[3] Direct addition of solid T2 to aqueous buffers will almost certainly result in precipitation or failure to dissolve.
Q2: What is the recommended starting solvent for making a T2 stock solution?
A: The most common and recommended method is to first create a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the most frequently used solvents for this purpose.[6][7][8] For instance, a solubility of 1 mg/mL in DMF has been reported for the L-isomer, which has similar physicochemical properties.[6][8]
Q3: Can I use ethanol or methanol?
A: While some thyroid hormones have limited solubility in alcohols, DMSO and DMF are generally superior for achieving high-concentration stock solutions. If you must use ethanol, expect a lower maximum solubility and perform a small-scale test first to ensure your desired concentration is achievable without precipitation.
Q4: I see protocols for other thyroid hormones using sodium hydroxide (NaOH). Is this applicable to T2?
A: Yes, this is a valid and widely used alternative method, particularly for preparing the sodium salt of the compound to increase aqueous solubility.[9][10][11] T2 has acidic protons on its carboxylic acid and phenolic hydroxyl groups. Adding a strong base like NaOH deprotonates these groups, forming a more polar and water-soluble salt. This is a common strategy for related compounds like 3,3',5-Triiodo-L-thyronine (T3).[12][13]
Q5: How should I store my T2 stock solutions?
A: Solid T2 powder is stable for years when stored at -20°C.[4][6]
-
DMSO/DMF Stocks: Store in small, single-use aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][14] A stock solution in a properly stored solvent can be stable for at least a month at -20°C or up to a year at -80°C.[4]
-
Aqueous Solutions: It is strongly recommended to prepare fresh aqueous working solutions for each experiment by diluting the organic stock. Do not store T2 in aqueous buffers for more than one day, as it is prone to precipitation and degradation.[7][15]
Troubleshooting Guide & In-Depth Protocols
This section provides a deeper dive into common problems and offers step-by-step solutions grounded in the physicochemical properties of T2.
Issue 1: Precipitation Observed After Diluting DMSO Stock into Aqueous Medium
Causality: This is the most common solubility issue. While the concentrated DMSO stock is stable, diluting it into an aqueous environment drastically lowers the solvent strength. If the final concentration of T2 in the aqueous medium exceeds its solubility limit, it will precipitate out. The final concentration of DMSO is also a critical factor; higher percentages can help maintain solubility but may introduce cellular toxicity.
Self-Validating System & Protocol:
-
Objective: Determine the maximum achievable concentration of T2 in your specific culture medium without precipitation, while keeping the DMSO concentration at a non-toxic level (typically ≤0.1% to 0.5%).
-
Workflow:
-
Prepare a high-concentration primary stock of T2 in 100% anhydrous DMSO (e.g., 10 mM).
-
Create a series of intermediate dilutions of the T2 stock in DMSO.
-
In separate tubes, add your final cell culture medium.
-
Spike the medium with the different T2 dilutions to achieve a range of final T2 concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM). Crucially, ensure the final DMSO concentration remains constant and below your established toxicity threshold.
-
Vortex gently immediately after adding the T2/DMSO stock.
-
Incubate the tubes under your experimental conditions (e.g., 37°C, 5% CO₂) for at least one hour.
-
Visually inspect for precipitation (cloudiness or visible particles). For a more sensitive check, centrifuge the tubes and look for a pellet.
-
-
Trustworthiness Check: The highest concentration that remains clear is your working maximum. Any experiment using concentrations above this limit is unreliable due to compound precipitation.
Issue 2: Inconsistent or No Biological Effect Observed
Causality: This can be linked to solubility issues (precipitated compound is not bioavailable) or degradation. The use of a basic solution (NaOH) to solubilize T2 can be highly effective but requires careful pH management. Adding a high-pH stock solution directly to your cells can alter the medium's pH, shocking the cells and potentially degrading the compound or affecting its activity.[12]
Self-Validating System & Protocol (Alkaline Solubilization Method):
-
Objective: To prepare a T2 working solution using NaOH for experiments where DMSO is not desired, ensuring the final solution is pH-neutral and sterile. This method is adapted from established protocols for T3.[10][11]
-
Workflow:
-
Step 1: Initial Dissolution: Weigh out the required amount of T2 powder. For every 1 mg of T2, add 1 mL of 0.04 M to 1 N NaOH.[12][16] Start with a lower concentration of NaOH (e.g., 0.04 M) first. Gently swirl to dissolve. Sonication can be used cautiously to aid dissolution.
-
Step 2: Dilution & Neutralization: To this solution, add your sterile cell culture medium to achieve an intermediate stock concentration. For example, add 49 mL of medium to the 1 mL of NaOH solution.[9][13]
-
Step 3: pH Verification (CRITICAL): Measure the pH of this intermediate stock. It will likely be basic. Carefully adjust the pH back to physiological range (7.2-7.4) using sterile 1 N HCl. Add the HCl dropwise while gently mixing and monitoring the pH.
-
Step 4: Sterilization: Filter-sterilize the final, pH-adjusted stock solution through a 0.22 µm syringe filter.
-
Step 5: Final Dilution: Use this sterile, pH-neutral stock to prepare your final working concentrations in the culture medium.
-
-
Trustworthiness Check: Before treating cells, always confirm the pH of the final culture medium containing T2. This ensures that the observed biological effects (or lack thereof) are due to the compound itself and not an artifact of pH stress.
Data Summary & Visualization
Solubility Data Table
The following table summarizes solubility information for 3,5-Diiodo-thyronine and related compounds, gathered from supplier datasheets and literature.
| Compound | Solvent | Reported Solubility | Source |
| 3,5-Diiodo-L-thyronine | DMF | 1 mg/mL (~1.9 mM) | Cayman Chemical[6][8] |
| 3,5-Diiodo-L-thyronine | DMSO | Insoluble (Selleckchem)* | Selleck Chemicals[4] |
| 3,3',5-Triiodo-L-thyronine (T3) | DMSO | 30 mg/mL (~46 mM) | Cayman Chemical[15][17] |
| 3,3',5-Triiodo-L-thyronine (T3) | DMSO:PBS (1:6, pH 7.2) | 0.14 mg/mL (~0.22 mM) | Cayman Chemical[15][17] |
| L-Thyroxine (T4) | DMSO | ~2.5 mg/mL | Cayman Chemical[7] |
| L-Thyroxine (T4) | DMSO:PBS (1:5, pH 7.2) | ~0.5 mg/mL | Cayman Chemical[7] |
*Note: The "Insoluble" report from Selleck Chemicals for 3,5-T2 in DMSO is unusual and may reflect lot-to-lot variability or testing at very high concentrations.[4] Most thyronines show good solubility in DMSO. It is always recommended to perform a small-scale solubility test with your specific lot of the compound.
Decision Workflow for T2 Solubilization
This diagram outlines the logical steps for selecting the appropriate solubilization strategy for your in vitro experiment.
Caption: Decision tree for selecting a T2 solubilization method.
References
-
Wikipedia. (2023). 3,5-Diiodothyronine. Retrieved from [Link]
-
Gannett, P. (2021). Why are thyroid hormones not soluble in water? They are made from amino acids. Quora. Retrieved from [Link]
-
Lab Supplies. (n.d.). 3,3′,5-Triiodo-L-thyronine sodium salt, powder, BioReagent, suitable for cell culture. Retrieved from [Link]
-
Gomes, A. C., et al. (2023). Ionic Levothyroxine Formulations: Synthesis, Bioavailability, and Cytotoxicity Studies. Pharmaceuticals, 16(5), 729. Retrieved from [Link]
-
ResearchGate. (2022). How to prepare triiodothyronine (T3) for cell culture? Retrieved from [Link]
-
Wikipedia. (2024). Thyroid hormones. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2011). Clinical Pharmacology and Biopharmaceutics Review(s) - Levothyroxine Sodium. Retrieved from [Link]
-
Padron, A. S., et al. (2014). Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues. Journal of Endocrinology, 221(3), 415-427. Retrieved from [Link]
-
MP Biomedicals. (n.d.). 3,3,5-Triiodo-L-Thyronine Sodium Salt. Retrieved from [Link]
-
Szabo-Scandic. (n.d.). L-3,3′,5-Triiodothyronine, Sodium Salt (Material Safety Data Sheet). Retrieved from [Link]
-
Coppola, M., et al. (2014). 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. Journal of Endocrinology, 222(2), R59-R74. Retrieved from [Link]
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- 4. selleckchem.com [selleckchem.com]
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- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. 3,5-Diiodo-L-thyronine | CAS 1041-01-6 | Cayman Chemical | Biomol.com [biomol.com]
- 9. 3,3 ,5-Triiodo- L -thyronine powder, BioReagent, cell culture mammalian 55-06-1 [sigmaaldrich.com]
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- 17. caymanchem.com [caymanchem.com]
Minimizing batch-to-batch variation in 3,5-Diiodo-D-thyronine stock solutions
A Guide to Minimizing Batch-to-Batch Variation for Researchers, Scientists, and Drug Development Professionals
Introduction: The Challenge of Consistency
3,5-Diiodo-D-thyronine is a key endogenous metabolite of thyroid hormones, increasingly recognized for its potential therapeutic applications. However, its poor solubility and potential for instability in solution can lead to significant batch-to-batch variation, undermining the reproducibility of your research. This guide provides a comprehensive framework for minimizing this variability through a deep understanding of the molecule's chemical properties and the implementation of robust laboratory practices.
Frequently Asked Questions (FAQs)
Here we address the most common questions and concerns regarding the preparation of this compound stock solutions.
Q1: What is the best solvent for dissolving this compound?
A1: this compound exhibits poor solubility in water and ethanol.[1] The recommended approach is to first dissolve the compound in a small amount of a suitable organic solvent or an alkaline solution before diluting to the final concentration with your aqueous medium. For many researchers, Dimethyl Sulfoxide (DMSO) is a common choice due to its strong solubilizing power.[2] Alternatively, dissolving the compound in a small volume of 0.04 M NaOH or a similar dilute base is also a highly effective method.[3] The choice of solvent will depend on the specific requirements of your experimental system, particularly cell viability and potential solvent-induced effects.
Q2: My this compound powder is not dissolving, even with vortexing. What should I do?
A2: This is a common issue stemming from the compound's low aqueous solubility. Gentle heating may aid dissolution, but care must be taken to avoid degradation. A more reliable method is to use a solubilizing agent as mentioned above. If you are using DMSO, ensure it is anhydrous, as moisture can reduce its effectiveness.[1] If using an alkaline solution, ensure the powder is fully wetted and gently agitated until a clear solution is obtained before adding the remaining aqueous buffer.
Q3: How should I store my this compound stock solution to ensure its stability?
A3: For long-term storage, it is recommended to store stock solutions at -20°C.[2][4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is best practice to aliquot the stock solution into smaller, single-use volumes.[4] For short-term storage, refrigeration at 2-8°C may be acceptable for some solutions, but stability should be verified.[5] Solutions of similar thyroid hormones are known to be stable for up to 30 days under these conditions.[5][6]
Q4: Should I protect my stock solution from light?
A4: Yes. Like many thyroid hormones and related compounds, this compound is sensitive to light.[7] It is crucial to store stock solutions in amber vials or tubes, or to wrap the container with aluminum foil to prevent photodegradation.[7] This is a simple but critical step in maintaining the integrity of your stock solution over time.
Q5: What is the recommended concentration for a stock solution?
A5: The concentration of your stock solution will depend on the final concentration required for your experiments and the solubility of this compound in your chosen solvent system. A common practice is to prepare a concentrated stock, typically 100x or 1000x the final working concentration.[8] This minimizes the volume of solvent introduced into your experimental setup. For example, a 1 mg/mL stock solution is a common starting point.[9][10]
Troubleshooting Guide: Common Problems and Solutions
This section provides a structured approach to identifying and resolving common issues encountered during the preparation and use of this compound stock solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms after adding aqueous buffer to the initial solvent. | The compound's solubility limit has been exceeded. | - Increase the initial volume of the organic solvent or alkaline solution.- Gently warm the solution while stirring.- Prepare a less concentrated stock solution. |
| Inconsistent experimental results between different batches of stock solution. | - Inaccurate initial weighing of the compound.- Degradation of the stock solution due to improper storage.- Pipetting errors during dilution. | - Use a calibrated analytical balance and ensure accurate weighing.- Follow strict storage protocols (aliquot, freeze at -20°C, protect from light).- Use calibrated pipettes and proper pipetting technique. |
| Loss of biological activity over time. | Chemical degradation of this compound in solution. | - Prepare fresh stock solutions more frequently.- Validate the stability of your stock solution under your specific storage conditions.- Consider filter-sterilizing the solution instead of autoclaving, as heat can cause degradation.[11] |
| pH of the final medium is altered after adding the stock solution. | The initial solvent (e.g., NaOH) has a high pH. | - Prepare the stock solution with a lower concentration of the alkaline solvent.- Adjust the pH of the final medium after adding the stock solution.[12]- Perform a blank measurement to determine the pH shift caused by the solvent alone. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL this compound Stock Solution in an Alkaline Solution
This protocol is a reliable method for preparing an aqueous-based stock solution.
Materials:
-
This compound powder
-
1N NaOH solution
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile conical tubes or vials (amber or wrapped in foil)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh 1 mg of this compound powder and transfer it to a sterile tube.
-
Initial Dissolution: Add a small volume (e.g., 20-50 µL) of 1N NaOH to the powder.[7] Gently vortex or swirl the tube until the powder is completely dissolved. The solution should be clear.
-
Dilution: Add sterile, nuclease-free water to bring the final volume to 1 mL. Mix thoroughly by inversion.
-
Storage: Aliquot the stock solution into single-use volumes in amber or foil-wrapped tubes and store at -20°C.
Protocol 2: Preparation of a 1 mg/mL this compound Stock Solution in DMSO
This protocol is suitable for experiments where a small amount of DMSO is tolerable.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Calibrated analytical balance
-
Sterile conical tubes or vials (amber or wrapped in foil)
-
Calibrated micropipettes and sterile tips
Procedure:
-
Weighing: Accurately weigh 1 mg of this compound powder and transfer it to a sterile tube.
-
Dissolution: Add 1 mL of anhydrous DMSO to the powder.[2]
-
Mixing: Vortex the tube until the powder is completely dissolved. Gentle warming in a water bath may be used if necessary.
-
Storage: Aliquot the stock solution into single-use volumes in amber or foil-wrapped tubes and store at -20°C with a desiccant.[4]
Quality Control and Validation
To ensure the highest level of consistency, it is recommended to validate each new batch of stock solution.
Recommended QC Measures:
-
Visual Inspection: Always check for any precipitation or color change before use. A brownish tint may indicate degradation.[7]
-
Concentration Verification: The concentration of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC) with UV detection. This method can also be used to assess the purity of the solution and detect any degradation products. Mass spectrometry (MS) based methods can also provide specific and sensitive quantification.[13][14][15]
-
Biological Activity Assay: Perform a functional assay to confirm the biological activity of the new stock solution. Compare the results to a previously validated batch to ensure consistency.
Visualizing the Workflow
Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solutions.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for inconsistent experimental results.
References
-
PhytoTech Labs. Preparing Stock Solutions. [Link]
-
Quora. How to prepare a hormone stock solution for plant tissue cultures. [Link]
-
Frontiers in Endocrinology. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. [Link]
-
HealthierU. How Long It Takes For Thyroid Levels To Stabilize? [Link]
-
ResearchGate. I am getting problem in plant growth regulators stock preparation (2-4-D and IAA), can anyone send me the protocol for the same? [Link]
-
PubMed. A radioimmunoassay for measurement of 3,5-diiodothyronine. [Link]
-
National Center for Biotechnology Information. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study. [Link]
-
ResearchGate. (PDF) Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3. [Link]
-
National Center for Biotechnology Information. 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism. [Link]
-
YouTube. How to prepare hormonal stock solution//Plant tissue culture//Phytohormones//Plant growth regulators. [Link]
-
IT Medical Team. Factors Associated with the Stability of Thyroid-stimulating Horm. [Link]
-
Juniper Publishers. Levothyroxine Sodium – An Overview of Challenges Related to Interchangeability and Stability of Different Formulations. [Link]
-
IT Medical Team. Factors Associated with the Stability of Thyroid-Stimulating Hormone Values in Hypothyroidism. [Link]
-
ResearchGate. Storage conditions and stability of thyrotropin and thyroid hormones on filter paper. [Link]
-
PubChem. 3,5-diiodo-DL-thyronine | C15H13I2NO4 | CID 123675. [Link]
-
Bioscientifica. Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues. [Link]
-
ResearchGate. How to set the ph of the hormone stock solution to 5? [Link]
-
BioCrick. 3,3'',5-Triiodo-L-thyronine Sodium Salt | CAS:55-06-1. [Link]
-
MP Biomedicals. 3,3,5-Triiodo-L-Thyronine Sodium Salt. [Link]
-
Plantocol. Troubleshooting Guide Solutions to Common Problems. [Link]
-
Scribd. Hormone Stock Solution | PDF. [Link]
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- 3. Administration of 3,5-diiodothyronine (3,5-T2) causes central hypothyroidism and stimulates thyroid-sensitive tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.stemcell.com [cdn.stemcell.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
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- 8. phytotechlab.com [phytotechlab.com]
- 9. quora.com [quora.com]
- 10. youtube.com [youtube.com]
- 11. plantcelltechnology.com [plantcelltechnology.com]
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- 13. Frontiers | Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study [frontiersin.org]
- 14. Assay of Endogenous 3,5-diiodo-L-thyronine (3,5-T2) and 3,3′-diiodo-L-thyronine (3,3′-T2) in Human Serum: A Feasibility Study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 3,5-Diiodo-D-thyronine and T3 on Metabolic Rate: Mechanisms and Experimental Insights
This guide provides an in-depth comparative analysis of 3,5-Diiodo-D-thyronine (3,5-T2) and 3,5,3'-triiodo-L-thyronine (T3), focusing on their distinct effects on metabolic rate. Designed for researchers, scientists, and drug development professionals, this document synthesizes current experimental data to elucidate the mechanistic differences and potential therapeutic applications of these two thyroid hormone metabolites.
Introduction: Beyond the Classical View of Thyroid Hormone Action
Thyroid hormones are critical regulators of metabolism, growth, and development.[1][2] The primary active form, T3, exerts its effects predominantly through nuclear thyroid hormone receptors (TRs), modulating gene expression—a process that is relatively slow to manifest.[1][3] However, emerging research has highlighted the significant metabolic activities of other iodothyronines, such as 3,5-T2, previously considered an inactive metabolite.[1][4] This guide explores the nuanced differences between T3 and 3,5-T2, particularly in their rapid, non-genomic actions on energy expenditure.
Triiodothyronine (T3): The Genomic Powerhouse of Metabolism
T3 is the principal active thyroid hormone, primarily synthesized from thyroxine (T4) in peripheral tissues.[5][6] It governs the basal metabolic rate (BMR) by acting on nearly all tissues in the body.[5][6]
Mechanism of Action
T3's canonical pathway involves binding to nuclear TRs (TRα and TRβ), which then heterodimerize with the retinoid X receptor (RXR).[6] This complex binds to thyroid hormone response elements (TREs) on DNA, thereby regulating the transcription of a multitude of genes involved in metabolism.[3][6] This genomic mechanism is responsible for the long-term effects of T3 on metabolic rate, which can take hours to days to become apparent.[3] T3 also exhibits non-genomic actions, though these are less characterized than its nuclear effects.
Effects on Metabolic Rate
T3 robustly stimulates the BMR, leading to increased oxygen consumption and energy expenditure.[5][7][8] This is achieved through the increased synthesis and activity of key metabolic enzymes and proteins, such as Na+/K+-ATPase, and by promoting mitochondrial biogenesis.[5][6]
This compound (3,5-T2): A Rapid Metabolic Modulator
3,5-T2, an endogenous metabolite of T3, has emerged as a biologically active iodothyronine with potent effects on energy metabolism.[1] Notably, its actions are characterized by a rapid onset and a distinct mechanism compared to T3.
Mechanism of Action
The primary target of 3,5-T2 appears to be the mitochondria, where it exerts rapid, direct effects independent of nuclear TRs and protein synthesis.[1][4][9] This is a key differentiator from T3. 3,5-T2 can rapidly increase mitochondrial respiration and activity.[1] While it has a much lower affinity for nuclear TRs compared to T3, some TR-mediated actions have also been described, suggesting a dual mode of action.[1][10]
Effects on Metabolic Rate
Exogenously administered 3,5-T2 has been shown to rapidly increase the resting metabolic rate (RMR) in rodent models.[1] This effect is observed within hours, significantly faster than the response to T3.[1][3] Studies in hypothyroid rats have demonstrated that 3,5-T2 stimulates oxygen consumption more rapidly than T3.[1]
Comparative Analysis: T3 vs. 3,5-T2
The distinct mechanisms of T3 and 3,5-T2 lead to significant differences in their metabolic effects.
Onset and Duration of Action
The most striking difference is the speed of their effects. 3,5-T2 initiates a rapid increase in metabolic rate, often within an hour, while the effects of T3 are delayed, typically becoming evident after 24 hours.[1] The effects of 3,5-T2 are also generally of a shorter duration than those of T3.[10]
Cellular Targets and Signaling Pathways
The divergent primary targets—the nucleus for T3 and the mitochondria for 3,5-T2—underpin their different modes of action.
Signaling Pathway Comparison
Caption: Comparative signaling pathways of T3 and 3,5-T2 on metabolic rate.
Effects on Lipid Metabolism and Insulin Sensitivity
Both T3 and 3,5-T2 have beneficial effects on lipid metabolism, including reducing cholesterol and triglycerides.[1][5] However, 3,5-T2 has shown promise in reducing hepatic fat accumulation and improving insulin sensitivity in diet-induced obese models, potentially with fewer thyrotoxic side effects than T3.[1][4][11]
Thyromimetic Side Effects
A critical consideration in the therapeutic application of thyroid hormone analogs is the potential for thyrotoxic side effects, such as tachycardia and muscle wasting. While high doses of 3,5-T2 can induce thyromimetic effects, several studies suggest that at doses effective in improving metabolic parameters, it may have a better safety profile than T3.[12][13]
Quantitative Data Summary
| Parameter | This compound (3,5-T2) | Triiodothyronine (T3) | Reference |
| Primary Cellular Target | Mitochondria | Nucleus | [1][3] |
| Mechanism | Primarily non-genomic | Primarily genomic | [1][3] |
| Onset of Metabolic Effect | Rapid (within hours) | Delayed (24+ hours) | [1][3] |
| Affinity for TRβ | Low (60-fold lower than T3) | High | [1] |
| Effect on Hepatic Steatosis | Reduces fat accumulation | Can stimulate lipogenesis | [1][4] |
| Potential for Thyrotoxicosis | Lower at therapeutic doses | Higher | [12][13] |
Experimental Methodologies
To conduct a comparative analysis of 3,5-T2 and T3 on metabolic rate, a combination of in vivo and ex vivo/in vitro experiments are essential.
In Vivo Assessment of Metabolic Rate
Objective: To measure the whole-body metabolic rate in response to 3,5-T2 and T3 administration.
Methodology: Indirect Calorimetry
-
Animal Model: Utilize rodent models (e.g., Wistar rats or C57BL/6J mice), often rendered hypothyroid to eliminate the influence of endogenous thyroid hormones. Hypothyroidism can be induced by treatment with propylthiouracil (PTU) and iopanoic acid (IOP).[3][14]
-
Acclimatization: Acclimate animals to metabolic cages for a sufficient period to obtain stable baseline readings.
-
Compound Administration: Administer 3,5-T2 or T3 (typically via intraperitoneal injection) at varying doses. A control group should receive a vehicle injection.
-
Data Collection: Continuously measure oxygen consumption (VO2) and carbon dioxide production (VCO2) using an open-circuit respirometry system. The respiratory exchange ratio (RER = VCO2/VO2) can also be calculated to determine substrate utilization.
-
Data Analysis: Compare the changes in RMR over time between the different treatment groups and the control group.
Experimental Workflow: In Vivo Metabolic Rate Analysis
Caption: Workflow for in vivo analysis of metabolic rate using indirect calorimetry.
Ex Vivo/In Vitro Assessment of Mitochondrial Respiration
Objective: To directly measure the effect of 3,5-T2 and T3 on mitochondrial oxygen consumption.
Methodology: High-Resolution Respirometry
-
Mitochondrial Isolation: Isolate mitochondria from relevant tissues (e.g., liver, skeletal muscle) from treated and control animals.
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
Add isolated mitochondria to the respirometer chambers containing a specific respiration medium.
-
Sequentially add various substrates (e.g., pyruvate, malate, succinate) and inhibitors (e.g., rotenone, antimycin A) to assess the function of different parts of the electron transport chain.
-
-
Compound Addition: In separate experiments, directly add 3,5-T2 or T3 to the chambers with mitochondria from untreated animals to assess direct effects.
-
Data Analysis: Measure and compare the oxygen consumption rates under different respiratory states (e.g., LEAK, OXPHOS) between the different treatment groups.
Conclusion and Future Directions
The comparative analysis of 3,5-T2 and T3 reveals two distinct modulators of metabolic rate with different mechanisms and temporal effects. While T3 acts as a potent, long-term regulator through genomic pathways, 3,5-T2 offers a rapid, mitochondrially-targeted approach to increasing energy expenditure.
The unique properties of 3,5-T2, particularly its potential to improve lipid profiles and insulin sensitivity with a potentially wider therapeutic window than T3, make it an attractive candidate for further investigation in the context of metabolic disorders such as obesity and non-alcoholic fatty liver disease. Future research should focus on elucidating the precise molecular interactions of 3,5-T2 within the mitochondria and on conducting well-controlled clinical trials to validate its efficacy and safety in humans.
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A Researcher's Guide to Differentiating the Genomic and Non-Genomic Actions of 3,5-Diiodo-D-thyronine (D-T2) versus Thyroxine (T4)
For researchers, scientists, and drug development professionals navigating the complexities of thyroid hormone signaling, a nuanced understanding of the distinct actions of various thyronines is paramount. This guide provides an in-depth comparison of the genomic and non-genomic actions of 3,5-Diiodo-D-thyronine (D-T2) and the principal thyroid hormone, Thyroxine (T4). We will delve into their differential mechanisms, supported by experimental data, to illuminate their unique physiological roles and therapeutic potential.
Introduction: The Dual Realms of Thyroid Hormone Action
Thyroid hormones orchestrate a vast array of physiological processes, from development and growth to metabolic homeostasis.[1][2][3] Their influence is exerted through two primary modes of action: genomic and non-genomic.[2][4][5]
-
Genomic Actions: The classical pathway involves the binding of thyroid hormones, primarily the active form triiodothyronine (T3), to nuclear thyroid hormone receptors (TRs).[2][4][6] These ligand-activated transcription factors then bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes, thereby modulating gene expression.[4][7] This process is typically characterized by a slower onset, requiring hours to days to manifest physiological effects. T4 is largely considered a prohormone, as it must be converted to T3 to exert significant genomic effects.[6][8]
-
Non-Genomic Actions: In contrast, non-genomic effects are rapid, occurring within seconds to minutes, and are independent of gene transcription and protein synthesis.[4][9] These actions are initiated at various locations within the cell, including the plasma membrane, cytoplasm, and mitochondria.[4][9] A key player in the non-genomic pathway is the plasma membrane receptor on integrin αvβ3.[9][10][11][12]
This guide will dissect how D-T2 and T4 differentially engage these two fundamental pathways.
Thyroxine (T4): A Prohormone with Potent Non-Genomic Capabilities
While traditionally viewed as a precursor to the more potent T3, T4 has emerged as a significant signaling molecule in its own right, primarily through non-genomic pathways.
Genomic Actions of T4: T4 has a much lower binding affinity for nuclear TRs compared to T3, and therefore, its direct genomic actions are considered minimal.[8] Its primary contribution to genomic signaling is through its conversion to T3 by deiodinase enzymes.[3][6][13]
Non-Genomic Actions of T4: T4 is the principal ligand for the thyroid hormone receptor on the extracellular domain of plasma membrane integrin αvβ3.[11][12] This interaction initiates a cascade of intracellular signaling events, including the activation of mitogen-activated protein kinase (MAPK; ERK1/2) and phosphatidylinositol 3-kinase (PI3K) pathways.[4][12] These non-genomic actions of T4 have been implicated in:
-
Cell Proliferation and Angiogenesis: Particularly in cancer cells and dividing endothelial cells, T4 binding to integrin αvβ3 can promote cell division and the formation of new blood vessels.[11][12]
-
Intracellular Protein Trafficking: T4 can induce the movement of proteins, including TRβ1 and estrogen receptor-α (ERα), from the cytoplasm to the nucleus, thereby influencing gene expression indirectly.[12][14]
-
Modulation of Ion Transport: T4 can rapidly affect the activity of plasma membrane ion pumps.[14]
This compound (D-T2): A Metabolite with Preferential Non-Genomic and Mitochondrial Actions
This compound (D-T2), a metabolite of thyroid hormone, has garnered significant interest for its distinct metabolic effects, which appear to be largely mediated through non-genomic pathways, particularly at the mitochondrial level.[5][15][16]
Genomic Actions of D-T2: Evidence suggests that D-T2 has very weak affinity for nuclear thyroid hormone receptors (TRs), indicating that its direct genomic actions are limited.[17] Some studies suggest it may have some thyromimetic effects at the TR-beta receptor.[18]
Non-Genomic and Mitochondrial Actions of D-T2: The primary sphere of D-T2's influence appears to be non-genomic, with mitochondria as a key target.[5][15][16] Its actions include:
-
Stimulation of Mitochondrial Respiration: D-T2 can rapidly increase mitochondrial oxygen consumption and resting metabolic rate.[17][19] One proposed mechanism is its ability to act as an allosteric regulator of cytochrome c oxidase (complex IV) in the electron transport chain, increasing its activity.[18][20]
-
Modulation of Mitochondrial Uncoupling: D-T2 has been shown to induce mitochondrial uncoupling, which can contribute to increased energy expenditure.[19]
-
Beneficial Metabolic Effects: Studies in rodent models have shown that D-T2 administration can lead to hypolipidemic effects, reducing cholesterol and triglycerides, and preventing diet-induced hepatic steatosis.[5][15][17] These effects often occur without the undesirable thyrotoxic side effects on the heart that can be associated with T3.[5][19]
Visualizing the Divergent Signaling Pathways
To better illustrate the distinct mechanisms of T4 and D-T2, the following signaling pathway diagrams are provided.
Caption: Non-genomic signaling pathway of T4 via integrin αvβ3.
Caption: Primary non-genomic actions of D-T2 at the mitochondrion.
Comparative Analysis: D-T2 vs. T4
| Feature | This compound (D-T2) | Thyroxine (T4) |
| Primary Mode of Action | Predominantly non-genomic, mitochondrial.[5][15][16] | Both genomic (as a prohormone to T3) and potent non-genomic actions.[8][11][12] |
| Primary Cellular Target | Mitochondria (Cytochrome c oxidase).[18][20] | Plasma membrane (Integrin αvβ3).[11][12] |
| Affinity for Nuclear TRs | Very low.[17] | Low, significantly less than T3.[8] |
| Key Downstream Signaling | Increased mitochondrial respiration and uncoupling.[17][19] | Activation of MAPK (ERK1/2) and PI3K pathways.[4][12] |
| Physiological Onset | Rapid.[17][19] | Rapid for non-genomic effects.[4] |
| Primary Metabolic Effects | Increased resting metabolic rate, hypolipidemic effects.[17][19] | Indirectly regulates metabolism via conversion to T3; non-genomic effects on cell proliferation.[6][11] |
| Therapeutic Potential | Treatment of dyslipidemia, hepatic steatosis, and obesity.[5][15][16] | Primarily used for thyroid hormone replacement therapy. |
Experimental Protocols for Differentiation
Distinguishing between the genomic and non-genomic actions of D-T2 and T4 requires a carefully designed experimental approach. The following outlines key methodologies:
Protocol 1: Assessing Non-Genomic Signaling via MAPK (ERK1/2) Activation
This protocol is designed to determine the rapid, non-genomic activation of the MAPK pathway, a hallmark of T4's action at integrin αvβ3.
Objective: To measure the phosphorylation of ERK1/2 in response to acute exposure to T4 and D-T2.
Methodology:
-
Cell Culture: Utilize a cell line that expresses integrin αvβ3 but lacks nuclear thyroid hormone receptors (e.g., CV-1 cells) to isolate non-genomic effects.[21]
-
Hormone Treatment: Treat serum-starved cells with physiological concentrations of T4 and equimolar concentrations of D-T2 for short time points (e.g., 0, 5, 15, 30 minutes).
-
Protein Extraction and Quantification: Lyse the cells and determine the total protein concentration using a standard assay (e.g., BCA assay).
-
Western Blot Analysis:
-
Separate protein lysates via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Incubate with appropriate HRP-conjugated secondary antibodies.
-
Detect chemiluminescence and quantify band intensities.
-
-
Data Analysis: Normalize p-ERK levels to total ERK levels. A significant and rapid increase in p-ERK in T4-treated cells, but not D-T2-treated cells, would indicate a differential non-genomic action via the MAPK pathway.
Protocol 2: Evaluating Mitochondrial Respiration
This protocol directly measures the impact of D-T2 and T4 on mitochondrial function, a key aspect of D-T2's proposed mechanism.
Objective: To assess changes in cellular oxygen consumption rates (OCR) in response to D-T2 and T4.
Methodology:
-
Cell Culture: Plate cells (e.g., HepG2 hepatocytes or C2C12 myoblasts) in a Seahorse XF Cell Culture Microplate.
-
Hormone Treatment: Acutely treat cells with D-T2 and T4.
-
Extracellular Flux Analysis (Seahorse XF Analyzer):
-
Measure baseline OCR.
-
Inject D-T2 or T4 and monitor OCR changes in real-time.
-
Subsequently, inject mitochondrial inhibitors (oligomycin, FCCP, and rotenone/antimycin A) to determine basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis: Compare the OCR profiles of cells treated with D-T2 and T4. A rapid and significant increase in basal and maximal respiration in D-T2-treated cells would support its direct effect on mitochondrial activity.
Experimental Workflow Diagram
Caption: Workflow for differentiating the non-genomic actions of T4 and D-T2.
Conclusion: Distinct Roles and Therapeutic Horizons
The differentiation of the genomic and non-genomic actions of this compound and Thyroxine reveals a sophisticated level of regulation within thyroid hormone signaling. T4, long considered a mere prohormone, is now understood to be a potent activator of non-genomic pathways through its interaction with integrin αvβ3, with significant implications for cell proliferation and angiogenesis.[11][12] In contrast, D-T2 emerges as a selective modulator of mitochondrial function and energy metabolism, acting primarily through non-genomic mechanisms that are distinct from the classical TR-mediated pathways.[5][15][17]
For researchers and drug development professionals, this understanding is critical. The selective, non-genomic actions of D-T2 present an exciting therapeutic avenue for metabolic disorders such as obesity, dyslipidemia, and non-alcoholic fatty liver disease, potentially circumventing the cardiotoxic effects associated with hyperthyroidism.[5][16] Conversely, the non-genomic actions of T4 at integrin αvβ3 highlight a potential target for anti-cancer therapies. By employing the experimental approaches outlined in this guide, the scientific community can further elucidate the intricate roles of these thyronines and pave the way for novel therapeutic strategies.
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A Head-to-Head Comparison of 3,5-Diiodo-D-thyronine and Other Thyromimetic Compounds: A Guide for Researchers
This guide provides a comprehensive, head-to-head comparison of 3,5-Diiodo-D-thyronine (DIT) and other leading thyromimetic compounds, including Sobetirome (GC-1) and Resmetirom (MGL-3196). Designed for researchers, scientists, and drug development professionals, this document delves into the nuanced differences in their mechanisms of action, receptor selectivity, metabolic effects, and therapeutic potential, supported by experimental data. Our objective is to equip you with the critical insights necessary to inform your research and development endeavors in the field of metabolic and liver diseases.
Introduction to Thyromimetics: Beyond the Thyroid
Thyroid hormones are critical regulators of metabolism, and their therapeutic potential in metabolic diseases like dyslipidemia and non-alcoholic fatty liver disease (NAFLD) is well-established. However, the clinical use of endogenous thyroid hormones is hampered by their non-selective action, leading to significant cardiovascular and musculoskeletal side effects. This has spurred the development of thyromimetics, synthetic analogs designed to selectively target thyroid hormone receptors (TRs) in specific tissues, thereby harnessing the metabolic benefits while minimizing adverse effects.[1][2][3] This guide will focus on a comparative analysis of DIT, a naturally occurring thyroid hormone metabolite, and the synthetic thyromimetics Sobetirome and Resmetirom.
Mechanism of Action: A Tale of Two Receptors
The physiological effects of thyroid hormones are primarily mediated by two major nuclear receptor isoforms: TRα and TRβ.[1][2] These receptors have distinct tissue distribution and functional roles. TRα is predominantly expressed in the heart, bone, and central nervous system, while TRβ is the major isoform in the liver.[1][2] The therapeutic strategy behind selective thyromimetics is to preferentially activate TRβ to elicit beneficial metabolic effects in the liver, while avoiding the activation of TRα, which is associated with cardiotoxicity.[1][2]
Signaling Pathway Overview
The binding of a thyromimetic compound to the TRβ in a hepatocyte initiates a cascade of events leading to improved lipid metabolism. This is illustrated in the signaling pathway diagram below.
Caption: Thyromimetic signaling pathway in hepatocytes.
This compound (DIT): DIT is an endogenous metabolite of thyroid hormones.[4] While it is an active thyroid hormone, its thyromimetic effects are a subject of ongoing research. Some studies suggest that DIT can exert metabolic effects, such as increasing resting metabolic rate, through mechanisms that may be independent of nuclear TRs, potentially involving direct actions on mitochondria.[4][5][6] However, other studies have shown that DIT can activate nuclear TRs, leading to T3-like effects, including negative feedback on the hypothalamus-pituitary-thyroid axis.[7][8][9][10]
Sobetirome (GC-1): Sobetirome was one of the first synthetic thyromimetics developed with preferential binding to TRβ over TRα.[2][11][12][13] It was designed to selectively stimulate hepatic pathways that lower cholesterol without causing the harmful side effects associated with TRα activation.[11][13] Preclinical studies demonstrated its efficacy in reducing LDL cholesterol, triglycerides, and lipoprotein(a).[11]
Resmetirom (MGL-3196): Resmetirom is a liver-directed, orally active, selective TRβ agonist.[1][14] It is designed to improve non-alcoholic steatohepatitis (NASH) by increasing hepatic fat metabolism and reducing lipotoxicity.[15] Its high selectivity for TRβ and preferential uptake by the liver contribute to its favorable safety profile.[2]
Head-to-Head Comparison: Performance Metrics
The following table summarizes the key performance characteristics of DIT, Sobetirome, and Resmetirom based on available experimental data.
| Feature | This compound (DIT) | Sobetirome (GC-1) | Resmetirom (MGL-3196) |
| Primary Mechanism | Binds to TRs, potential non-genomic mitochondrial effects[4][5][7] | Selective TRβ agonist[2][11][13] | Highly selective, liver-directed TRβ agonist[1][14] |
| TRβ Selectivity | Lower selectivity compared to synthetic analogs[16] | Preferential binding to TRβ over TRα[11][12][13] | ~28-fold more selective for TRβ than T3 |
| Lipid Lowering | Reduces hepatic triglycerides and serum cholesterol[7][8] | Significant reduction in LDL cholesterol and triglycerides[11] | Significant reduction in hepatic fat and atherogenic lipids[15] |
| Anti-Steatotic Effects | Shows potential in reducing hepatic steatosis[8] | Reduces liver fat[11] | Significant reduction in liver fat content in NASH patients[15] |
| Side Effect Profile | Potential for T3-like side effects, including cardiac effects and HPT axis suppression[7][8][10] | Weak suppression of the HPT axis, generally well-tolerated in early trials[11] | Good safety profile, transient mild diarrhea and nausea reported[15] |
| Clinical Development | Investigated in preclinical studies[7][8] | Reached Phase Ib clinical trials, development discontinued[2][11] | Approved by the FDA for the treatment of NASH with fibrosis[17] |
Experimental Data and Protocols
The evaluation of thyromimetic compounds relies on a combination of in vitro and in vivo experimental models.
In Vitro Assays
Thyroid Hormone Receptor Binding Assay: This assay is crucial for determining the binding affinity and selectivity of a compound for TRα and TRβ.
Experimental Workflow: TR Binding Assay
Caption: Workflow for a competitive thyroid hormone receptor binding assay.
Step-by-Step Protocol:
-
Prepare Reagents: Recombinant human TRα and TRβ proteins, radiolabeled [¹²⁵I]-T3, and the test compound at various concentrations.
-
Incubation: Incubate the TR isoforms with a fixed concentration of [¹²⁵I]-T3 in the presence of increasing concentrations of the test compound.
-
Separation: Separate the receptor-bound radioligand from the free radioligand using a method such as filtration or precipitation.
-
Quantification: Measure the radioactivity of the bound fraction using a gamma counter.
-
Data Analysis: Plot the percentage of bound radioligand against the concentration of the test compound to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated.
Coactivator Recruitment Assay: This functional assay measures the ability of a ligand-bound TR to recruit coactivator proteins, which is a critical step in initiating gene transcription.[18]
In Vivo Animal Models
Animal models are indispensable for evaluating the systemic effects, efficacy, and safety of thyromimetic compounds.
Diet-Induced Obesity and NAFLD Models: Rodent models, typically mice or rats fed a high-fat diet, are commonly used to induce obesity, dyslipidemia, and hepatic steatosis, mimicking key features of human metabolic diseases.[7][8][19]
Experimental Design: In Vivo Efficacy Study
Caption: General experimental design for an in vivo study of thyromimetics.
Key Parameters to Measure:
-
Metabolic Parameters: Body weight, food intake, oxygen consumption, and energy expenditure.[7][20]
-
Biochemical Analysis: Serum levels of cholesterol, triglycerides, glucose, and liver enzymes (ALT, AST).
-
Histological Analysis: Examination of liver tissue for steatosis, inflammation, and fibrosis.
-
Gene Expression Analysis: Quantification of the expression of key genes involved in lipid metabolism and thyroid hormone signaling in the liver and other tissues.[7]
Discussion and Future Perspectives
The development of TRβ-selective thyromimetics represents a significant advancement in the treatment of metabolic diseases, particularly NASH.[1][21][22] Resmetirom's recent FDA approval underscores the therapeutic potential of this class of drugs.[17]
This compound continues to be an intriguing molecule. While it demonstrates metabolic activity, its precise mechanism of action and safety profile require further elucidation. The potential for off-target effects, particularly on the heart and the central thyroid axis, remains a concern that necessitates careful dose-finding and safety studies.[7][8][10]
Sobetirome served as a pioneering compound in the field of selective thyromimetics. Although its clinical development was halted, the knowledge gained from its preclinical and early clinical studies paved the way for the development of more refined and liver-targeted compounds like Resmetirom.[2][11][13]
Resmetirom stands as the current benchmark for a successful TRβ-selective thyromimetic. Its high selectivity and liver-targeting properties have translated into a favorable efficacy and safety profile in clinical trials for NASH.[15][23]
Future research in this area will likely focus on developing next-generation thyromimetics with even greater tissue selectivity and improved safety profiles. Additionally, exploring the potential of these compounds in other metabolic disorders and investigating combination therapies to address the multifaceted nature of diseases like NASH will be important avenues of investigation.
Conclusion
The head-to-head comparison of this compound, Sobetirome, and Resmetirom reveals a clear evolution in the design and application of thyromimetic compounds. While DIT's role as a potential therapeutic agent is still under investigation, the journey from the broad-acting Sobetirome to the highly selective and liver-targeted Resmetirom highlights the power of medicinal chemistry and a deep understanding of receptor biology in developing effective and safe therapies for metabolic diseases. This guide provides a foundational understanding of these compounds, empowering researchers to make informed decisions in their pursuit of novel treatments for some of the most pressing health challenges of our time.
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A Preclinical Guide to Validating the Therapeutic Potential of 3,5-Diiodo-D-thyronine in Nonalcoholic Fatty Liver Disease (NAFLD)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the therapeutic potential of 3,5-Diiodo-D-thyronine (T2), a metabolically active thyroid hormone derivative, in preclinical models of Nonalcoholic Fatty Liver Disease (NAFLD). We will objectively compare its performance with other prominent therapeutic alternatives—Obeticholic Acid, Pioglitazone, and Resveratrol—supported by experimental data and detailed protocols. Our focus is on the causality behind experimental choices and ensuring the trustworthiness of the described methodologies.
The Growing Challenge of NAFLD and the Rationale for Novel Therapeutics
Nonalcoholic fatty liver disease (NAFLD) has emerged as the most prevalent chronic liver disease globally, mirroring the pandemic of obesity and metabolic syndrome.[1][2][3] The disease spectrum ranges from simple steatosis (NAFL) to the more aggressive nonalcoholic steatohepatitis (NASH), which is characterized by inflammation and hepatocyte injury, and can progress to fibrosis, cirrhosis, and hepatocellular carcinoma.[4][5] Despite its increasing prevalence, there are currently no FDA-approved therapies for NAFLD, creating a significant unmet medical need.[5] This has spurred the investigation of novel therapeutic agents that can target the complex pathophysiology of NAFLD, which involves metabolic dysregulation, inflammation, and fibrosis.[2][6]
This compound (T2): A Metabolically Active Thyromimetic
This compound (T2) is an endogenous metabolite of thyroid hormones.[7][8] Unlike the classical thyroid hormone T3, T2 exhibits thyromimetic effects with a potentially better safety profile, particularly concerning cardiotoxicity, as it shows a much lower affinity for thyroid hormone receptors (TRs).[9][10] Its therapeutic potential in NAFLD stems from its ability to stimulate energy metabolism and lipid catabolism.[7][8][11]
Mechanism of Action of T2 in the Liver
T2's primary mechanism of action in the liver involves the direct stimulation of mitochondrial activity.[7][12] This leads to an increase in fatty acid oxidation and resting metabolic rate, which helps to reduce the accumulation of lipids in hepatocytes.[13][14][15] Studies in high-fat diet (HFD)-fed rat models have shown that T2 administration can prevent liver steatosis by enhancing hepatic fatty acid oxidation.[15] Furthermore, T2 has been shown to improve insulin sensitivity and reduce body weight in preclinical models, without suppressing the central thyroid axis at certain doses.[9][16]
Signaling Pathway of this compound (T2) in Hepatocytes
Caption: T2 directly stimulates mitochondrial fatty acid oxidation, leading to reduced lipid accumulation and amelioration of hepatic steatosis.
Comparative Therapeutic Agents for NAFLD
To rigorously validate the therapeutic potential of T2, a head-to-head comparison with other agents targeting different pathways in NAFLD is essential. We will consider three alternatives: Obeticholic Acid, Pioglitazone, and Resveratrol.
Obeticholic Acid (OCA): A Farnesoid X Receptor (FXR) Agonist
Obeticholic Acid is a semi-synthetic bile acid analog and a potent agonist of the farnesoid X receptor (FXR).[17][18] FXR is a nuclear receptor that plays a crucial role in regulating bile acid, lipid, and glucose metabolism.[17] Preclinical studies have demonstrated that OCA can improve hepatic steatosis, inflammation, and fibrosis.[17][19][20]
Signaling Pathway of Obeticholic Acid (OCA)
Caption: OCA activates FXR, leading to changes in gene expression that improve lipid metabolism, and reduce inflammation and fibrosis in the liver.
Pioglitazone: A Peroxisome Proliferator-Activated Receptor-Gamma (PPARγ) Agonist
Pioglitazone is a thiazolidinedione that acts as a potent agonist for PPARγ, a nuclear receptor primarily expressed in adipose tissue, but also present in the liver.[21] Its therapeutic effects in NAFLD are largely attributed to its ability to improve insulin sensitivity.[21][22] Preclinical studies have shown that pioglitazone can attenuate hepatic steatosis, inflammation, and fibrosis.[22][23][24]
Signaling Pathway of Pioglitazone
Caption: Pioglitazone primarily acts on adipose tissue via PPARγ to improve insulin sensitivity and reduce fatty acid delivery to the liver, thereby ameliorating NAFLD.
Resveratrol: A Natural Polyphenol with Pleiotropic Effects
Resveratrol is a natural polyphenol found in various plants that has been investigated for its beneficial effects on metabolic diseases.[25] Its mechanism of action in NAFLD is multifactorial, involving the activation of AMP-activated protein kinase (AMPK) and Sirtuin 1 (SIRT1), as well as antioxidant and anti-inflammatory effects.[26][27] Preclinical studies have consistently reported that resveratrol treatment reduces hepatic steatosis and improves metabolic parameters.[25][26][28]
Signaling Pathway of Resveratrol
Caption: Resveratrol exerts its therapeutic effects in NAFLD through multiple pathways, including AMPK/SIRT1 activation, leading to reduced lipogenesis and increased fatty acid oxidation, as well as direct antioxidant and anti-inflammatory actions.
Head-to-Head Preclinical Comparison: An Experimental Workflow
To provide a robust validation of T2's therapeutic potential, a well-controlled, head-to-head preclinical study is paramount. The following workflow outlines the key steps.
Experimental Workflow for Preclinical Comparison
Caption: A typical workflow for a preclinical comparison study of NAFLD therapeutics.
Detailed Experimental Protocols
Preclinical Model and NAFLD Induction
-
Model: C57BL/6J mice are a commonly used strain for diet-induced models of NAFLD due to their susceptibility to developing obesity, insulin resistance, and hepatic steatosis.[4]
-
Diet: A high-fat diet (HFD), typically containing 45-60% of calories from fat, is used to induce NAFLD.[13] A diet supplemented with fructose and cholesterol can accelerate the progression to NASH and fibrosis.
-
Duration: Mice are typically fed the HFD for 12-16 weeks to establish a robust NAFLD/NASH phenotype before the initiation of treatment.
Treatment Administration
-
Acclimatization and Baseline: After the induction period, mice are acclimatized to handling and baseline measurements (body weight, blood glucose) are taken.
-
Randomization: Animals are randomized into treatment groups (n=10-12 per group) based on body weight to ensure even distribution.
-
Treatment Groups:
-
Vehicle Control (e.g., saline or appropriate solvent)
-
This compound (T2)
-
Obeticholic Acid (OCA)
-
Pioglitazone
-
Resveratrol
-
-
Dosing and Administration: Doses should be based on previously published effective ranges in preclinical models. Administration is typically via oral gavage or intraperitoneal injection, performed daily for a period of 8-12 weeks.
Endpoint Analysis
-
In-life Monitoring: Body weight, food intake, and blood glucose levels are monitored weekly.
-
Terminal Procedures: At the end of the treatment period, mice are euthanized, and blood and liver tissue are collected.
-
Serum Biochemistry: Plasma is analyzed for markers of liver injury (ALT, AST), lipids (triglycerides, cholesterol), and glucose metabolism (insulin).
-
Liver Histology:
-
A portion of the liver is fixed in 10% neutral buffered formalin for histological analysis.
-
Hematoxylin and eosin (H&E) staining is used to assess steatosis, inflammation, and hepatocyte ballooning, and scored using the NAFLD Activity Score (NAS).
-
Sirius Red or Masson's trichrome staining is used to quantify fibrosis.
-
-
Gene Expression Analysis:
-
A portion of the liver is snap-frozen in liquid nitrogen for RNA extraction.
-
Quantitative real-time PCR (qPCR) is performed to analyze the expression of genes involved in lipogenesis, fatty acid oxidation, inflammation, and fibrosis.
-
RNA sequencing can provide a more comprehensive, unbiased view of the transcriptomic changes induced by each treatment.
-
Comparative Performance Data
The following tables summarize expected outcomes based on published preclinical data.
Table 1: Effects on Key NAFLD Pathological Features
| Therapeutic Agent | Steatosis Reduction | Anti-inflammatory Effects | Anti-fibrotic Effects |
| This compound (T2) | High | Moderate | To be determined |
| Obeticholic Acid (OCA) | Moderate to High | High | High |
| Pioglitazone | High | Moderate | Moderate |
| Resveratrol | High | Moderate | To be determined |
Table 2: Effects on Metabolic Parameters
| Therapeutic Agent | Body Weight Reduction | Improved Insulin Sensitivity | Lipid Profile Improvement |
| This compound (T2) | Yes | Yes | Yes |
| Obeticholic Acid (OCA) | Variable | Yes | Mixed (may increase LDL) |
| Pioglitazone | No (may increase) | Yes | Yes |
| Resveratrol | Yes | Yes | Yes |
Conclusion
This compound (T2) presents a promising therapeutic avenue for NAFLD by directly targeting hepatic lipid metabolism through the stimulation of mitochondrial function. Its potential to improve metabolic parameters without the classical side effects of thyroid hormones warrants further investigation. A rigorous, head-to-head comparison with other therapeutic agents, as outlined in this guide, is essential to fully elucidate its therapeutic potential and position it within the landscape of emerging NAFLD treatments. The provided experimental framework offers a robust starting point for such validation studies, emphasizing scientific integrity and the generation of reliable, comparative data.
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A Tale of Two Thyronines: Contrasting the Cellular Respiration Effects of 3,5-Diiodo-D-thyronine and Reverse T3
In the intricate world of metabolic regulation, thyroid hormones and their derivatives are central figures. While triiodothyronine (T3) is widely recognized as the primary biologically active thyroid hormone, a nuanced understanding of its analogues is crucial for researchers and drug development professionals. This guide provides an in-depth comparison of two such analogues, 3,5-Diiodo-D-thyronine (3,5-T2) and reverse T3 (rT3), focusing on their contrasting effects on cellular respiration. While structurally similar, their physiological roles diverge dramatically, with one acting as a metabolic accelerator and the other as a brake.
The Divergent Paths of Thyroid Hormone Analogues
Thyroid hormones, synthesized in the thyroid gland, are pivotal for growth, development, and metabolism.[1][2] The prohormone thyroxine (T4) is converted in peripheral tissues to the more potent T3 or the inactive reverse T3.[2][3] This conversion is a critical control point in thyroid hormone signaling. 3,5-T2 is another naturally occurring iodothyronine, a product of T3 metabolism.[4] While rT3 is generally considered biologically inactive, 3,5-T2 has emerged as a metabolically active compound with rapid effects on energy expenditure.[1][5]
This compound: A Direct Mitochondrial Stimulator
This compound (3,5-T2) has garnered significant attention for its ability to rapidly stimulate metabolic rate, largely independent of the classical genomic pathways associated with T3.[1] Its primary target appears to be the mitochondrion, the powerhouse of the cell.
Mechanism of Action
The effects of 3,5-T2 on cellular respiration are characterized by their speed, often observed within hours of administration.[1] This rapid onset suggests a non-genomic mechanism, bypassing the slower process of gene transcription and protein synthesis. Research has shown that 3,5-T2 directly interacts with mitochondrial components. Specifically, it has been found to bind to subunit Va of the cytochrome c oxidase (COX) complex (Complex IV) of the electron transport chain.[4][5] This binding allosterically activates the enzyme, relieving the inhibitory effect of ATP and thereby increasing the rate of electron transport and oxygen consumption.[4][5]
Furthermore, 3,5-T2 has been shown to increase mitochondrial proton leak, a process that uncouples respiration from ATP synthesis, leading to increased thermogenesis.[1][4] This contributes to the overall increase in resting metabolic rate observed with 3,5-T2 administration.[1]
Caption: Direct mitochondrial activation by 3,5-T2.
Reverse T3: The Metabolic Brake
In stark contrast to the stimulatory effects of 3,5-T2, reverse T3 (rT3) is considered a biologically inactive metabolite of T4.[3][6][7] Its primary role is to act as a competitive inhibitor of T3, effectively dampening thyroid hormone signaling and, consequently, cellular respiration.
Mechanism of Action
Reverse T3 is structurally an isomer of T3.[8] This structural similarity allows it to bind to thyroid hormone receptors, but it fails to elicit a biological response.[2][9][10] By occupying these receptors, rT3 prevents the binding of the active T3 hormone, thereby acting as an antagonist.[2] This competitive inhibition is a key mechanism for downregulating metabolic rate in times of stress, illness, or caloric restriction, serving as an energy conservation strategy.[3][6]
The impact of rT3 on cellular respiration is therefore indirect. By blocking the genomic actions of T3, which include the synthesis of mitochondrial respiratory enzymes, rT3 leads to a decrease in the overall capacity for cellular respiration.[4] Elevated levels of rT3 are often associated with "euthyroid sick syndrome," where thyroid gland function is normal, but peripheral conversion of T4 to T3 is impaired, leading to hypothyroid symptoms.[3]
Caption: Indirect inhibition of cellular respiration by rT3.
Head-to-Head Comparison: 3,5-T2 vs. rT3
The contrasting effects of these two thyronines on cellular respiration are summarized below:
| Feature | This compound (3,5-T2) | Reverse T3 (rT3) |
| Primary Mechanism | Direct, non-genomic | Indirect, genomic (via T3 antagonism) |
| Site of Action | Mitochondria (Cytochrome c Oxidase) | Thyroid Hormone Receptors |
| Effect on Oxygen Consumption | Increases | Decreases (indirectly) |
| Effect on ATP Synthesis | May be uncoupled from respiration | Decreased (due to reduced respiratory capacity) |
| Speed of Action | Rapid (within hours) | Slower (dependent on protein turnover) |
| Physiological Role | Metabolic stimulation, thermogenesis | Energy conservation, metabolic braking |
| Clinical Relevance | Potential therapeutic for metabolic disorders[11] | Marker of non-thyroidal illness[3] |
Experimental Protocols for Assessing Cellular Respiration
To empirically validate the effects of 3,5-T2 and rT3 on cellular respiration, a variety of in vitro and in vivo experimental approaches can be employed.
In Vitro Assessment: High-Resolution Respirometry
This technique allows for the precise measurement of oxygen consumption in isolated mitochondria or cultured cells.
Objective: To determine the direct effects of 3,5-T2 and the indirect effects of rT3 (in the presence of T3) on mitochondrial respiration.
Materials:
-
Isolated mitochondria or cultured cells (e.g., hepatocytes, myoblasts)
-
Respirometry buffer (e.g., MiR05)
-
Respiratory substrates (e.g., pyruvate, malate, succinate)
-
ADP
-
This compound (3,5-T2)
-
Reverse T3 (rT3)
-
Triiodothyronine (T3)
-
High-resolution respirometer (e.g., Oroboros Oxygraph-2k)
Protocol:
-
Mitochondrial Isolation/Cell Culture: Isolate mitochondria from tissue (e.g., rat liver) using differential centrifugation or culture cells to a suitable confluency.
-
Respirometer Calibration: Calibrate the oxygen sensors of the respirometer according to the manufacturer's instructions.
-
Experimental Setup:
-
Add respirometry buffer to the chambers.
-
Add isolated mitochondria or cells.
-
Allow for temperature equilibration (e.g., 37°C).
-
-
Substrate-Uncoupler-Inhibitor Titration (SUIT) Protocol:
-
State 2 Respiration: Add respiratory substrates to measure leak respiration.
-
State 3 Respiration: Add ADP to stimulate ATP synthesis and measure maximal oxidative phosphorylation capacity.
-
Compound Addition:
-
For 3,5-T2: Titrate increasing concentrations of 3,5-T2 and observe changes in oxygen consumption.
-
For rT3: Pre-incubate cells with T3 and varying concentrations of rT3 for a period sufficient to observe genomic effects (e.g., 24-48 hours) before measuring respiration.
-
-
Electron Transport System Capacity: Add an uncoupler (e.g., FCCP) to measure the maximum capacity of the electron transport system.
-
Inhibition: Add inhibitors of specific respiratory complexes (e.g., rotenone for Complex I, antimycin A for Complex III) to dissect the contributions of different parts of the respiratory chain.
-
-
Data Analysis: Analyze the oxygen flux data to determine the effects of 3,5-T2 and rT3 on different respiratory states.
Caption: Experimental workflow for high-resolution respirometry.
Conclusion
This compound and reverse T3, despite their structural similarities, represent a fascinating dichotomy in metabolic regulation. 3,5-T2 acts as a potent, direct stimulator of cellular respiration through non-genomic actions on the mitochondria. In contrast, rT3 functions as a metabolic brake, indirectly inhibiting cellular respiration by antagonizing the genomic effects of T3. A thorough understanding of these opposing mechanisms is paramount for researchers in endocrinology and for the development of novel therapeutics targeting metabolic diseases. The experimental protocols outlined in this guide provide a framework for empirically dissecting the distinct effects of these two important thyroid hormone analogues.
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A Cross-Species Examination of 3,5-Diiodo-D-thyronine (T2) Efficacy: A Guide for Preclinical Metabolic Research
Introduction: Beyond T3 and T4 – The Metabolic Potential of T2
For decades, thyroid hormone research has centered on thyroxine (T4) and its more potent metabolite, triiodothyronine (T3). However, a growing body of evidence has illuminated the significant biological activity of other iodothyronines. Among these, 3,5-Diiodo-D-thyronine (T2), an endogenous metabolite of thyroid hormones, has emerged as a potent modulator of energy metabolism.[1][2] Unlike T3, which exerts its effects primarily through nuclear thyroid hormone receptors (THRs) to regulate gene expression, T2 demonstrates rapid, direct actions on the mitochondria, suggesting a distinct mechanistic profile.[1][3]
This unique mode of action has positioned T2 as a compound of high interest for tackling metabolic disorders such as obesity, hepatic steatosis (fatty liver disease), and insulin resistance. Preclinical studies, predominantly in rodents, have shown that exogenous T2 administration can increase resting metabolic rate, reduce adiposity, and clear excess lipids from the liver and circulation.[1][4]
However, translating these promising findings requires a nuanced understanding of how its effects may differ between preclinical models. Rats and mice, the workhorses of metabolic research, exhibit important physiological and metabolic differences. This guide provides a critical, evidence-based comparison of T2 efficacy in rat versus mouse models, offering insights into experimental design and data interpretation for researchers in drug development and metabolic science. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific rigor.
Comparative Efficacy of T2: Rat vs. Mouse Models
The metabolic response to T2 administration shows critical divergences between rats and mice. These differences are crucial for selecting the appropriate model and anticipating potential outcomes, including therapeutic benefits and adverse effects.
Metabolic Rate and Thermogenesis
T2 is a powerful stimulant of energy expenditure in both species, primarily by increasing mitochondrial activity.[3] However, the magnitude of this effect and the propensity for adverse cardiac events can differ.
-
In Rats: T2 administration consistently increases resting metabolic rate (RMR), often without the cardiac side effects (like tachycardia) associated with T3.[4][5] Studies in Wistar rats on a high-fat diet (HFD) show that T2 prevents body weight gain by increasing fat burning.[1][6] T2 also activates thermogenesis in brown adipose tissue (BAT) in rats, increasing sympathetic innervation, vascularization, and the expression of Uncoupling Protein 1 (UCP1), the key molecular determinant of non-shivering thermogenesis.[1][7]
-
In Mice: T2 also increases energy expenditure in mice.[8] However, mice can be more sensitive to the thyrotoxic effects of T2, especially at higher doses. Some studies in diet-induced obese mice report that while T2 has beneficial effects on adiposity, it can also suppress the hypothalamus-pituitary-thyroid (HPT) axis and cause cardiac hypertrophy, effects akin to T3 overdose.[1][8][9]
Table 1: Comparison of T2 Effects on Energy Expenditure
| Parameter | Rat Models (e.g., Wistar) | Mouse Models (e.g., C57BL/6J) | Key Insights & Causality |
|---|---|---|---|
| Resting Metabolic Rate (RMR) | Significant increase.[4][5] | Significant increase.[8] | T2 directly stimulates mitochondrial respiration, bypassing the slower genomic pathways of T3, leading to a rapid increase in energy consumption. |
| UCP1 Expression (BAT) | Increased expression and activity, promoting thermogenesis.[1][7][10] | Increased expression, but high doses may be needed.[11] | UCP1 dissipates the mitochondrial proton gradient to generate heat instead of ATP. T2's ability to upregulate UCP1 is central to its thermogenic effect. |
| Cardiac Effects | Often minimal effects on heart rate or mass at effective metabolic doses.[12] | Dose-dependent risk of cardiac hypertrophy and other thyrotoxic signs.[8][9] | The separation of metabolic benefits from cardiac toxicity appears more favorable in rats. This may relate to species differences in T2 metabolism or cardiac thyroid hormone receptor sensitivity. |
Lipid Metabolism and Hepatic Steatosis
One of the most pronounced effects of T2 is its ability to counteract lipid accumulation, particularly in the liver.
-
In Rats: T2 administration powerfully prevents and reverses hepatic steatosis in rats fed a high-fat diet.[13][14][15] It achieves this by stimulating mitochondrial fatty acid oxidation, effectively increasing the liver's capacity to "burn" fat for energy.[1] This leads to a significant reduction in liver triglyceride content and circulating levels of triglycerides and cholesterol.[1][6]
-
In Mice: T2 also reduces hepatic triglycerides in obese mice.[16] However, the therapeutic window may be narrower. Studies have shown that while T2 is effective, the required doses can sometimes lead to suppression of the HPT axis, a marker of central hypothyroidism.[9][17]
Table 2: Comparison of T2 Effects on Lipid Metabolism
| Parameter | Rat Models | Mouse Models | Key Insights & Causality |
|---|---|---|---|
| Hepatic Triglycerides | Strong reduction; prevents and reverses steatosis.[1][14][15] | Reduction observed, but can be linked with systemic thyrotoxic effects.[16] | T2 enhances mitochondrial respiration and fatty acid oxidation pathways within hepatocytes, directly addressing the lipid overload that causes steatosis.[1] |
| Serum Triglycerides | Significant reduction.[1] | Reduction observed. | The decrease in serum lipids is a systemic consequence of increased uptake and oxidation by the liver and other metabolically active tissues. |
| Serum Cholesterol | Significant reduction.[1] | Significant reduction.[16] | Thyroid hormones are key regulators of cholesterol metabolism and clearance. T2 appears to replicate some of these beneficial effects.[18] |
| HPT Axis Suppression | Less common at metabolically effective doses. | Higher risk, especially at doses needed for robust metabolic effects.[9][17] | Suppression of TSH indicates that T2, at certain concentrations, can act on the pituitary, mimicking a state of thyroid hormone excess. This effect appears more pronounced in mice. |
Glucose Homeostasis
T2 also favorably impacts glucose metabolism, an important consideration for models of type 2 diabetes and insulin resistance.
-
In Rats: T2 administration has been shown to prevent HFD-induced insulin resistance in both liver and skeletal muscle.[1][19] It improves glucose tolerance without causing hypoglycemia.[12]
-
In Mice: T2 reduces blood glucose in obese mice, an effect that appears to involve reductions in hepatic glucose output rather than solely improving insulin sensitization.[11]
Table 3: Comparison of T2 Effects on Glucose Homeostasis
| Parameter | Rat Models | Mouse Models | Key Insights & Causality |
|---|---|---|---|
| Insulin Sensitivity | Improved; prevents HFD-induced resistance.[1][19] | Effects are distinct from classical insulin sensitization.[11] | In rats, T2 appears to improve the cellular response to insulin. In mice, the primary effect may be on reducing the liver's glucose production. |
| Blood Glucose | Ameliorates hyperglycemia and improves glucose tolerance.[1][12] | Reduces fasting blood glucose.[11] | The reduction in blood glucose is a net result of increased tissue uptake (potentially in heart and muscle) and decreased hepatic output.[11][20] |
Key Experimental Protocols
To ensure reproducibility and validity, the following protocols are provided. The causality behind specific steps is explained to foster a deeper understanding of the methodology.
Protocol 1: Assessment of In Vivo Metabolic Rate via Indirect Calorimetry
Indirect calorimetry is the gold standard for measuring energy expenditure in rodents by quantifying oxygen consumption (VO2) and carbon dioxide production (VCO2).[21][22]
Causality: Measuring gas exchange allows for the calculation of the Respiratory Exchange Ratio (RER = VCO2/VO2), which indicates the primary fuel source being utilized (approaching 1.0 for carbohydrates, ~0.7 for fat). A T2-induced shift to a lower RER alongside increased VO2 is a hallmark of enhanced fatty acid oxidation.
Step-by-Step Methodology:
-
Acclimation (Critical Step): Individually house animals in the metabolic cages for at least 2-3 days prior to data collection.[23] Reasoning: This minimizes stress and ensures the recorded data reflects the animal's true baseline metabolism, not an anxiety response to a novel environment. The first 24 hours of data are typically discarded.[23]
-
System Calibration: Calibrate the gas analyzers with primary standard gas mixtures before and after each experiment to ensure accuracy.
-
Data Collection: Monitor VO2, VCO2, food intake, water intake, and ambulatory activity continuously for 48-72 hours using an open-circuit indirect calorimetry system (e.g., CLAMS, Promethion, or similar).[21]
-
Species-Specific Considerations:
-
Rats: Require larger cages and higher flow rates compared to mice.
-
Mice: Highly sensitive to temperature changes; ensure the ambient temperature is controlled and consistent (thermoneutrality, ~30°C, is often preferred for studying thermogenesis).[24]
-
Protocol 2: Quantification of Hepatic Triglyceride Content
This biochemical assay provides a quantitative measure of liver steatosis.
Causality: The protocol is designed to first break down the tissue and saponify (turn into soap) the triglycerides into glycerol and free fatty acids. The glycerol component is then measured enzymatically, as its concentration is directly proportional to the original triglyceride content.
Step-by-Step Methodology:
-
Tissue Homogenization: Weigh ~50-100 mg of frozen liver tissue and homogenize it in 1 ml of isopropanol or a solution containing 5% NP-40.[25][26] Reasoning: Isopropanol is an organic solvent that efficiently extracts lipids from the tissue matrix.
-
Lipid Extraction/Saponification:
-
Glycerol Measurement: Use a commercial colorimetric triglyceride quantification kit. These kits typically use lipase to ensure all triglycerides are converted to glycerol, followed by an enzymatic reaction that produces a colored or fluorescent product.[26][27]
-
Quantification: Measure the absorbance or fluorescence using a plate reader. Calculate the triglyceride concentration by comparing the sample readings to a standard curve generated with known glycerol or triglyceride concentrations.[28]
-
Normalization: Express the final value as mg of triglyceride per g of liver tissue.
Protocol 3: Western Blot Analysis of UCP1 in Brown Adipose Tissue (BAT)
This protocol is for detecting the protein expression of UCP1, a key marker of thermogenic capacity.
Causality: BAT is an extremely lipid-rich tissue, which can interfere with protein extraction and gel electrophoresis, often causing smearing and inaccurate results.[29] This protocol incorporates steps to effectively remove lipids and ensure clean, quantifiable bands.
Step-by-Step Methodology:
-
Protein Extraction: Homogenize frozen BAT (~50-100 mg) in ice-cold RIPA buffer containing protease and phosphatase inhibitors. Use a mechanical homogenizer for complete lysis.
-
Lipid Removal (Critical Step): After initial centrifugation, a thick fat cake will form on top of the lysate. Carefully aspirate the liquid lysate from underneath the fat cake. For cleaner results, perform an acetone precipitation:[29][30]
-
Add 4 volumes of ice-cold acetone to the cleared lysate.
-
Incubate at -20°C for at least 60 minutes to precipitate the protein.
-
Centrifuge at high speed to pellet the protein, discard the acetone supernatant, and air-dry the pellet.
-
Resuspend the protein pellet in a suitable sample buffer.
-
-
Protein Quantification: Use a standard protein assay (e.g., BCA) to determine protein concentration.
-
SDS-PAGE and Transfer: Resolve 20-30 µg of protein per lane on a 12.5% SDS-PAGE gel. Transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Detection and Analysis: Visualize the bands using an ECL detection system. Quantify band density using imaging software and normalize to a loading control like VDAC or β-actin. Note: Ensure the loading control is not affected by the experimental treatment.
Signaling Pathways and Experimental Workflows
Mechanisms of Action: A Mitochondrial Focus
T2's primary mechanism involves direct interaction with mitochondrial components to stimulate cellular respiration. This is distinct from T3's predominantly genomic action.
Caption: T2's core mechanism targeting mitochondrial respiration.
Logical Experimental Workflow
A robust preclinical study comparing T2 efficacy should follow a logical progression from in vivo assessment to ex vivo mechanistic analysis.
Caption: A logical workflow for preclinical T2 efficacy studies.
Discussion: Synthesizing the Evidence for Future Research
The collective evidence strongly indicates that this compound is a potent metabolic regulator in both rats and mice. However, the choice of species for preclinical studies has significant implications.
Rats appear to be a more robust model for studying the therapeutic, anti-steatotic, and insulin-sensitizing effects of T2 with a wider therapeutic window. The separation of potent metabolic benefits from thyrotoxic side effects, particularly cardiotoxicity and HPT axis suppression, is more consistently observed in rat models.[1][12] This makes them arguably better suited for studies focused on efficacy and the direct mitochondrial mechanisms of T2.
Mice , especially common inbred strains like C57BL/6J, are invaluable for genetic manipulation and studying pathways. However, they appear more sensitive to the thyromimetic properties of T2.[1][9] Researchers using mice must employ a careful dose-response analysis and diligently monitor for signs of thyrotoxicosis, including heart weight, body temperature, and serum TSH levels. The mouse model may be more appropriate for studies investigating the potential off-target effects of T2 or for screening T2 analogs for improved safety profiles.
Future Directions:
-
Head-to-Head Studies: Direct, side-by-side comparisons of T2 in rats and mice under identical conditions (diet, dose, duration) are needed to confirm the species-specific differences highlighted in the literature.
-
Metabolite Profiling: Investigating how T2 is metabolized and cleared in each species could explain the observed differences in efficacy and toxicity.
-
Chronic Dosing Studies: Most studies are relatively short-term. Long-term administration studies are essential to assess sustained efficacy and potential for adaptation or long-term toxicity.
By carefully considering the species-specific responses and employing rigorous, validated protocols, the scientific community can effectively harness the therapeutic potential of T2 and advance the development of novel treatments for metabolic diseases.
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A Comparative Guide to the Thyrotoxic Potential of 3,5-Diiodo-D-thyronine (D-T2) Versus T3 and T4
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Metabolic Regulation Without Toxicity
For over a century, the profound effects of thyroid hormones (THs), primarily thyroxine (T4) and the more potent 3,5,3’-triiodothyronine (T3), on metabolic rate have been well-established.[1] These hormones are critical regulators of growth, development, and energy metabolism, acting largely through nuclear thyroid hormone receptors (TRs) to modulate gene expression.[1][2] Their potent calorigenic effects have made them attractive candidates for treating metabolic disorders like obesity and hepatic steatosis. However, their clinical utility is severely hampered by a narrow therapeutic index; doses required for beneficial metabolic effects invariably lead to thyrotoxicosis, a state of thyroid hormone excess characterized by deleterious effects on the heart, muscle, and bone, and suppression of the hypothalamic-pituitary-thyroid (HPT) axis.[3][4][5][6][7]
This has spurred the investigation of TH metabolites and analogs that might dissociate the metabolic benefits from the toxic liabilities. Among these, 3,5-diiodo-D-thyronine (D-T2), an endogenous metabolite of T3, has garnered significant attention.[3][4] Numerous studies suggest that D-T2 can stimulate energy expenditure and reduce dyslipidemia, with some evidence pointing to a reduced risk of thyrotoxicosis compared to T3.[5][8] This guide provides an in-depth evaluation of the thyrotoxic potential of D-T2, comparing its physiological and molecular actions with those of T3 and T4, supported by a review of key experimental data and methodologies.
Contrasting Mechanisms: Genomic vs. Mitochondrial-Centric Actions
The differing thyrotoxic profiles of T3/T4 and D-T2 can be traced to their distinct primary mechanisms of action.
-
T3 and T4: T4 acts as a prohormone, converted to the biologically active T3 by deiodinase enzymes. T3 exerts its effects by binding to nuclear TRs (isoforms TRα and TRβ), which in turn bind to thyroid hormone response elements (TREs) on the DNA of target genes, thereby regulating transcription.[1][2] This genomic pathway is responsible for the broad, systemic, and often slow-onset effects of T3, including the undesirable chronotropic and inotropic cardiac effects and HPT axis suppression.
-
This compound (D-T2): The actions of D-T2 are characterized by a more rapid onset and are thought to be mediated primarily through non-genomic pathways, with mitochondria being a principal target.[1][5] While D-T2 does have some affinity for nuclear TRs, it is significantly lower than that of T3.[9] Instead, D-T2 has been shown to directly interact with components of the mitochondrial respiratory chain, such as cytochrome c oxidase, rapidly stimulating cellular respiration and fatty acid oxidation.[1] This mitochondrial-centric action is hypothesized to be the basis for its ability to increase energy expenditure without necessarily engaging the full spectrum of nuclear TR-mediated thyrotoxic effects.
Signaling Pathway Overview
Caption: Standard experimental workflow for assessing thyrotoxicosis.
Measurement of Resting Metabolic Rate (RMR)
-
Protocol: Rodents are housed individually in metabolic chambers for 24-48 hours to allow for acclimatization. [10]Oxygen consumption (VO₂) and carbon dioxide production (VCO₂) are measured using an open-circuit indirect calorimeter. [11]Resting energy expenditure (REE) is calculated from the lowest VO₂ values, typically during the inactive (light) cycle. [8]The respiratory exchange ratio (RER = VCO₂/VO₂) is also determined to assess fuel utilization. [11]* Causality: A sustained, supraphysiological increase in RMR is the primary functional indicator of a thyrotoxic state. This protocol quantifies the core calorigenic effect of the test compounds.
Assessment of Cardiac Hypertrophy
-
Protocol: At the end of the study, animals are euthanized, and the heart is excised, trimmed of atria and large vessels, blotted dry, and weighed. The heart weight is then normalized to the animal's total body weight or tibia length to control for differences in animal size. [12]For a more detailed assessment, transthoracic echocardiography can be performed on anesthetized animals to measure left ventricular wall thickness and function non-invasively. [13][14]* Causality: T3 has potent effects on the cardiovascular system, and thyrotoxicosis classically leads to tachycardia and cardiac hypertrophy. [15]An increase in the heart weight-to-body weight ratio is a reliable and crucial indicator of this dangerous side effect. [16][17]
Analysis of the Hypothalamus-Pituitary-Thyroid (HPT) Axis
-
Protocol: Blood is collected via cardiac puncture at termination. Serum is separated by centrifugation and stored at -80°C. Commercially available, validated Enzyme-Linked Immunosorbent Assay (ELISA) kits are used to quantify the concentrations of Thyroid Stimulating Hormone (TSH), T3, and T4. [18][19][20]* Causality: The HPT axis is governed by a sensitive negative feedback loop. [19]Elevated systemic levels of T3/T4 are sensed by the pituitary and hypothalamus, leading to a profound suppression of TSH secretion. [21][22]A significant drop in serum TSH is a hallmark of central thyromimetic action and a key diagnostic criterion for thyrotoxicosis.
Comparative Data Summary
The following table synthesizes findings from multiple preclinical studies, providing a comparative overview of the effects of D-T2, T3, and T4.
| Parameter | 3,5,3’-triiodothyronine (T3) | 3,5,3’,5’-tetraiodothyronine (T4) | This compound (D-T2) |
| Primary Mechanism | Genomic (Nuclear TR agonist) | Prohormone for T3 | Primarily Non-Genomic (Mitochondrial) |
| Resting Metabolic Rate | Strong, dose-dependent increase | Moderate increase (via conversion to T3) | Rapid, dose-dependent increase [1][23] |
| Cardiac Effects | Significant increase in heart rate and cardiac mass (hypertrophy) [12] | Increases heart rate and mass, but less potent than T3 | Effects are dose-dependent. Some studies show minimal cardiac effects at metabolically active doses, [23]while high doses induce hypertrophy [1][12] |
| HPT Axis (TSH Levels) | Potent suppression of TSH | Potent suppression of TSH | Effects are controversial and dose-dependent. Some studies report no TSH suppression, [8]while others show significant suppression at higher doses [12][22] |
| Lipid Metabolism | Reduces serum cholesterol and triglycerides | Reduces serum cholesterol and triglycerides | Potently reduces serum cholesterol and hepatic triglycerides [1][12] |
Analysis and Interpretation
Experimental data reveals a nuanced profile for D-T2, distinguishing it from its parent compounds.
-
Metabolic Efficacy: D-T2 is a potent stimulator of energy metabolism, comparable in some aspects to T3. It effectively increases RMR and exerts beneficial effects on lipid metabolism, including reducing hepatic steatosis and lowering serum cholesterol. [1][12]Its effects on metabolism often have a more rapid onset than those of T3. [1]
-
Cardiac Safety Profile: The key differentiator lies in the cardiovascular effects. Multiple studies have shown that D-T2, at doses sufficient to stimulate metabolism and reduce body weight, does not induce the same degree of tachycardia or cardiac hypertrophy as T3. [23]This suggests a potential uncoupling of the metabolic effects from the cardiac ones. However, this is not an absolute dissociation; higher, pharmacological doses of D-T2 have been shown to increase heart weight, indicating that the risk of cardiac side effects is dose-dependent and must be carefully evaluated. [1][12]
-
Impact on the HPT Axis: The effect of D-T2 on TSH suppression is a critical and somewhat contentious point. Several reports indicate that D-T2 can exert its peripheral metabolic actions without suppressing pituitary TSH, a finding that strongly supports a mechanism independent of central TR activation. [8]Conversely, other studies, particularly those employing higher dose ranges, report significant TSH suppression, akin to T3. [12][22]This discrepancy highlights that while D-T2 may have a wider therapeutic window, exceeding certain dose thresholds will engage central thyromimetic pathways, leading to HPT axis suppression.
Conclusion for the Drug Development Professional
The body of evidence strongly suggests that this compound possesses a distinct pharmacological profile compared to T3 and T4. Its primary targeting of mitochondrial respiration provides a plausible mechanism for its potent metabolic effects.
The central finding of this evaluation is that D-T2 exhibits a wider therapeutic window , separating its beneficial metabolic actions from classic thyrotoxic side effects. Specifically, at certain effective doses, it appears to be less deleterious to the heart and less suppressive of the HPT axis than T3.
However, it is crucial to recognize that D-T2 is not entirely devoid of thyrotoxic potential . The risk of cardiac hypertrophy and HPT axis suppression is dose-dependent and becomes significant at higher concentrations. [12][24]Therefore, D-T2 should be viewed as a compound with a more favorable risk-benefit profile than T3, rather than a completely non-thyrotoxic metabolic enhancer. Its development as a therapeutic agent for conditions like dyslipidemia and non-alcoholic fatty liver disease is promising, but necessitates meticulous dose-finding studies to identify a dose that maximizes metabolic benefits while remaining below the threshold for clinically significant thyrotoxic effects.
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A Comparative Guide to the Tissue-Selective Actions of 3,5-Diiodo-D-thyronine: Uncoupling Hepatic Metabolic Benefits from Cardiac Liabilities
Introduction: The Quest for Tissue-Selective Thyromimetics
Thyroid hormones, particularly 3,5,3′-triiodo-L-thyronine (T3), are potent regulators of metabolism, growth, and development.[1] Their ability to increase basal metabolic rate and stimulate lipid catabolism has made them an area of intense interest for treating metabolic disorders like obesity and non-alcoholic fatty liver disease (NAFLD). However, the clinical utility of T3 is severely hampered by its broad, non-selective actions, most notably the induction of deleterious cardiovascular effects, including tachycardia and increased cardiac output, which elevate the risk of arrhythmia and cardiac hypertrophy.[2]
This guide focuses on 3,5-Diiodo-D-thyronine (D-T2), an endogenous metabolite of thyroid hormone that has emerged as a promising candidate for uncoupling these effects.[3] Research suggests D-T2 can replicate the beneficial metabolic actions of T3 in the liver—such as reducing fat accumulation—while potentially bypassing the harmful thyrotoxic effects on the heart.[4][5] We will explore the differential mechanisms of D-T2 in hepatic versus cardiac tissues, provide a framework of experimental protocols to validate these differences, and present the expected data to guide researchers in this field.
Part 1: The Hepatic Niche - D-T2 as a Potent Metabolic Regulator
The liver is a primary target for D-T2's metabolic actions. Unlike T3, which stimulates both fatty acid synthesis and oxidation, D-T2 appears to selectively promote catabolic pathways while inhibiting anabolic ones, making it uniquely suited to combat hepatic steatosis.[5]
Core Mechanisms of Action in the Liver:
-
Stimulation of Mitochondrial Activity: D-T2 rapidly enhances mitochondrial respiration and oxygen consumption, often within hours, a much faster onset than T3.[6] This action is thought to be mediated, at least in part, through direct, non-genomic effects on mitochondrial components.
-
Increased Fatty Acid Oxidation: By activating pathways that promote the burning of fat, D-T2 effectively reduces the lipid overload that characterizes NAFLD.[7]
-
Inhibition of De Novo Lipogenesis (DNL): A key differentiator from T3 is D-T2's ability to inhibit the synthesis of new fatty acids.[5] It achieves this by modulating key lipogenic enzymes and transcription factors.
-
SIRT1-Mediated Regulation: D-T2 has been shown to induce the activity of Sirtuin 1 (SIRT1), a critical metabolic sensor. This leads to the deacetylation and subsequent modulation of transcription factors like PGC-1α (promoting mitochondrial biogenesis) and SREBP-1c (inhibiting lipogenesis).[6]
The convergence of these mechanisms results in a powerful anti-steatotic effect, positioning D-T2 as a potential therapeutic for NAFLD and related metabolic syndromes.[7]
Part 3: An Experimental Framework for Interrogating Differential Effects
To definitively assess the tissue-selective properties of D-T2, a multi-tiered experimental approach is required, progressing from in vitro cellular models to in vivo systemic validation. This framework is designed to provide clear, quantifiable, and comparable data across both liver and cardiac tissues.
Detailed Experimental Protocols
Causality Statement: The following protocols are designed as self-validating systems. The inclusion of T3 as a positive control is critical; it serves as a benchmark for known thyromimetic effects in both tissues. A lack of cardiac effect from D-T2 is only meaningful if the parallel T3 treatment group demonstrates the expected cardiac response, confirming the model's sensitivity.
Protocol 1: In Vitro Assessment of Hepatic Mitochondrial Function
-
Objective: To quantify the direct effects of D-T2 on hepatocyte energy metabolism.
-
Model: Primary mouse or human hepatocytes are the gold standard for metabolic studies. [8]Alternatively, differentiated HepG2 spheroids can be used. [9]* Methodology:
-
Cell Seeding: Plate hepatocytes in a Seahorse XF Cell Culture Microplate at an optimized density.
-
Treatment: After adherence, treat cells with Vehicle, T3 (e.g., 100 nM), or D-T2 (e.g., 1 µM) for 24 hours.
-
Mitochondrial Stress Test: Perform the assay using an extracellular flux analyzer. Sequentially inject oligomycin, FCCP, and rotenone/antimycin A.
-
Data Acquisition: Measure the Oxygen Consumption Rate (OCR) at baseline and after each injection.
-
Parallel Plate for Gene Expression: In a separate plate treated identically, lyse cells and extract RNA. Perform qPCR for key metabolic genes: Pgc1a (mitochondrial biogenesis), Cpt1a (fatty acid oxidation), and Srebf1 (lipogenesis).
-
-
Key Parameters to Analyze: Basal Respiration, ATP-Linked Respiration, Maximal Respiration, Spare Respiratory Capacity, and target gene fold-change.
Protocol 2: In Vivo Validation in a Diet-Induced Obesity (DIO) Model
-
Objective: To assess the systemic effects of chronic D-T2 administration on liver pathology and cardiac function in a metabolically stressed model.
-
Model: Male C57BL/6J mice fed a high-fat diet (60% kcal from fat) for 12-16 weeks. [4]* Methodology:
-
Group Allocation: Randomly assign DIO mice to three groups (n=8-10/group):
-
Group 1: Vehicle (Saline/PBS)
-
Group 2: T3 (e.g., 1.5 µ g/100g BW/day, via osmotic minipump)
-
Group 3: D-T2 (e.g., 25 µ g/100g BW/day, via osmotic minipump)
-
-
Treatment Duration: 28 days.
-
Cardiac Function Monitoring (Echocardiography):
-
Perform echocardiography at baseline (Day 0) and end-point (Day 28).
-
Measure Left Ventricular Ejection Fraction (LVEF), Fractional Shortening (FS), heart rate, and ventricular wall thickness.
-
-
Tissue Harvest (Day 28):
-
Euthanize animals and record final body weight and heart weight.
-
Perfuse tissues and harvest the liver and heart.
-
-
Hepatic Analysis:
-
Cardiac Analysis:
-
Fix the heart for H&E staining to measure cardiomyocyte cross-sectional area (a marker of hypertrophy). Use Masson's trichrome stain to assess fibrosis.
-
Snap-freeze ventricular tissue for qPCR analysis of hypertrophy markers (Nppa, Nppb, Myh7).
-
-
Part 4: Data Presentation and Expected Outcomes
For objective comparison, quantitative data should be summarized in structured tables. Below are templates illustrating the expected differential outcomes that would support the hypothesis of D-T2's hepato-selectivity.
Table 1: Expected In Vitro Outcomes
| Parameter | Vehicle | T3 (100 nM) | D-T2 (1 µM) | Expected Differential Effect |
| Hepatocyte OCR (pmol/min) | 100 ± 10 | 150 ± 15 | 180 ± 20 | D-T2 ≥ T3 |
| Hepatocyte Srebf1 mRNA | 1.0 ± 0.1 | 2.5 ± 0.3 | 0.7 ± 0.1 | D-T2 inhibits, T3 stimulates |
| Cardiomyocyte Beat Rate (bpm) | 120 ± 8 | 180 ± 10 | 125 ± 9 | D-T2 shows no significant increase |
| Cardiomyocyte Nppa mRNA | 1.0 ± 0.2 | 5.0 ± 0.5 | 1.2 ± 0.3 | D-T2 does not induce hypertrophy marker |
Table 2: Expected In Vivo Outcomes in DIO Mice
| Parameter | Vehicle | T3 | D-T2 | Expected Differential Effect |
| Liver Triglyceride Content (mg/g) | 50 ± 5 | 25 ± 4 | 20 ± 3 | Both reduce, D-T2 may be stronger |
| Hepatic Steatosis Score (0-3) | 2.8 ± 0.2 | 1.0 ± 0.3 | 0.5 ± 0.2 | D-T2 provides superior steatosis reversal |
| Heart Rate (bpm, Echo) | 450 ± 20 | 650 ± 30 | 460 ± 25 | D-T2 does not induce tachycardia |
| **Heart Weight / Tibia Length (mg/mm) | 5.5 ± 0.3 | 7.5 ± 0.4 | 5.7 ± 0.3 | D-T2 does not induce cardiac hypertrophy |
Conclusion and Future Perspectives
The available evidence strongly suggests that this compound acts as a tissue-selective thyromimetic, with potent, beneficial effects on hepatic lipid metabolism and a potentially wider safety margin regarding cardiac function compared to T3. Its unique ability to stimulate fatty acid oxidation while inhibiting lipogenesis makes it an attractive therapeutic candidate for NAFLD.
However, the conflicting reports on cardiac hypertrophy in animal models remain a significant hurdle. [4]The experimental framework provided in this guide offers a robust methodology to clarify these discrepancies. Future investigations must prioritize careful dose-response studies and long-term safety assessments to fully delineate the therapeutic window of D-T2. If the hepato-selective profile is confirmed through such rigorous validation, D-T2 could represent a paradigm shift in the treatment of metabolic liver disease, offering the metabolic benefits of thyroid hormone activation without its dangerous cardiac consequences.
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Title: 3,3',5-triiodo-l-thyronine and 3,5-diodo-l-thyronine differentially modulate hepatic mitochondrial quality control in hypothyroid rats Source: Endocrine Abstracts URL: [Link]
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Title: 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart Source: PubMed Central URL: [Link]
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Title: 3,5-Diiodo-l-Thyronine Increases Glucose Consumption in Cardiomyoblasts Without Affecting the Contractile Performance in Rat Heart Source: Frontiers in Endocrinology URL: [Link]
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Title: 3,5-Diiodo-L-Thyronine (3,5-T2) Exerts Thyromimetic Effects on Hypothalamus-Pituitary-Thyroid Axis, Body Composition, and Energy Metabolism in Male Diet-Induced Obese Mice Source: PubMed Central URL: [Link]
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Title: 3,5-diiodo-L-thyronine versus 3,5,3'-triiodo-L-thyronine on mitochondrial damage and cGAS/STING-driven inflammation in liver of hypothyroid rats Source: PubMed Central URL: [Link]
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Title: 3,5-Diiodothyronine: A Novel Thyroid Hormone Metabolite and Potent Modulator of Energy Metabolism Source: PubMed Central URL: [Link]
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Title: Thyroid hormone analog 3,5-diiodothyropropionic acid promotes healthy vasculature in the adult myocardium independent of thyroid effects on cardiac function Source: National Institutes of Health URL: [Link]
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Title: Triiodothyronine Source: Wikipedia URL: [Link]
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Title: Metabolism of Thyroid Hormone Source: Endotext - NCBI Bookshelf URL: [Link]
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Title: In Vitro Models for Studying Chronic Drug-Induced Liver Injury Source: PubMed Central URL: [Link]
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Title: Action of Thyroid Hormones, T3 and T2, on Hepatic Fatty Acids: Differences in Metabolic Effects and Molecular Mechanisms Source: PubMed Central URL: [Link]
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Title: Histopathology of nonalcoholic fatty liver disease Source: PubMed Central URL: [Link]
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Title: Preparation and Evaluation of Animal Models of Cardiotoxicity in Antineoplastic Therapy Source: Hindawi URL: [Link]
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Title: Experimental Protocol for Detecting Mitochondrial Function in Hepatocytes Exposed to Organochlorine Pesticides Source: JoVE URL: [Link]
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Title: Cardiac effects of 3,5-diiodothyropropionic acid, a thyroid hormone analog with inotropic selectivity Source: PubMed URL: [Link]
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Title: Histopathology of nonalcoholic fatty liver disease Source: Digital Commons@Becker URL: [Link]
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Title: T-2 Toxin Induces Mitochondrial Biogenesis Source: Frontiers in Pharmacology URL: [Link]
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Title: A 3D in vitro model of differentiated HepG2 cell spheroids with improved liver-like properties for repeated dose high-throughput toxicity studies Source: ResearchGate URL: [Link]
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Title: Rodent Models of Dilated Cardiomyopathy and Heart Failure for Translational Investigations and Therapeutic Discovery Source: MDPI URL: [Link]
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Title: Quantifying mitochondrial redox and bilirubin content in intact primary hepatocytes of obese mice using fluorescent reporters Source: PubMed URL: [Link]
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Title: Similarities and Differences in the Peripheral Actions of Thyroid Hormones and Their Metabolites Source: PubMed Central URL: [Link]
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Title: Gene expression profiles in engineered cardiac tissues respond to mechanical loading and inhibition of tyrosine kinases Source: PubMed Central URL: [Link]
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Title: (PDF) Experimental Animal Models in Heart Disease Source: ResearchGate URL: [Link]
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Title: 3,5-Diiodo-L-Thyronine Affects Structural and Metabolic Features of Skeletal Muscle Mitochondria in High-Fat-Diet Fed Rats Producing a Co-adaptation to the Glycolytic Fiber Phenotype Source: PubMed Central URL: [Link]
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Title: The expression levels of cardiac-specific genes. Source: ResearchGate URL: [Link]
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Title: Hepatic steatosis analysis. (5.1) Histology of liver tissue using... Source: ResearchGate URL: [Link]
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Title: Effects of Thyroid Hormone on the Cardiovascular System Source: Endocrine Society URL: [Link]
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Title: Microtechnology-based in vitro models: Mimicking liver function and pathophysiology Source: PubMed Central URL: [Link]
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Title: Experimental Protocol for Detecting Mitochondrial Function in Hepatocytes Exposed to Organochlorine Pesticides Source: PubMed URL: [Link]
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Title: Identification of Cardiovascular Disease-Related Genes Based on the Co-Expression Network Analysis of Genome-Wide Blood Transcriptome Source: MDPI URL: [Link]
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Title: Animal Models in Studies of Cardiotoxicity Side Effects from Antiblastic Drugs in Patients and Occupational Exposed Workers Source: PubMed Central URL: [Link]
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Title: Perspective: How complex in vitro models are addressing the challenges of predicting drug-induced liver injury Source: Frontiers in Toxicology URL: [Link]
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Title: Liver Pathology: Steatohepatitis Source: American Association for the Study of Liver Diseases URL: [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3,5-Diiodo-D-thyronine
As researchers and scientists at the forefront of drug development, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The handling and disposal of biologically active compounds like 3,5-Diiodo-D-thyronine (3,5-T2) demand meticulous procedures grounded in scientific principles and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3,5-T2, ensuring the protection of our personnel and environment.
The procedures outlined here are synthesized from regulatory mandates and best practices, designed to be a self-validating system that prioritizes safety and clarity. Our approach is not merely to list steps but to explain the causality behind them, empowering you to make informed decisions in your laboratory.
Hazard Identification and Regulatory Framework
Before any disposal protocol can be established, a thorough understanding of the compound's hazards and the governing regulations is essential.
1.1. Hazard Profile of this compound
This compound is a metabolite of thyroid hormone and is biologically active.[1][2][3] While its acute toxicity in humans is not fully characterized, its primary environmental hazard is well-defined. According to Safety Data Sheets (SDS), 3,5-Diiodo-L-thyronine (the L-isomer, with similar expected environmental fate) is classified with the hazard statement H412: "Harmful to aquatic life with long lasting effects."[4] This classification is the cornerstone of its disposal protocol; the principal objective is to prevent its release into the environment, particularly into sewer systems.
1.2. Governing Regulations
In the United States, the disposal of laboratory chemical waste is primarily governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) .[5] These regulations require laboratories to properly identify, manage, and dispose of hazardous waste.[5][6] Additionally, the Occupational Safety and Health Administration (OSHA) provides guidelines to protect workers from exposure to hazardous substances, which includes proper handling during disposal procedures.[7][8]
| Property | Data | Source |
| Chemical Name | This compound | N/A |
| CAS Number | 1041-01-6 (L-isomer) | [4] |
| Molecular Formula | C₁₅H₁₃I₂NO₄ | [2] |
| Physical State | Solid, White to Light Brown Powder | [4] |
| Primary Hazard | H412: Harmful to aquatic life with long lasting effects | [4] |
| Disposal Prohibition | Do not discharge to sewer systems. | [4] |
Core Disposal Principles: The Do's and Don'ts
Adherence to these fundamental principles is non-negotiable for the safe disposal of 3,5-T2.
-
DO treat all 3,5-T2 waste as hazardous chemical waste.
-
DO segregate 3,5-T2 waste from other waste streams (e.g., regular trash, biohazardous waste, sharps).
-
DO collect all 3,5-T2 waste in designated, properly labeled, and sealed containers.
-
DO NOT dispose of 3,5-T2 powder or solutions down the drain.[4][9] This is a direct violation of environmental regulations due to its aquatic toxicity.
-
DO NOT dispose of solid 3,5-T2 or its empty containers in the regular trash.
-
DO NOT mix 3,5-T2 waste with incompatible chemicals.
Step-by-Step Disposal Protocol
This protocol covers the entire lifecycle of 3,5-T2 waste in the laboratory, from generation to final pickup.
Step 1: Personal Protective Equipment (PPE)
Before handling 3,5-T2 waste, ensure you are wearing appropriate PPE as described by OSHA guidelines and the product's SDS.[10][11]
-
Nitrile gloves
-
Safety goggles or glasses
-
Lab coat
Step 2: Waste Segregation and Collection
Proper segregation at the point of generation is the most critical step.
-
Solid Waste:
-
What to Collect: Unused or expired 3,5-T2 powder, contaminated weigh boats, and PPE (gloves, wipes) heavily contaminated with the solid compound.
-
Procedure:
-
Carefully place all solid waste into a designated, chemically resistant container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) container is suitable.
-
The container must be clearly labeled.
-
-
-
Liquid Waste:
-
What to Collect: Solutions containing 3,5-T2, solvents used to rinse contaminated glassware.
-
Procedure:
-
Collect all liquid waste in a designated, leak-proof, and chemically compatible container (e.g., HDPE or glass) with a screw cap.
-
Never fill the container to more than 80% capacity to allow for vapor expansion and prevent spills.
-
-
-
Contaminated Labware (Non-disposable):
-
Procedure:
-
Rinse glassware (e.g., beakers, flasks) with a small amount of a suitable solvent (e.g., ethanol or methanol, depending on solubility and experimental context).
-
Collect this first rinse as hazardous liquid waste.
-
Subsequent washes with soap and water can proceed as usual after this initial decontamination rinse.
-
-
Step 3: Labeling the Hazardous Waste Container
The EPA requires that all hazardous waste containers be properly labeled from the moment waste is first added.[6]
-
Labeling Requirements: The label must include:
Step 4: Storage in a Satellite Accumulation Area (SAA)
Laboratories can store hazardous waste in an SAA, which is an area at or near the point of generation.[12]
-
Storage Requirements:
-
The waste container must be kept closed at all times except when adding waste.
-
Store the container in a secondary containment bin to prevent spills.
-
The SAA must be under the control of the personnel generating the waste.
-
Step 5: Arranging for Final Disposal
This compound waste must be disposed of through a licensed hazardous waste disposal facility.
-
Procedure:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Do not attempt to transport the waste off-site yourself.
-
The recommended final disposal method for this type of organic, halogenated compound is controlled incineration at a licensed facility.[4] This process ensures the complete destruction of the molecule, preventing its release into the environment.
-
Spill Management
Accidental spills must be managed promptly and safely.
-
Alert Personnel: Immediately alert others in the area.
-
Evacuate (if necessary): For large spills, evacuate the area.
-
Don PPE: Wear appropriate PPE, including double-gloving if necessary.
-
Contain the Spill:
-
For Solid Spills: Gently cover the spill with an absorbent material to prevent the powder from becoming airborne. Moisten the material slightly if appropriate.[13] Sweep up the material and place it in the designated solid hazardous waste container.
-
For Liquid Spills: Cover the spill with a chemical absorbent pad or material.
-
-
Clean the Area: Decontaminate the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
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Personal protective equipment for handling 3,5-Diiodo-D-thyronine
Comprehensive Safety & Handling Guide: 3,5-Diiodo-D-thyronine
This guide provides essential safety protocols and operational directives for the handling and disposal of this compound. As a biologically active thyroid hormone analogue, this compound requires meticulous handling to ensure personnel safety and experimental integrity.[1][2] The procedures outlined below are designed to create a self-validating system of safety, grounded in established best practices and authoritative data.
Critical Hazard Assessment
This compound is a potent modulator of energy metabolism.[1] While its toxicological properties have not been exhaustively investigated, Safety Data Sheets (SDS) for this and structurally similar iodinated compounds indicate several potential hazards.[3] Due to inconsistencies across various supplier SDS, a conservative approach to safety is mandatory. The primary risks are associated with the compound in its solid, powdered form, which can be easily aerosolized.
The known biological activity of this compound warrants particular caution.[4] Non-clinical studies show that at certain doses, it can produce systemic thyromimetic effects, including impacts on the hypothalamus-pituitary-thyroid (HPT) axis and cardiac tissue.[5][6] Therefore, preventing occupational exposure is paramount to avoid unintended physiological effects.
For the purpose of this guide, we will adopt the most protective hazard classifications reported for this compound or its close analogues.
| Hazard Class | Hazard Statement | GHS Code | Primary Precaution | Source |
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[7] | MedchemExpress[7] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Avoid contact with skin. Wear protective gloves and clothing.[7] | MedchemExpress[7] |
| Eye Damage/Irritation | Causes serious eye irritation | H319 | Avoid contact with eyes. Wear eye protection.[7] | MedchemExpress[7] |
| STOT - Single Exposure | May cause respiratory irritation | H335 | Avoid breathing dust. Use only in a well-ventilated area.[7] | MedchemExpress[7] |
| Hazardous to Aquatic Life | Harmful to aquatic life with long lasting effects | H412 | Avoid release to the environment.[8] | ChemicalBook[8] |
Note: STOT = Specific Target Organ Toxicity
Engineering Controls: The First Line of Defense
Personal protective equipment is the final barrier between a researcher and a potential hazard. The primary methods for exposure control must be engineering solutions and established work practices.
-
Ventilation: All work involving the handling of solid this compound must be performed inside a certified chemical fume hood.[3][8] This is non-negotiable. The fume hood contains aerosolized powder and prevents inhalation, which is a primary exposure route.[7]
-
Minimizing Dust: Develop techniques that minimize the generation of dust.[3] Use micro-spatulas to carefully transfer material. Avoid pouring or dropping the powder. If possible, purchase the material in solution or pre-weighed amounts to bypass the handling of the solid form.
-
Work Area Designation: Clearly designate an area within the fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper to contain any minor spills.
-
Hygiene: Never eat, drink, or apply cosmetics in the laboratory.[9] Always wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][7]
Personal Protective Equipment (PPE) Protocol
A complete PPE ensemble is mandatory for all personnel handling this compound.
Eye and Face Protection
-
Requirement: Chemical safety goggles that comply with OSHA 29 CFR 1910.133 or European Standard EN166 are required.[3]
-
Causality: Standard safety glasses do not provide an adequate seal around the eyes and offer insufficient protection from fine, airborne powders. Goggles are essential to prevent contact with the eye, which can cause serious irritation.[7] For operations with a significant risk of splashing (e.g., preparing stock solutions), a face shield should be worn in addition to goggles.
Hand Protection
-
Requirement: Wear appropriate chemical-impermeable protective gloves.[8]
-
Glove Selection: Nitrile gloves are the preferred choice. They provide excellent protection against a wide range of chemicals and are not associated with the latex allergies common to natural rubber gloves. While vinyl and latex gloves are noted as sufficient for general iodine compounds, nitrile offers superior durability and chemical resistance.[10]
-
Protocol: Inspect gloves for any signs of damage before each use. For procedures involving extended handling time or larger quantities, consider double-gloving. Remove and replace gloves immediately if they become contaminated. Never wear gloves outside of the laboratory area. Dispose of used gloves as hazardous waste.
Body Protection
-
Requirement: A buttoned, long-sleeved laboratory coat must be worn at all times.[11]
-
Causality: The lab coat protects against skin contact from accidental spills and contamination of personal clothing.[3] For procedures involving larger quantities, a chemically resistant apron may be worn over the lab coat. Shorts and open-toed shoes are strictly prohibited in the laboratory.[11]
Respiratory Protection
-
Requirement: Respiratory protection is generally not required if and only if all work with the solid compound is performed within a certified chemical fume hood.
-
Causality: The fume hood serves as the primary respiratory engineering control. However, if for any reason work must be performed outside of a fume hood where dust may be generated (e.g., during a large spill cleanup), a NIOSH-approved respirator is mandatory.[3][12] The specific type would depend on the exposure potential, but at a minimum, it would be an air-purifying respirator with N100, R100, or P100 filters.[12] All personnel who may need to wear a respirator must be medically cleared and fit-tested as part of a formal respiratory protection program compliant with OSHA 29 CFR 1910.134.[3]
Operational Workflow: From Receipt to Disposal
This step-by-step workflow ensures safety at every stage of handling. The logical flow is designed to minimize exposure and prevent cross-contamination.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
